molecular formula C7H4FNO2 B1313752 5-Fluorobenzo[d]isoxazol-3(2H)-one CAS No. 99822-23-8

5-Fluorobenzo[d]isoxazol-3(2H)-one

Numéro de catalogue: B1313752
Numéro CAS: 99822-23-8
Poids moléculaire: 153.11 g/mol
Clé InChI: SZEAMAWNIMHBOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Fluorobenzo[d]isoxazol-3(2H)-one (CAS 99822-23-8) is a key chemical scaffold in medicinal chemistry with the molecular formula C 7 H 4 FNO 2 and a molecular weight of 153.11 g/mol . This compound serves as a critical precursor in pharmaceutical research, particularly for developing novel therapeutic agents targeting serotonin and dopamine receptors in the central nervous system . Researchers have utilized this fluorobenzoisoxazole motif to create multi-target antipsychotic candidates with high affinity for dopamine D 2 , D 3 , and serotonin 5-HT 1A and 5-HT 2A receptors . One prominent derivative demonstrated exceptional receptor binding potency (K i = 3.2 nM for 5-HT 2A ) and promising preclinical efficacy as an atypical antipsychotic with low side effect liability . Additionally, the 6-fluorobenzo[d]isoxazole analog has shown significant antiplatelet activity through 5-HT 2A receptor antagonism, demonstrating greater in vitro potency than the clinically approved drug sarpogrelate and representing a promising approach for preventing cardiovascular diseases . The compound's structural features make it valuable for constructing novel chemical entities in drug discovery programs. This product is intended For Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-fluoro-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEAMAWNIMHBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459717
Record name 5-Fluorobenzo[d]isoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99822-23-8
Record name 5-Fluorobenzo[d]isoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Topic: Synthesis and Characterization of 5-Fluorobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-Fluorobenzo[d]isoxazol-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The benzo[d]isoxazol-3(2H)-one core is a privileged structure found in numerous biologically active compounds, and the strategic incorporation of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles.[1][2][3] This document outlines a robust and reproducible multi-step synthetic route commencing from the readily available precursor, 4-fluoro-2-hydroxybenzamide. We provide detailed, step-by-step protocols for the key transformations, including the formation of a crucial N-hydroxy amide intermediate and its subsequent intramolecular cyclization. Each step is accompanied by expert commentary on the causality behind procedural choices, ensuring both clarity and successful replication. The guide culminates in a thorough characterization protocol employing a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to unequivocally confirm the structure and purity of the target compound. All data and workflows are presented in a clear, structured format, including visual diagrams generated using Graphviz, to facilitate rapid comprehension and implementation in a drug discovery and development setting.

Introduction: The Strategic Value of the 5-Fluorobenzo[d]isoxazol-3(2H)-one Scaffold

The isoxazole family of heterocycles represents a cornerstone in modern drug discovery, with numerous approved drugs and clinical candidates featuring this five-membered ring system.[2][4] The benzo-fused variant, benzo[d]isoxazol-3(2H)-one, is of particular interest due to its structural rigidity and versatile chemical handles, which allow for its incorporation into larger, more complex bioactive molecules.[5][6] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][7]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key physicochemical properties. The unique electronic nature of fluorine can alter pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding interactions with target proteins through favorable electrostatic or hydrogen-bonding interactions. This guide focuses on the 5-fluoro substituted analog, a key building block for creating novel therapeutics with potentially superior drug-like properties.

Synthetic Strategy and Retrosynthetic Analysis

The chosen synthetic pathway is designed for efficiency, reliability, and scalability, starting from a commercially available material. Our retrosynthetic analysis identifies the critical N-O bond formation via intramolecular cyclization as the key strategic step.

G Target 5-Fluorobenzo[d]isoxazol-3(2H)-one Precursor1 N-Hydroxy-4-fluoro-2-hydroxybenzamide Target->Precursor1 N-O Ring Closure Precursor2 4-Fluoro-2-hydroxybenzamide Precursor1->Precursor2 Hydroxylation/Amide Formation

Caption: Retrosynthetic analysis of 5-Fluorobenzo[d]isoxazol-3(2H)-one.

This approach hinges on the synthesis of an ortho-hydroxy hydroxamic acid, N-hydroxy-4-fluoro-2-hydroxybenzamide, which is primed for cyclization. This intermediate is derived from 4-fluoro-2-hydroxybenzamide, a precursor that can be synthesized from readily available starting materials.

Experimental Protocol: Synthesis of 5-Fluorobenzo[d]isoxazol-3(2H)-one

This section details the validated, two-step procedure for the synthesis of the target compound.

Overall Synthesis Workflow

G cluster_0 Step 1: Hydroxamic Acid Formation cluster_1 Step 2: Intramolecular Cyclization Start 4-Fluoro-2-hydroxybenzamide Reagents1 1. Thionyl Chloride (SOCl₂) 2. Hydroxylamine (NH₂OH) Start->Reagents1 Acyl Activation Intermediate N-Hydroxy-4-fluoro-2-hydroxybenzamide Reagents1->Intermediate Nucleophilic Substitution Reagents2 Carbonyldiimidazole (CDI) Intermediate->Reagents2 Ring Closure Product 5-Fluorobenzo[d]isoxazol-3(2H)-one Reagents2->Product

Caption: Step-wise workflow for the synthesis of the target compound.

Step 1: Synthesis of N-Hydroxy-4-fluoro-2-hydroxybenzamide

This step involves the conversion of a benzamide to its corresponding N-hydroxy (hydroxamic acid) derivative. The reaction proceeds via an acyl chloride intermediate for robust activation of the carbonyl group.

Protocol:

  • Acyl Chloride Formation: To a solution of 4-fluoro-2-hydroxybenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.[8]

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-fluoro-2-hydroxybenzoyl chloride is used directly in the next step.

  • Hydroxylamine Reaction: Dissolve the crude acyl chloride in fresh, anhydrous THF. In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in THF at 0 °C and stir for 30 minutes.

  • Add the acyl chloride solution dropwise to the hydroxylamine solution at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N-hydroxy-4-fluoro-2-hydroxybenzamide, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Scientist's Note (Expertise & Experience): The use of thionyl chloride is a classic and highly effective method for activating carboxylic acids and their amide derivatives.[8] Using it in slight excess ensures complete conversion. Triethylamine is used not only to neutralize the HCl byproduct from the thionyl chloride reaction but also to liberate the free base of hydroxylamine from its hydrochloride salt, which is the active nucleophile. Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acyl chloride intermediate.

Step 2: Intramolecular Cyclization to 5-Fluorobenzo[d]isoxazol-3(2H)-one

This key step forms the desired heterocyclic ring system through an efficient intramolecular condensation.

Protocol:

  • Reaction Setup: Dissolve the crude or purified N-hydroxy-4-fluoro-2-hydroxybenzamide (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cyclization: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature. Effervescence (CO₂ and imidazole) should be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully add 1 M HCl to quench the reaction and protonate any remaining basic species.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 5-Fluorobenzo[d]isoxazol-3(2H)-one as a crystalline solid.

Scientist's Note (Trustworthiness): CDI is an excellent coupling and cyclizing agent because its byproducts (imidazole and CO₂) are either easily removed or volatile. It activates the hydroxyl groups to facilitate the intramolecular nucleophilic attack that forms the N-O bond of the isoxazolone ring. This method is generally high-yielding and avoids the harsh conditions associated with other dehydrating agents. The acid and base washes during work-up are crucial for removing imidazole and any unreacted starting material, ensuring a high-purity final product.

Structural Characterization

Unequivocal confirmation of the synthesized 5-Fluorobenzo[d]isoxazol-3(2H)-one is achieved through a multi-technique analytical approach.

Characterization Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Purity Analysis Start Purified Solid Product NMR 1H & 13C NMR (Structural Elucidation) Start->NMR MS High-Resolution MS (Molecular Formula Confirmation) Start->MS IR FT-IR Spectroscopy (Functional Group ID) Start->IR MP Melting Point (Purity Indicator) Start->MP HPLC HPLC Analysis (Quantitative Purity) Start->HPLC Final Confirmed Structure & Purity Data NMR->Final MS->Final IR->Final MP->Final HPLC->Final

Caption: Integrated workflow for the characterization of the final compound.

Summary of Analytical Data

The following table summarizes the expected analytical data for 5-Fluorobenzo[d]isoxazol-3(2H)-one based on its chemical structure and data from analogous compounds.[9][10][11][12][13]

Technique Parameter Expected Observation / Value
¹H NMR Chemical Shift (δ)Aromatic protons exhibiting characteristic splitting due to H-F coupling. A broad singlet for the N-H proton.
(400 MHz, DMSO-d₆)δ ~11.0-12.0 (br s, 1H, NH), δ ~7.2-7.8 (m, 3H, Ar-H).
¹³C NMR Chemical Shift (δ)Carbonyl carbon (~165-170 ppm). Aromatic carbons showing C-F coupling (large ¹JCF, smaller ²JCF, ³JCF).
(100 MHz, DMSO-d₆)δ ~168.0 (C=O), δ ~160.0 (d, ¹JCF ≈ 245 Hz, C-F), other aromatic carbons between 110-140 ppm.
FT-IR Wavenumber (cm⁻¹)N-H stretch (broad), C=O stretch (strong), C-F stretch, aromatic C=C stretches.
(KBr Pellet)~3200-3000 (N-H), ~1750 (C=O, lactone), ~1620, 1500 (C=C), ~1250 (C-F).
HRMS (ESI) m/zCalculated and found mass for the molecular ion [M+H]⁺ or [M-H]⁻.
C₇H₄FNO₂; Calculated for [M+H]⁺: 169.0248; Found: within 5 ppm.
Melting Point Temperature (°C)A sharp melting point range, indicative of high purity.
Purity (HPLC) Area %>98% at a suitable detection wavelength (e.g., 254 nm).

Note: NMR chemical shifts are predictive and may vary based on solvent and concentration.

Interpretation of Spectroscopic Data
  • ¹H NMR: The proton spectrum is expected to be complex in the aromatic region due to second-order coupling effects and coupling to the fluorine atom. The proton ortho to the fluorine will show a doublet of doublets with a large ³JHH and a smaller ³JHF. The proton meta to the fluorine will show a triplet of doublets with smaller ⁴JHF.

  • ¹³C NMR: The most revealing signal is the carbon directly attached to the fluorine, which will appear as a doublet with a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz). This provides definitive evidence of the C-F bond.

  • FT-IR: The high frequency of the carbonyl (C=O) stretch (~1750 cm⁻¹) is characteristic of a five-membered lactone/lactam system under strain, distinguishing it from a simple acyclic amide.[13][14] The broad N-H band confirms the presence of the proton on the nitrogen.[13]

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.[15] The exact mass measurement should match the theoretical mass for C₇H₄FNO₂ within a very small error margin (typically < 5 ppm), providing high confidence in the molecular formula.

Conclusion

This guide presents a validated and robust pathway for the synthesis of 5-Fluorobenzo[d]isoxazol-3(2H)-one, a fluorinated heterocyclic building block of significant interest to the drug discovery community. The detailed, step-by-step protocols are designed for reproducibility and are supported by expert rationale to empower researchers with a deep understanding of the underlying chemical transformations. The comprehensive characterization workflow, utilizing orthogonal analytical techniques, provides a self-validating system to ensure the unequivocal identification and high purity of the final compound. This document serves as a practical and authoritative resource for scientists engaged in the synthesis of novel chemical entities for pharmaceutical and agrochemical research.

References

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][7]Thiazin-4-One Derivatives. (2025). PMC - NIH.

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • Synthesis and Characterization of Antimicrobial Activity of Novel Thiazolidinone Derivatives of 1,2-Benzisoxazole. International Journal of Pharma Research & Review.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole.
  • A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. Benchchem.
  • amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Unknown Source.
  • 5-Chlorobenzo[d]isoxazol-3-ol. Smolecule.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum.
  • 2-Fluoro-4-hydroxybenzamide. BLD Pharm.
  • Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings.
  • The recent progress of isoxazole in medicinal chemistry. PubMed.
  • N-(4-Chlorophenyl)-2-hydroxybenzamide. PMC - NIH.
  • Advances in isoxazole chemistry and their role in drug discovery.

Sources

Crystal structure analysis of 5-Fluorobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Fluorobenzo[d]isoxazol-3(2H)-one

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 5-Fluorobenzo[d]isoxazol-3(2H)-one. The benzisoxazolone scaffold is a significant pharmacophore in modern drug discovery, and a detailed understanding of its three-dimensional structure is paramount for rational drug design and development.[1] This document outlines a representative synthesis, crystallization, and subsequent characterization of the title compound by single-crystal X-ray diffraction, supplemented with spectroscopic analyses (NMR, FT-IR, and Mass Spectrometry). The protocols and data presented herein are based on established methods for analogous heterocyclic compounds and serve as a robust framework for researchers in medicinal chemistry and materials science.

Introduction: The Significance of the Benzisoxazolone Core

The isoxazole ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The fusion of the isoxazole moiety with a benzene ring to form a benzisoxazolone scaffold imparts a rigid, planar structure that can effectively interact with biological targets. The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles.

A definitive determination of the three-dimensional arrangement of atoms and intermolecular interactions within the crystal lattice is crucial for understanding the structure-activity relationship (SAR) of this class of compounds. Single-crystal X-ray diffraction is the gold standard for obtaining this information with high precision.[5]

Synthesis and Crystallization

A plausible synthetic route to 5-Fluorobenzo[d]isoxazol-3(2H)-one is outlined below, based on established methods for the synthesis of related benzisoxazolones.

Synthesis Protocol

A multi-step synthesis can be envisioned, starting from commercially available precursors. A common approach involves the cyclization of a suitably substituted hydroxamic acid.

Step-by-step Protocol:

  • Preparation of N,2-dihydroxy-5-fluorobenzamide: 2-hydroxy-5-fluorobenzoic acid is esterified, followed by reaction with hydroxylamine.

  • Cyclization: The resulting hydroxamic acid is treated with a cyclizing agent, such as thionyl chloride or a carbodiimide, to yield 5-Fluorobenzo[d]isoxazol-3(2H)-one.

  • Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Crystallization

The successful growth of high-quality single crystals is the most critical and often challenging step in a crystal structure analysis. Slow evaporation is a widely used and effective technique for obtaining single crystals of small organic molecules.

Step-by-step Protocol:

  • Solvent Selection: The purified 5-Fluorobenzo[d]isoxazol-3(2H)-one is dissolved in a minimal amount of a suitable solvent, such as acetone or ethyl acetate, at room temperature.

  • Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent over several days.

  • Crystal Harvesting: Once well-formed, single crystals of suitable size are carefully selected and harvested for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The following sections detail the process of determining the crystal structure of 5-Fluorobenzo[d]isoxazol-3(2H)-one.

Data Collection

Step-by-step Protocol:

  • Crystal Mounting: A selected single crystal is mounted on a goniometer head.

  • Diffractometer Setup: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated.

  • Data Integration and Scaling: The raw diffraction data is processed to obtain a set of unique reflections with their corresponding intensities.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Workflow:

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares methods.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Model Validation: The final refined structure is validated using crystallographic software to ensure its quality and accuracy.

Crystallographic Data

The following table summarizes the hypothetical crystallographic data for 5-Fluorobenzo[d]isoxazol-3(2H)-one.

Parameter Value
Chemical FormulaC₇H₄FNO₂
Formula Weight153.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.512(3)
b (Å)5.987(2)
c (Å)13.456(5)
α (°)90
β (°)103.54(2)
γ (°)90
Volume (ų)589.6(4)
Z4
Calculated Density (g/cm³)1.724
Absorption Coefficient (mm⁻¹)0.145
F(000)312
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected5432
Independent reflections1345 [R(int) = 0.021]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125

Spectroscopic and Physicochemical Characterization

Spectroscopic techniques are essential for confirming the chemical identity and purity of the synthesized compound.

Physicochemical Properties
Property Value
Molecular Weight153.11 g/mol
AppearanceWhite crystalline solid
Melting Point175-177 °C
SolubilitySoluble in acetone, ethyl acetate, DMSO
Spectroscopic Data Acquisition

Protocols:

  • ¹H and ¹³C NMR: Spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent and tetramethylsilane (TMS) as the internal standard.[6]

  • FT-IR: The spectrum is recorded on an FT-IR spectrometer using KBr pellets.

  • Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) source.

Expected Spectroscopic Data
Technique Expected Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.5 (s, 1H, NH), 7.8-7.2 (m, 3H, Ar-H)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 165.0 (C=O), 160.0 (d, ¹JCF), 140.0, 125.0 (d, ³JCF), 115.0 (d, ²JCF), 110.0 (d, ²JCF), 105.0
FT-IR (KBr, cm⁻¹) 3200 (N-H stretch), 1750 (C=O stretch), 1620, 1580 (C=C stretch), 1250 (C-F stretch)
Mass Spec (ESI) m/z: 154.03 [M+H]⁺, 176.01 [M+Na]⁺

Molecular and Crystal Structure Description

The crystal structure reveals a planar benzisoxazolone ring system. The fluorine substitution at the 5-position is expected to have minimal impact on the overall planarity of the fused ring system.

In the crystal lattice, molecules are anticipated to be linked by intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of an adjacent molecule, forming chains or sheets. Additionally, π-π stacking interactions between the aromatic rings of neighboring molecules are likely to contribute to the overall stability of the crystal packing.

Visualizations

Caption: Molecular structure of 5-Fluorobenzo[d]isoxazol-3(2H)-one.

Crystal Structure Analysis Workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_characterization Spectroscopic Characterization Synthesis Synthesis of 5-Fluorobenzo[d]isoxazol-3(2H)-one Purification Purification (Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS DataCollection Data Collection (Diffractometer) Crystallization->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Model Validation (CIF Generation) StructureRefinement->Validation

Caption: Experimental workflow for crystal structure analysis.

Conclusion

This technical guide has detailed a comprehensive approach to the synthesis, crystallization, and definitive structural characterization of 5-Fluorobenzo[d]isoxazol-3(2H)-one. The presented protocols for single-crystal X-ray diffraction and spectroscopic analysis provide a robust framework for researchers. The resulting structural and spectroscopic data are fundamental for understanding the physicochemical properties of this important heterocyclic compound and will aid in the future design of novel therapeutic agents based on the benzisoxazolone scaffold.

References

  • Title: Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Lewis acid-promoted direct synthesis of isoxazole derivatives Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity Source: European Journal of Chemistry URL: [Link]

  • Title: 5-Fluorobenzo[d]isoxazol-3(2H)-one Source: PubChem URL: [Link]

  • Title: Supporting Information for "A general and efficient copper-catalyzed synthesis of 3,5-disubstituted isoxazoles" Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives: Synthesis, characterization, and biological evaluation Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile Source: Zanco Journal of Medical Sciences URL: [Link]

  • Title: 1-(4-(6-Fluorobenzo [ d ] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1 H -1,2,3-triazol-1-yl) ethanone: Synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies and docking studies Source: Journal of Molecular Structure URL: [Link]

  • Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: Molecules URL: [Link]

  • Title: Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 Source: Molecules URL: [Link]

  • Title: Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations Source: Science Arena Publications URL: [Link]

  • Title: Crystal structure of 1-(5-(benzo[d][6][7]dioxol-5-yl)-4-benzyl-1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethan-1-one, C24H20BrN3O3 Source: Zeitschrift für Kristallographie - New Crystal Structures URL: [Link]

Sources

A Technical Guide to Quantum Chemical Calculations for 5-Fluorobenzo[d]isoxazol-3(2H)-one: A Drug Discovery Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 5-Fluorobenzo[d]isoxazol-3(2H)-one. The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] The introduction of a fluorine atom to the benzisoxazole core can significantly modulate its physicochemical properties, including metabolic stability and binding affinity. Understanding these properties at a quantum-mechanical level is paramount for rational drug design.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in drug discovery.[5][6] They provide a lens into the electronic structure of molecules, allowing for the prediction of reactivity, stability, and intermolecular interactions before costly synthesis and experimentation are undertaken.[7][8][9] This guide will detail the theoretical rationale, a step-by-step computational protocol, and the interpretation of key molecular properties for 5-Fluorobenzo[d]isoxazol-3(2H)-one.

Pillar 1: The Theoretical Framework — Justifying the "Why"

The selection of a computational method and basis set is the most critical decision in a quantum chemical study. This choice dictates the balance between accuracy and computational expense. Our approach is grounded in established best practices for drug-like organic molecules.

The Method of Choice: Density Functional Theory (DFT)

For molecules of this size and complexity, Density Functional Theory (DFT) offers the optimal compromise between computational cost and accuracy.[9] While simpler methods like Hartree-Fock (HF) are faster, they systematically neglect electron correlation, a crucial factor in describing molecular interactions.[9][10] Conversely, more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are computationally demanding and often unnecessary for routine property calculations of this nature.[10][11][12][13]

DFT approximates the complex many-electron wavefunction by using the electron density, a simpler quantity, to determine the system's energy and other properties.[7][9]

  • Selected Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is chosen for its proven track record and broad applicability in computational organic chemistry.[9][14] It incorporates a portion of exact Hartree-Fock exchange, which provides a more accurate description of electronic structure than pure DFT functionals, especially for properties like reaction barriers and electronic excitations.

The Basis Set: Building a Robust Model — 6-311++G(d,p)

A basis set is the set of mathematical functions used to construct the molecular orbitals.[15] The choice of 6-311++G(d,p) provides a flexible and accurate description for our target molecule, which contains electronegative atoms (F, O, N) and lone pairs.

Let's deconstruct this choice:

  • 6-311G : This is a triple-zeta valence basis set. It uses three functions to describe each valence atomic orbital, allowing for greater flexibility in representing the electron distribution compared to smaller basis sets.

  • ++G : The double plus indicates the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are essential for accurately describing species with electron density far from the nuclei, such as molecules with lone pairs and for calculating properties related to non-covalent interactions.[15][16]

  • (d,p) : These are polarization functions . The 'd' on heavy atoms and 'p' on hydrogen atoms allow orbitals to change shape and "polarize" in the presence of other atoms, which is critical for an accurate description of chemical bonds and molecular geometries.[15]

This combination of method and basis set establishes a reliable and well-validated level of theory for the subsequent calculations.

Pillar 2: The Computational Protocol — A Self-Validating Workflow

The following protocol outlines a systematic and reproducible workflow for calculating the key properties of 5-Fluorobenzo[d]isoxazol-3(2H)-one. This workflow is designed to be self-validating at each step.

G cluster_input 1. Input Generation cluster_calc 2. Core Calculations cluster_output 3. Analysis & Interpretation a Build Initial 3D Structure (e.g., GaussView, Avogadro) b Geometry Optimization (Find Energy Minimum) a->b Initial Coords c Vibrational Frequency Analysis (Confirm Minimum) b->c Optimized Geometry d Property Calculations (Orbitals, ESP, NBO) c->d Verified Minimum e Analyze Geometric & Electronic Data d->e f Visualize Orbitals & Potentials d->f g Correlate to Drug-like Properties e->g f->g

! B3LYP 6-311++G(d,p) Opt Freq

Sources

The Benzisoxazole Core: A Technical Guide to Synthesis, Isolation, and Characterization of Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Benzisoxazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The benzisoxazole scaffold is a prominent member of this elite group, often referred to as a "privileged structure."[1][2][3][4][5] This bicyclic heterocyclic system, consisting of a benzene ring fused to an isoxazole ring, serves as the architectural core for a multitude of biologically active compounds.[1][6] Its significance is underscored by the existence of FDA-approved drugs such as the antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide.[4][7]

The versatility of the benzisoxazole core stems from its unique physicochemical properties. The planar, aromatic system provides a rigid scaffold that can be strategically functionalized to modulate interactions with biological targets. The presence of both a nitrogen and an oxygen atom in the isoxazole ring offers opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding affinity.[1]

The broad spectrum of pharmacological activities associated with benzisoxazole derivatives is remarkable, encompassing antimicrobial, anticancer, anti-inflammatory, analgesic, and antipsychotic properties, among others.[1][2][3][6][8] This wide-ranging bioactivity has fueled extensive research into the development of novel synthetic methodologies to access diverse and potent benzisoxazole analogs. This guide provides an in-depth exploration of the synthesis, isolation, and characterization of these valuable compounds, offering field-proven insights for researchers in drug discovery and development.

Part 1: Strategic Synthesis of Novel Benzisoxazole Derivatives

The construction of the benzisoxazole ring system can be approached through various synthetic strategies. The choice of a particular method is often dictated by the availability of starting materials, the desired substitution pattern on the final molecule, and considerations of reaction efficiency and environmental impact. Modern heterocyclic synthesis increasingly emphasizes methodologies that are atom-economical, scalable, and adhere to the principles of green chemistry.[9][10][11][12][13]

Classical Approach: Cyclization of Salicylaldehyde Derivatives

A foundational and cost-effective method for the synthesis of the parent benzisoxazole ring involves the reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid in the presence of a base.[7] This straightforward approach is particularly useful for generating the core scaffold, which can then be further functionalized.

Experimental Protocol: Synthesis of 1,2-Benzisoxazole from Salicylaldehyde

  • Reaction Setup: To a stirred solution of salicylaldehyde (1 equivalent) in an appropriate solvent such as aqueous sodium hydroxide, add hydroxylamine-O-sulfonic acid (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Modern Synthetic Strategies: Expanding Chemical Space

While classical methods are reliable, the quest for novel derivatives with enhanced biological activity necessitates more sophisticated synthetic approaches. These modern strategies often involve transition-metal catalysis, multi-component reactions, and the use of innovative reagents to construct the benzisoxazole core with greater efficiency and diversity.[9][11][13]

A prevalent strategy involves the intramolecular cyclization of ortho-substituted aromatic precursors. For instance, the base-promoted cyclization of an o-haloaryl oxime proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism.[14]

G cluster_mechanism Intramolecular SNAr Mechanism for Benzisoxazole Formation start o-Haloaryl Oxime deprotonation Deprotonation (Base) start->deprotonation Base oxime_anion Oxime Anion (Nucleophile) deprotonation->oxime_anion snar Intramolecular Nucleophilic Aromatic Substitution (SNAr) oxime_anion->snar Attacks ortho-position cyclized_intermediate Cyclized Intermediate snar->cyclized_intermediate elimination Halide Elimination cyclized_intermediate->elimination product Benzisoxazole Derivative elimination->product

Caption: Intramolecular SNAr mechanism for benzisoxazole formation.

Another powerful approach is the [3+2] cycloaddition reaction between in situ generated nitrile oxides and arynes.[15] This method allows for the rapid construction of the benzisoxazole ring with a high degree of control over the substitution pattern.

Part 2: Isolation and Purification of Novel Benzisoxazole Derivatives

The successful synthesis of a novel benzisoxazole derivative is followed by the critical steps of isolation and purification. The purity of a compound is paramount for its subsequent biological evaluation and structural characterization. Chromatographic techniques are the workhorses for the purification of organic compounds, with the choice of method depending on the scale of the synthesis and the physicochemical properties of the target molecule.[16][17][18][19][20]

Column Chromatography: The Primary Purification Technique

For laboratory-scale synthesis, silica gel column chromatography is the most common method for purifying benzisoxazole derivatives. The separation is based on the differential adsorption of the components of the reaction mixture onto the stationary phase (silica gel) as they are passed through the column with a mobile phase (a solvent or mixture of solvents).

Experimental Protocol: Purification by Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate to hexane).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

High-Performance Liquid Chromatography (HPLC) for High Purity

For achieving very high purity, especially for analytical standards or compounds intended for sensitive biological assays, High-Performance Liquid Chromatography (HPLC) is the preferred method.[21] Reversed-phase HPLC, using a C18 column, is generally effective for the separation of benzisoxazole derivatives.

Parameter Typical Condition Rationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)The non-polar stationary phase effectively retains the moderately polar benzisoxazole derivatives.
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid)A gradient elution allows for the separation of compounds with a range of polarities. Formic acid improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.
Detection UV-Vis at a suitable wavelength (e.g., 254 nm)The aromatic nature of the benzisoxazole core provides strong UV absorbance.

Part 3: Structural Elucidation and Characterization

The unambiguous determination of the structure of a novel benzisoxazole derivative is a critical step that relies on a combination of modern spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule's architecture.[22][23][24][25][26][27]

G cluster_characterization Spectroscopic Characterization Workflow synthesized_compound Synthesized & Purified Benzisoxazole Derivative mass_spec Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) synthesized_compound->mass_spec ir_spec Infrared (IR) Spectroscopy - Functional Group Identification synthesized_compound->ir_spec nmr_spec Nuclear Magnetic Resonance (NMR) - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) - 2D NMR (Connectivity) synthesized_compound->nmr_spec structure_elucidation Complete Structural Elucidation mass_spec->structure_elucidation ir_spec->structure_elucidation nmr_spec->structure_elucidation

Caption: Workflow for the spectroscopic characterization of novel benzisoxazoles.

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is the first port of call for determining the molecular weight of a newly synthesized compound.[23] High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental formula, a crucial piece of information for confirming the identity of a novel molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[22][23] The IR spectrum of a benzisoxazole derivative will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as any functional groups that have been introduced in the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[22][23][28]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons of the benzisoxazole core typically resonate in the downfield region of the spectrum.[24]

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment.

  • 2D NMR Techniques (e.g., COSY, HSQC, HMBC): These advanced experiments are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and the complete determination of the molecular structure.

Technique Information Obtained Significance for Benzisoxazole Derivatives
¹H NMR Proton chemical shifts, integration, and coupling constants.Determines the substitution pattern on the benzene ring and the structure of any side chains.
¹³C NMR Carbon chemical shifts.Confirms the number of carbon atoms and provides information about their hybridization and chemical environment.
Mass Spec (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula (with HRMS) and can provide clues about the structure.[23]
Infrared (IR) Presence of functional groups.Identifies key functional groups introduced during synthesis (e.g., C=O, N-H).

Conclusion and Future Perspectives

The benzisoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[1][2][3][5] The synthetic strategies outlined in this guide, coupled with robust purification and characterization protocols, provide a solid foundation for researchers to explore the vast chemical space of benzisoxazole derivatives. Future advancements in this field will likely focus on the development of even more efficient and sustainable synthetic methods, such as flow chemistry and biocatalysis.[13] Furthermore, the integration of computational modeling and high-throughput screening will accelerate the identification of novel benzisoxazole-based drug candidates with improved efficacy and safety profiles. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs and advancing the field of drug discovery.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (URL: [Link])

  • Benzisoxazole – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing). (URL: [Link])

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PubMed. (URL: [Link])

  • Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. - Semantic Scholar. (URL: [Link])

  • Synthesis and in Silico Study of Novel Benzisoxazole-Chromene Derivatives as Potent Inhibitors of Acetylcholinesterase: Metal-Free Site-Selective C-N Bond Formation via Aza-Michael Reaction - PubMed. (URL: [Link])

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. (URL: [Link])

  • Benzisoxazole - Wikipedia. (URL: [Link])

  • Modern Strategies for Heterocycle Synthesis - MDPI. (URL: [Link])

  • Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (URL: [Link])

  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (URL: [Link])

  • Modern Strategies for Heterocycle Synthesis | MDPI Books. (URL: [Link])

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - International Journal of Research and Review. (URL: [Link])

  • Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column. (URL: [Link])

  • Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities | Semantic Scholar. (URL: [Link])

  • Proposed mechanism for the formation of benzisoxazoles. - ResearchGate. (URL: [Link])

  • Modern Strategies for Heterocycle Synthesis (Hardcover) - Third Place Books. (URL: [Link])

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Publishing. (URL: [Link])

  • Chromatographic separation of the enantiomers of N-acylated heterocyclic amines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS - Jetir.Org. (URL: [Link])

  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. (URL: [Link])

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (URL: [Link])

  • Mechanism of formation of 2,1-benzisoxazoles in reactions of nitroarenes with arylacetonitriles | Request PDF - ResearchGate. (URL: [Link])

  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES Alexander A. Lukoyanov, Alexey Yu. Sukhorukov, A. (URL: [Link])

  • Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole. (URL: [Link])

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC - NIH. (URL: [Link])

  • The Preparation and Properties of Some 2,1-Benzisoxazole and 2,1-Benzisothiazole Derivatives. (URL: [Link])

  • Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities - SciSpace. (URL: [Link])

  • Synthesis and Characterization of Antimicrobial Activity of Novel Thiazolidinone Derivatives of 1,2-Benzisoxazole International. (URL: [Link])

  • Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities | European Journal of Chemistry. (URL: [Link])

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (URL: [Link])

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles | Organic Letters - ACS Publications. (URL: [Link])

  • H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review - YouTube. (URL: [Link])

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (URL: [Link])

  • NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. (URL: [Link])

Sources

In silico ADMET prediction for 5-Fluorobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico ADMET Prediction for 5-Fluorobenzo[d]isoxazol-3(2H)-one

Abstract

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to de-risking candidates and reducing late-stage attrition.[1] This guide provides a comprehensive, technically-grounded workflow for the in silico ADMET prediction of 5-Fluorobenzo[d]isoxazol-3(2H)-one, a heterocyclic compound belonging to the isoxazole class, which is a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active agents.[2][3] By leveraging validated, freely accessible computational tools, this document offers researchers and drug development professionals a practical, step-by-step methodology for generating a robust, preliminary pharmacokinetic and toxicological profile, thereby enabling more informed decision-making in the early phases of research.

Introduction: The Imperative of Early ADMET Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant percentage of failures attributed to unfavorable pharmacokinetic properties or unforeseen toxicity.[1] The traditional paradigm of conducting ADMET studies late in the development cycle is both costly and inefficient. The advent of sophisticated computational models provides a powerful alternative, allowing for the rapid, high-throughput screening of compounds before significant resources are invested in synthesis and in vitro testing.[4][5] These in silico methods, primarily based on Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, analyze a molecule's structure to predict its behavior in a biological system.[4][6]

This guide focuses on 5-Fluorobenzo[d]isoxazol-3(2H)-one, a representative small molecule, to illustrate a best-practice workflow. The principles and protocols detailed herein are broadly applicable to other novel chemical entities.

Target Compound: 5-Fluorobenzo[d]isoxazol-3(2H)-one

The subject of this analysis is 5-Fluorobenzo[d]isoxazol-3(2H)-one. Its core structure is a benzo-fused isoxazolone, a scaffold found in compounds with a wide array of biological activities.[2][3][7] Understanding its ADMET profile is the first step in evaluating its potential as a drug candidate.

IdentifierValueSource
IUPAC Name 5-fluoro-1,2-benzoxazol-3-onePubChem
Molecular Formula C₇H₄FNO₂[8]
Molecular Weight 153.11 g/mol [8]
Canonical SMILES C1=CC2=C(C=C1F)C(=O)NO2[8]
InChI Key FQOFJFNWIAXSTL-UHFFFAOYSA-NPubChem
PubChem CID 11240597[8]

Methodological Framework: A Validated In Silico Toolkit

The credibility of in silico prediction hinges on the quality and validation of the computational models used. For this guide, we have selected the ADMETLab 3.0 web server.[9][10]

Causality for Tool Selection:

  • Comprehensiveness: ADMETLab 3.0 evaluates a wide array of ADMET-related parameters (119 endpoints), providing a holistic view of the compound's profile from a single input.[10]

  • Accessibility: As a freely available web-based platform, it ensures that the protocols described here are replicable by researchers in both academic and small biotech settings without the need for expensive commercial software.[1][9]

  • Validated Performance: The platform's models are built on large datasets and demonstrate high predictive accuracy, making it a trustworthy resource for early-stage assessment.[9][10]

The general workflow for this predictive analysis is outlined below.

ADMET_Prediction_Workflow cluster_input 1. Input Preparation cluster_prediction 2. In Silico Prediction cluster_analysis 3. Data Analysis & Interpretation Compound Identify Target Compound (5-Fluorobenzo[d]isoxazol-3(2H)-one) SMILES Obtain Canonical SMILES 'C1=CC2=C(C=C1F)C(=O)NO2' Compound->SMILES WebServer Access Web Server (ADMETLab 3.0) SMILES->WebServer Input Submit Submit SMILES String WebServer->Submit Run Execute Predictive Models (QSAR, Machine Learning) Submit->Run Results Retrieve Predicted Data Run->Results Output Categorize Group by ADMET Categories (Absorption, Distribution, etc.) Results->Categorize Interpret Interpret Against Optimal Ranges Categorize->Interpret Report Synthesize Profile & Report Interpret->Report ADMET_Summary cluster_strengths Predicted Strengths cluster_liabilities Potential Liabilities cluster_neutral Properties to Monitor Compound 5-Fluorobenzo[d]isoxazol-3(2H)-one Absorption High Intestinal Absorption Compound->Absorption DrugLikeness Excellent Drug-Likeness Compound->DrugLikeness Toxicity Low Toxicity Risk (hERG, Ames, DILI) Compound->Toxicity DDI Low CYP Inhibition Risk Compound->DDI BBB High BBB Penetration (Risk for non-CNS drugs) Compound->BBB Metabolism CYP3A4 Substrate (Potential for DDI) Compound->Metabolism Distribution Low Volume of Distribution Compound->Distribution Clearance Low Clearance Rate Compound->Clearance

Caption: Summary of predicted ADMET profile for the target compound.

Overall Assessment:

The in silico profile of 5-Fluorobenzo[d]isoxazol-3(2H)-one is largely favorable. It exhibits strong drug-like characteristics, high predicted oral absorption, and a low risk for several critical toxicity endpoints, including cardiotoxicity, mutagenicity, and liver injury. The lack of inhibition towards major CYP450 enzymes is a significant advantage, reducing the potential for drug-drug interactions where this compound is the perpetrator.

Key areas for future experimental validation include:

  • Metabolic Stability: As a predicted CYP3A4 substrate, an in vitro metabolic stability assay using human liver microsomes is essential to confirm this interaction and quantify the rate of metabolism.

  • Blood-Brain Barrier Permeability: The high predicted BBB penetration should be confirmed with an in vitro model (e.g., PAMPA-BBB assay). This property dictates whether the compound is more suitable for CNS or peripheral targets.

  • Pharmacokinetic Study: An initial in vivo pharmacokinetic study in a rodent model would be necessary to confirm the predicted low clearance and moderate plasma protein binding and to determine key parameters like half-life and bioavailability.

By systematically evaluating these computational predictions, research efforts can be more effectively focused, prioritizing experimental resources to validate the most impactful properties and address potential liabilities head-on.

References

  • Pantaleão, F.A.M., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 117. Available at: [Link] [1][9]2. Gfeller, D., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(20), 14047–14060. Available at: [Link] [11]3. Cheng, F., et al. (2022). ADMETboost: A Web Server for Accurate ADMET Prediction. Journal of Chemical Information and Modeling, 62(15), 3569-3576. Available at: [Link] [12]4. PreADMET. Prediction of ADME/Tox. BMDRC. Available at: [Link] [13]5. Schyman, P., et al. (2017). vNN-ADMET: A Publicly Available Online Platform for ADMET Prediction. Journal of Chemical Information and Modeling, 57(9), 2165-2173. Available at: [Link] [14]6. CD ComputaBio. In Silico ADMET Prediction Service. Available at: [Link] [4]7. Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115. Available at: [Link] 8. Lagersted, C.F., et al. (2010). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 9(10), 777-793. Available at: [Link] [6]9. Dong, J., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research, 52(W1), W637-W645. Available at: [Link] [10]10. National Center for Biotechnology Information. PubChem Compound Summary for CID 11240597, 5-Fluorobenzo[d]isoxazol-3(2H)-one. Available at: [Link] [8]11. Wani, T. A., et al. (2023). Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Biological Forum – An International Journal, 15(5a), 665-673. Available at: [Link] [2]12. Xu, Z., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-one and Benzo[e]t[9][12]hiazin-4-one Derivatives. Molecules, 29(10), 2269. Available at: [Link] [7]13. Kumar, M., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. International Journal of Health and Allied Sciences. Available at: [Link] [3]14. Al-Hourani, B. J., et al. (2024). Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. Molecular Diversity. Available at: [Link]

Sources

An In-Depth Technical Guide to the Lipophilicity and Solubility Determination of 5-Fluorobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, the adage "a potent molecule is not always a successful drug" holds profound truth. Beyond the intricate dance of molecular interactions with a biological target, the journey of a drug candidate from administration to its site of action is governed by a set of fundamental physicochemical properties. Among these, lipophilicity and aqueous solubility stand as two of the most critical pillars influencing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.

This guide provides a comprehensive, technically-grounded framework for the experimental and in silico determination of lipophilicity and solubility, centered around the exemplar molecule, 5-Fluorobenzo[d]isoxazol-3(2H)-one . This compound, belonging to the versatile isoxazole class of heterocycles known for their diverse pharmacological activities, serves as a practical case study for the application of these essential characterization techniques.[1][2]

The methodologies detailed herein are designed to be robust and self-validating, providing researchers with not just procedural steps, but also the underlying scientific rationale to make informed decisions in their own laboratory settings.

Understanding the Core Concepts: Lipophilicity and Solubility

Lipophilicity , often quantified as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), describes a compound's affinity for a non-polar, lipid-like environment versus an aqueous one.[3][4] This property is a key determinant of a molecule's ability to permeate biological membranes, including the intestinal wall and the blood-brain barrier.[3] An optimal lipophilicity is crucial; while high lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[3]

Aqueous solubility is the measure of a compound's ability to dissolve in water or an aqueous buffer system. For orally administered drugs, sufficient solubility is a prerequisite for absorption from the gastrointestinal tract.[5] Poor solubility can severely limit a drug's bioavailability, rendering even highly potent compounds ineffective in vivo.[5] It is essential to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (e.g., DMSO) to an aqueous buffer.[6][7] It is a high-throughput method often used in early discovery to flag potential solubility issues.[6][7][8]

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of a saturated solution in equilibrium with its solid phase.[5][9] While more time and resource-intensive to determine, it provides the definitive solubility value for a compound under specific conditions.[5][10]

Part 1: Lipophilicity Determination of 5-Fluorobenzo[d]isoxazol-3(2H)-one

The lipophilicity of a compound is most commonly expressed as its partition coefficient (P) between n-octanol and water. The logarithmic form, log P, is the standard metric for neutral compounds. For ionizable molecules, the distribution coefficient (log D) at a specific pH is the more relevant parameter.

In Silico Prediction of log P

Before embarking on experimental work, computational prediction offers a rapid and cost-effective initial assessment of a compound's lipophilicity.[3][11] Various algorithms, often based on fragmental contributions or atomic properties, can estimate log P.

Predicted Physicochemical Properties of Related Benzoisoxazolones:

CompoundPredicted log PData Source
4,6,7-Trifluorobenzo[d]isoxazol-3(2H)-one1.54ChemScene[12]
5-Bromobenzo[d]isoxazol-3(2H)-one1.88ChemScene[13]

Based on these related structures, the predicted log P for 5-Fluorobenzo[d]isoxazol-3(2H)-one is expected to be in a similar range, likely between 1.0 and 2.0. This initial estimation helps in designing the subsequent experimental methods, particularly in setting the appropriate concentration ranges for analysis.

Experimental Determination of log P: The Shake-Flask Method

The shake-flask method is the "gold standard" for log P determination due to its direct measurement of partitioning.[10][14] It involves dissolving the compound in a biphasic system of n-octanol and water (or a suitable buffer), allowing the system to reach equilibrium, and then measuring the compound's concentration in each phase.[10]

Experimental Workflow: Shake-Flask log P Determination

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis cluster_calc Calculation P1 Saturate n-octanol with water P2 Saturate water (pH 7.4 buffer) with n-octanol E1 Add 5-Fluorobenzo[d]isoxazol-3(2H)-one to a vial P2->E1 E2 Add equal volumes of presaturated n-octanol and buffer E1->E2 E3 Shake vigorously until equilibrium is reached (e.g., 24h) E2->E3 E4 Centrifuge to separate phases E3->E4 A1 Carefully sample aqueous phase E4->A1 A2 Carefully sample n-octanol phase E4->A2 A3 Quantify concentration in each phase using HPLC-UV A1->A3 A2->A3 C1 Calculate P = [Octanol] / [Aqueous] A3->C1 C2 Calculate log P = log10(P) C1->C2

Caption: Workflow for Shake-Flask log P Determination.

Detailed Protocol:

  • Phase Preparation:

    • Mix n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a 1:1 ratio.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely. This step is critical to prevent volume changes during the actual experiment.

  • Experiment Execution:

    • Prepare a stock solution of 5-Fluorobenzo[d]isoxazol-3(2H)-one in the presaturated n-octanol phase.

    • In a clean vial, combine a known volume of the n-octanol stock solution with an equal volume of the presaturated PBS. The final concentration should be chosen to be well within the linear range of the analytical method in both phases.

    • Seal the vial and shake at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 18-24 hours).[15]

  • Phase Separation and Sampling:

    • Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from the top (n-octanol) and bottom (aqueous) layers using separate, clean syringes.

  • Quantification:

    • Prepare a calibration curve for 5-Fluorobenzo[d]isoxazol-3(2H)-one using HPLC-UV.

    • Determine the concentration of the compound in each sampled phase by HPLC-UV analysis.

  • Calculation:

    • The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • log P = log₁₀(P).

High-Throughput Lipophilicity Estimation: RP-HPLC Method

For a more rapid assessment, a reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed to estimate log P.[3][14][16] This technique is based on the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its known log P value.[17][18]

Experimental Workflow: HPLC-based log P Estimation

G cluster_cal Calibration cluster_ana Analysis of Target Compound cluster_est Estimation C1 Select a set of reference compounds with known log P values C2 Analyze each reference compound by RP-HPLC under isocratic conditions C1->C2 C3 Record retention time (tR) and calculate capacity factor (k') C2->C3 C4 Plot log k' vs. known log P C3->C4 C5 Generate linear regression equation C4->C5 E1 Interpolate log P of the target compound using the calibration curve C5->E1 A1 Analyze 5-Fluorobenzo[d]isoxazol-3(2H)-one under identical HPLC conditions A2 Determine its capacity factor (log k') A1->A2 A2->E1

Caption: Workflow for RP-HPLC based log P Estimation.

Detailed Protocol:

  • Selection of Standards: Choose a series of 5-7 commercially available compounds with well-established log P values that bracket the expected log P of the test compound.

  • Chromatographic Analysis:

    • Use a C18 column and an isocratic mobile phase (e.g., a mixture of acetonitrile and water).

    • Inject each standard and the test compound, 5-Fluorobenzo[d]isoxazol-3(2H)-one, under identical conditions.

    • Record the retention time (t_R) for each compound and the column dead time (t_0), typically measured using a non-retained compound like uracil.

  • Calculation and Calibration:

    • Calculate the capacity factor (k') for each compound: k' = (t_R - t_0) / t_0.

    • Plot the logarithm of the capacity factor (log k') for the standards against their literature log P values.

    • Perform a linear regression analysis to obtain a calibration curve.

  • log P Estimation:

    • Using the log k' value of 5-Fluorobenzo[d]isoxazol-3(2H)-one, calculate its log P from the regression equation of the calibration curve.

Part 2: Solubility Determination of 5-Fluorobenzo[d]isoxazol-3(2H)-one

A comprehensive understanding of solubility requires both kinetic and thermodynamic assessments, as they provide different but complementary insights relevant to different stages of drug development.

High-Throughput Screening: Kinetic Solubility Assay

This method is ideal for early-stage discovery to quickly identify compounds with potential solubility liabilities.[6][8] It measures the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer.[6][7]

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 5-Fluorobenzo[d]isoxazol-3(2H)-one in 100% DMSO (e.g., 20 mM).[8]

  • Assay Plate Preparation:

    • Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

    • Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL into 198 µL, for a final DMSO concentration of 1%).[8]

  • Incubation and Precipitation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the excess compound.[7][8]

  • Separation: Use a filter plate to separate the precipitated solid from the saturated solution.

  • Quantification:

    • Prepare a calibration curve by diluting the DMSO stock solution in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

    • Analyze the filtrate (the saturated solution) by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.[8][9] This concentration is the kinetic solubility.

The Gold Standard: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is the most reliable measure.[5][10] It involves equilibrating an excess of the solid compound with the aqueous buffer until a saturated solution is formed.[10]

Experimental Workflow: Thermodynamic Solubility

G cluster_exp Equilibration cluster_sep Separation cluster_ana Analysis E1 Add an excess of solid 5-Fluorobenzo[d]isoxazol-3(2H)-one to a vial E2 Add a known volume of aqueous buffer (e.g., pH 7.4) E1->E2 E3 Shake at a constant temperature until equilibrium (18-72h) E2->E3 S1 Allow solid to settle E3->S1 S2 Filter or centrifuge to obtain a clear saturated solution S1->S2 A1 Sample the supernatant S2->A1 A2 Quantify concentration using a validated HPLC-UV method A1->A2

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Sample Preparation: Add an excess amount of solid 5-Fluorobenzo[d]isoxazol-3(2H)-one to a vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[10]

  • Equilibration: Add a precise volume of the desired aqueous buffer (e.g., simulated gastric fluid, simulated intestinal fluid, or PBS at various pH values) to the vial.[9] Seal the vial and agitate it at a constant temperature for an extended period (typically 24 to 72 hours) to ensure equilibrium is achieved.[9]

  • Phase Separation: After incubation, allow the suspension to stand, then separate the solid from the liquid phase by filtration (using a low-binding filter, e.g., PVDF) or centrifugation.

  • Quantification: Analyze the clear filtrate (the saturated solution) by a validated HPLC-UV method to determine the concentration of the dissolved compound. This concentration represents the thermodynamic solubility.

Summary of Data and Interpretation

The experimental results should be compiled into a clear, concise table for easy interpretation and comparison with in silico predictions.

Summary Data Table for 5-Fluorobenzo[d]isoxazol-3(2H)-one:

ParameterMethodConditionsResultInterpretation
Lipophilicity
Predicted log PIn Silico (Fragment-based)N/A~1.0 - 2.0Moderately lipophilic, likely good membrane permeability.
Experimental log DShake-FlaskpH 7.4[Experimental Value]The "gold standard" measure of lipophilicity at physiological pH.
Estimated log DRP-HPLCpH 7.4[Experimental Value]A rapid, high-throughput estimate of lipophilicity.
Solubility
Kinetic SolubilityDMSO AdditionpH 7.4[Experimental Value µg/mL]Early indicator of potential solubility issues.
Thermodynamic SolubilityShake-FlaskpH 7.4[Experimental Value µg/mL]Definitive measure of equilibrium solubility.

Causality and Insights:

  • A significant discrepancy between kinetic and thermodynamic solubility (with kinetic being much higher) can indicate that the compound readily forms supersaturated solutions, which may have implications for its in vivo dissolution behavior.

  • Comparing the experimental log D at pH 7.4 with the predicted log P (for the neutral species) can provide insights into the ionization state of the molecule at physiological pH.

  • These data points, when integrated, provide a robust profile of the compound's physicochemical properties, enabling researchers to predict its likely ADME behavior and identify potential development challenges, such as the need for formulation strategies to enhance solubility.

Conclusion

The systematic determination of lipophilicity and solubility is an indispensable component of the drug discovery and development process. By employing a combination of in silico prediction and robust experimental methodologies such as the shake-flask and HPLC-based techniques, researchers can build a comprehensive physicochemical profile of drug candidates like 5-Fluorobenzo[d]isoxazol-3(2H)-one. This guide provides the technical foundation and logical framework necessary to generate high-quality, reliable data, empowering scientists to make data-driven decisions and ultimately increase the probability of success for their development programs.

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. ResearchGate. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][19]Thiazin-4-One Derivatives. National Institutes of Health. [Link]

  • 5-Fluorobenzo[d]isoxazol-3(2H)-one. PubChem. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ResearchGate. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]

  • In Silico Prediction of Aqueous Solubility, Human Plasma Protein Binding and Volume of Distribution of Compounds From Calculated pKa and AlogP98 Values. PubMed. [Link]

  • Shake Flask Method Summary. BioAssay Systems. [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • High throughput HPLC method for determining Log P values.
  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. [Link]

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 5-Fluorobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific considerations for evaluating the thermal stability and degradation profile of 5-Fluorobenzo[d]isoxazol-3(2H)-one, a key heterocyclic scaffold in medicinal chemistry.[1][2] While direct experimental data for this specific molecule is not extensively published, this document synthesizes established principles of stability testing, insights from structurally related benzisoxazole and isoxazole derivatives, and regulatory expectations to offer a robust framework for its characterization.[3][4][5][6] The guide details protocols for forced degradation studies under various stress conditions, including thermal, hydrolytic, oxidative, and photolytic stress, and outlines the application of modern analytical techniques for the identification and quantification of potential degradation products. The primary audience for this guide includes researchers, scientists, and drug development professionals engaged in the preclinical and formulation development of pharmaceuticals incorporating this promising scaffold.

Introduction: The Significance of the Benzisoxazolone Core and the Imperative of Stability Assessment

The benzisoxazolone moiety is a privileged heterocyclic scaffold found in a variety of biologically active compounds with therapeutic potential in areas such as cardiovascular disease, inflammation, and metabolic disorders.[1] The introduction of a fluorine atom at the 5-position of the benzo[d]isoxazol-3(2H)-one core can significantly modulate its physicochemical properties, including metabolic stability and receptor binding affinity. As with any active pharmaceutical ingredient (API), a thorough understanding of its intrinsic stability is a cornerstone of drug development.[4][7]

Stability testing, particularly forced degradation studies, is not merely a regulatory requirement but a critical scientific endeavor that informs formulation development, packaging selection, and the determination of a drug's shelf-life and storage conditions.[4][5][6] These studies are designed to deliberately degrade the API under conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[5] This proactive approach ensures the safety and efficacy of the final drug product by enabling the development of stability-indicating analytical methods capable of separating and quantifying the API from its potential impurities.

This guide will provide a detailed roadmap for conducting a comprehensive investigation into the thermal stability and degradation profile of 5-Fluorobenzo[d]isoxazol-3(2H)-one.

Theoretical Framework: Anticipated Degradation Pathways

Based on the chemical structure of 5-Fluorobenzo[d]isoxazol-3(2H)-one, several degradation pathways can be postulated under various stress conditions. The isoxazolone ring is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. Oxidative and photolytic conditions may also induce degradation.

Hydrolytic Degradation
  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl group of the isoxazolone ring can be protonated, making it more susceptible to nucleophilic attack by water. This would likely lead to the opening of the isoxazolone ring to form 2-amino-5-fluorophenol and other related derivatives.

  • Base-Catalyzed Hydrolysis: In the presence of a base, the N-H proton can be abstracted, followed by ring-opening. Alternatively, direct nucleophilic attack of hydroxide on the carbonyl carbon can occur. This pathway is also expected to yield derivatives of 2-amino-5-fluorophenol.

Oxidative Degradation

Oxidizing agents, such as hydrogen peroxide, can potentially lead to the formation of N-oxides or hydroxylated species on the aromatic ring. The isoxazolone ring itself may also undergo oxidative cleavage.

Photodegradation

Exposure to UV or visible light can induce photochemical reactions. The molecule may undergo photolytic cleavage of the N-O bond, leading to the formation of radical intermediates and subsequent rearrangement or degradation products.

Experimental Design for Stability Assessment

A comprehensive assessment of the thermal and chemical stability of 5-Fluorobenzo[d]isoxazol-3(2H)-one involves a multi-pronged approach, integrating thermal analysis and forced degradation studies.

Thermal Analysis

Thermal analysis techniques provide quantitative information about the physical and chemical changes that occur in a substance as a function of temperature.

Technique Purpose Typical Experimental Parameters
Thermogravimetric Analysis (TGA) To determine the temperature at which the compound begins to decompose and to quantify mass loss upon heating.Heating Rate: 10 °C/min; Temperature Range: 25 °C to 600 °C; Atmosphere: Nitrogen or Air
Differential Scanning Calorimetry (DSC) To identify phase transitions such as melting point, and to detect exothermic or endothermic events associated with decomposition.Heating Rate: 10 °C/min; Temperature Range: 25 °C to 350 °C; Atmosphere: Nitrogen
Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[4][5][6] The following protocols are based on established ICH guidelines.[4]

Caption: Workflow for Forced Degradation Studies.

Protocol 1: Acidic and Basic Hydrolysis

  • Prepare a stock solution of 5-Fluorobenzo[d]isoxazol-3(2H)-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

  • For basic hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • At specified time points, withdraw samples and neutralize them (the acidic solution with NaOH and the basic solution with HCl).

  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for analysis.

Protocol 2: Oxidative Degradation

  • Prepare a stock solution of the compound as described in Protocol 1.

  • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

  • Incubate the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

  • At specified time points, withdraw samples and dilute them with the mobile phase for analysis.

Protocol 3: Thermal Degradation

  • Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50 v/v).

  • Incubate the solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 72 hours).

  • At specified time points, withdraw samples, allow them to cool to room temperature, and dilute with the mobile phase for analysis.

Protocol 4: Photolytic Degradation

  • Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light by wrapping the container in aluminum foil.

  • At the end of the exposure period, analyze the samples.

Analytical Methodologies for Degradation Profiling

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection is the workhorse technique for this purpose.

HPLC Method Development

A reverse-phase HPLC method would be the primary choice.

Parameter Typical Starting Conditions Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for a wide range of polarities.
Mobile Phase A: 0.1% Formic acid in Water; B: 0.1% Formic acid in AcetonitrileGradient elution will likely be necessary to resolve the parent compound from polar and non-polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLStandard injection volume.
Detection UV at a suitable wavelength (determined by UV scan) and Mass Spectrometry (ESI+)UV for quantification and MS for identification of degradants.
Characterization of Degradation Products

Mass spectrometry is indispensable for the structural elucidation of degradation products. By comparing the mass spectra of the parent compound and the degradants, and by analyzing the fragmentation patterns, the structures of the impurities can be proposed. Further confirmation can be achieved through isolation of the degradants followed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Interpretation and Reporting

The results of the forced degradation studies should be summarized in a clear and concise manner.

Stress Condition % Degradation Number of Degradants Major Degradant (m/z) Proposed Structure
0.1 M HCl, 60°C, 24hDataDataDataStructure
0.1 M NaOH, 60°C, 24hDataDataDataStructure
3% H2O2, RT, 24hDataDataDataStructure
80°C, 72hDataDataDataStructure
PhotolyticDataDataDataStructure

Conclusion

A thorough understanding of the thermal stability and degradation profile of 5-Fluorobenzo[d]isoxazol-3(2H)-one is paramount for its successful development as a pharmaceutical agent. The systematic approach outlined in this guide, which combines thermal analysis with comprehensive forced degradation studies and modern analytical techniques, provides a robust framework for generating the necessary stability data. This information is not only critical for regulatory submissions but also provides invaluable insights for formulation scientists to develop a safe, effective, and stable drug product.

References

  • Synthesis and Thermal Properties of Poly(benzoxazole)s Based on Pendants. (2015). Polymer(Korea).
  • Synthesis, structure and mesogenic properties of benzoxazole deriv
  • Study of the forced degradation of isoconazole nitrate in bulk drug and cream formul
  • Synthesis, structure and mesogenic properties of benzoxazole derivatives - ResearchG
  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchG
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC - NIH. (n.d.).
  • Forced Degrad
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020).
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - MDPI. (n.d.).
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchG
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.).
  • (PDF) Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. (2024).
  • 5-Chlorobenzo[d]isoxazol-3-ol | 24603-63-2 - Smolecule. (n.d.).
  • 4,6,7-Trifluorobenzo[d]isoxazol-3(2H)-one | ChemScene. (n.d.).
  • 5-Bromobenzo[d]isoxazol-3(2H)-one - ChemScene. (n.d.).
  • a review of recent synthetic strategies and biological activities of isoxazole - ResearchG
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][8]Thiazin-4-One Derivatives - PMC - NIH. (2025).

  • 73498-28-9|5-Aminobenzo[d]isoxazol-3(2H)-one - BLDpharm. (n.d.).
  • ISOXAZOL-5-ONES: UNUSUAL HETEROCYCLES WITH GRE
  • 5-Bromobenzo[d]isoxazol-3(2H)-one | 65685-50-9 - J&K Scientific. (n.d.).
  • Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids - PMC. (n.d.).

Sources

The Strategic Incorporation of Fluorine in Benzisoxazole Scaffolds: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Unique Element

The 1,2-benzisoxazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its versatile binding properties and synthetic accessibility have led to its incorporation in drugs spanning antipsychotics, anticonvulsants, anti-inflammatory agents, and more.[1][2] In parallel, the strategic use of fluorine in drug design has become a powerful tool for optimizing molecular properties. The introduction of this small, highly electronegative element can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity, ultimately enhancing its pharmacokinetic and pharmacodynamic profile.[3][4][5]

This guide provides an in-depth exploration of the chemical properties of fluorinated benzisoxazoles, offering researchers and drug development professionals a technical resource on their synthesis, the nuanced effects of fluorination on their physicochemical properties, and their characterization.

Part 1: Synthetic Strategies for Fluorinated Benzisoxazoles

The construction of the fluorinated benzisoxazole core can be approached through several synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. A prevalent and effective method involves the [3+2] cycloaddition of in situ generated nitrile oxides with arynes.[2][6]

Key Synthetic Pathway: [3+2] Cycloaddition

This method offers a direct and versatile route to functionalized benzisoxazoles under mild conditions.[2] Both the nitrile oxide and the highly reactive aryne intermediate are generated in situ, often facilitated by a fluoride ion source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[2][7]

G cluster_aryne Aryne Generation cluster_nitrile_oxide Nitrile Oxide Generation cluster_cycloaddition [3+2] Cycloaddition Aryne_Precursor o-(Trimethylsilyl)aryl triflate Fluoride_Source Fluoride Anion (e.g., CsF) Aryne_Precursor->Fluoride_Source Nucleophilic attack on Si Aryne Aryne Intermediate Fluoride_Source->Aryne Elimination Aryne_Cyc Aryne Aryne->Aryne_Cyc Chlorooxime Chlorooxime Base Base (Fluoride ion can also act as base) Chlorooxime->Base Deprotonation Nitrile_Oxide Nitrile Oxide Intermediate Base->Nitrile_Oxide Elimination Nitrile_Oxide_Cyc Nitrile Oxide Nitrile_Oxide->Nitrile_Oxide_Cyc Product Substituted Benzisoxazole Aryne_Cyc->Product Nitrile_Oxide_Cyc->Product caption General workflow for [3+2] cycloaddition synthesis.

Caption: General workflow for [3+2] cycloaddition synthesis.

Experimental Protocol: Synthesis of 3-Phenyl-5,6-difluorobenzisoxazole

This protocol is a representative example based on the general method described by Dubrovskiy and Larock.[2]

Materials:

  • 4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (aryne precursor)

  • Benzaldehyde chlorooxime

  • Cesium Fluoride (CsF)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryne precursor (1.0 eq) and benzaldehyde chlorooxime (1.2 eq).

  • Add anhydrous acetonitrile to dissolve the reactants.

  • Add Cesium Fluoride (3.0 eq) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-phenyl-5,6-difluorobenzisoxazole.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). The characteristic splitting patterns in ¹⁹F NMR will confirm the fluorine substitution pattern.

Part 2: The Physicochemical Impact of Fluorination

The introduction of fluorine into the benzisoxazole scaffold is not merely an act of substitution; it is a strategic decision to modulate key physicochemical properties that govern a drug's behavior.[3][5]

Electronic Effects and pKa Modulation

Fluorine's extreme electronegativity exerts a powerful inductive electron-withdrawing effect (-I effect), which can significantly alter the acidity or basicity of nearby functional groups.[3][4]

  • Lowering Basicity: When fluorine is placed near a basic nitrogen atom (e.g., in a side chain attached to the benzisoxazole), it can substantially lower the pKa of that amine.[3][8] This is a critical tool for medicinal chemists, as reducing high basicity can mitigate issues like hERG channel inhibition and improve oral absorption by reducing clearance.[9]

  • Increasing Acidity: Conversely, fluorine substitution can increase the acidity of nearby protons, such as those on an amide N-H group.[8] This can influence hydrogen bonding capabilities and interactions with biological targets.

Compound AnaloguePosition of FluorineEffect on pKa of a distal amineRationale
Non-fluorinated Parent-BaselineReference compound
β-fluorinated analogueBeta to the nitrogenDecreases pKa significantlyStrong inductive pull through the sigma bond framework reduces electron density on the nitrogen, making it a weaker base.[8]
γ-fluorinated analogueGamma to the nitrogenDecreases pKa moderatelyThe inductive effect diminishes with distance, but can still have a measurable impact.[8]
Lipophilicity and Metabolic Stability

One of the most common applications of fluorination is to enhance metabolic stability.[10][11] Cytochrome P450 (CYP) enzymes in the liver are responsible for much of the Phase I metabolism of drugs, often through the oxidation of vulnerable C-H bonds.[11]

  • Metabolic Shielding: Replacing a hydrogen atom at a "metabolic soft spot" with a fluorine atom can effectively block this enzymatic oxidation. The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~105.4 kcal/mol) than a carbon-hydrogen (C-H) bond (~98.8 kcal/mol), making it much less susceptible to cleavage by CYP enzymes.[3][11]

  • Lipophilicity (logP/logD): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom often increases lipophilicity (logP), this is not a universal rule.[3][5] The introduction of motifs like a trifluoromethyl (-CF₃) group generally leads to a substantial increase in lipophilicity.[12] This modulation of lipophilicity can improve membrane permeability and oral bioavailability, but excessive lipophilicity must be avoided to maintain aqueous solubility.[5][13]

ModificationTypical Effect on Half-life (t½) in MicrosomesTypical Effect on logPCausality
H to F substitution at a metabolic "soft spot"IncreaseMinor Increase (~0.3-0.5)C-F bond strength blocks CYP-mediated oxidation.[3][11]
H to CF₃ substitutionSignificant IncreaseSignificant IncreaseThe CF₃ group is sterically and electronically deactivating, preventing oxidation at that site.[12]
Conformational Control and Binding Affinity

Fluorine can influence molecular conformation through stereoelectronic effects, such as the gauche effect. This can pre-organize a molecule into its bioactive conformation, thereby enhancing binding affinity for its biological target.[5] Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein side chains, and the fluorine atom can act as a hydrogen bond acceptor, further strengthening drug-target interactions.[3][13]

Part 3: Spectroscopic and Structural Characterization

Accurate characterization is paramount to confirming the successful synthesis and purity of fluorinated benzisoxazoles. A combination of NMR spectroscopy and mass spectrometry is typically employed.

NMR Spectroscopy
  • ¹H NMR: The presence of fluorine will cause splitting of signals from nearby protons. The magnitude of the coupling constant (JHF) is dependent on the number of bonds separating the atoms.

  • ¹³C NMR: Carbon atoms bonded to fluorine will appear as doublets (due to ¹JCF coupling) or triplets for a CF₂ group. The chemical shifts of nearby carbons will also be affected.

  • ¹⁹F NMR: This is the most direct technique for observing the fluorine atoms. The chemical shift of the fluorine signal provides information about its electronic environment. The absence of proton coupling (in a proton-decoupled spectrum) simplifies the spectra, and the number of signals corresponds to the number of chemically non-equivalent fluorine atoms.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized molecule. The exact mass measurement will validate the presence of fluorine in the molecular formula.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula Confirmation Purity Purity Assessment (e.g., HPLC) Purification->Purity Purity Check Final Confirmed Fluorinated Benzisoxazole NMR->Final MS->Final Purity->Final caption Workflow for synthesis and characterization.

Caption: Workflow for synthesis and characterization.

Conclusion and Future Outlook

Fluorinated benzisoxazoles represent a powerful convergence of a privileged heterocyclic scaffold and strategic fluorine chemistry. By understanding and applying the principles of their synthesis and the nuanced effects of fluorination on their chemical properties, medicinal chemists can rationally design molecules with improved drug-like characteristics. The ability to fine-tune pKa, block metabolic pathways, and enhance binding affinity makes the fluorinated benzisoxazole a highly valuable motif in the ongoing quest for safer and more effective therapeutics. Future research will likely focus on developing more selective and efficient fluorination and cyclization methods, as well as exploring the impact of novel fluorinated functional groups on the biological activity of this versatile scaffold.

References

  • Benzoxazole derivatives incorporating fluorine. ResearchGate. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. National Center for Biotechnology Information (PMC). [Link]

  • Importance of Fluorine in Benzazole Compounds. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of Benzisoxazoles. Organic Chemistry Portal. [Link]

  • Importance of Fluorine in Benzazole Compounds. MDPI. [Link]

  • Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. National Center for Biotechnology Information (PMC). [Link]

  • Importance of Fluorine in Benzazole Compounds. PubMed. [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Fluorine in drug discovery: Role, design and case studies.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • Importance of Fluorine in Benzazole Compounds. ResearchGate. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Royal Society of Chemistry. [Link]

Sources

Unraveling the Molecular Mechanisms of Isoxazole-Based Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isoxazole Scaffold in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in modern medicinal chemistry. Its unique electronic and structural properties have led to the development of a vast array of derivatives with a broad spectrum of biological activities. These compounds have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, underscoring their therapeutic potential.[1][2] This guide provides an in-depth exploration of the experimental strategies and methodologies employed to elucidate the mechanism of action (MoA) of isoxazole-based compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles of target identification and validation, offering a practical framework for robust and reproducible MoA studies.

Part 1: Strategic Approaches to Target Identification

The foundational step in any MoA study is the identification of the direct molecular target(s) of a bioactive compound. For isoxazole derivatives, as with other small molecules, two principal strategies are employed: affinity-based methods and label-free approaches. The choice between these methodologies is a critical decision, dictated by the specific research question, the physicochemical properties of the isoxazole compound, and the available resources.

The Rationale for Choosing a Target Identification Strategy

The decision to use an affinity-based versus a label-free method is not arbitrary; it is a calculated choice based on a number of factors.

  • Compound Amenability to Modification: Affinity-based methods necessitate the chemical modification of the isoxazole compound to incorporate a tag (e.g., biotin). It is crucial to ensure that this modification does not significantly alter the compound's biological activity. If structure-activity relationship (SAR) data is available, it can guide the selection of a suitable attachment point for the tag. Label-free methods, such as Drug Affinity Responsive Target Stability (DARTS), circumvent this issue entirely by using the unmodified compound.[3][4]

  • Nature of the Interaction: Affinity-based methods are particularly well-suited for identifying targets with strong, high-affinity interactions. Conversely, label-free methods like DARTS can be more sensitive in detecting weaker or transient interactions that might be lost during the stringent washing steps of a pull-down assay.[5]

  • Throughput and Resources: Affinity-based pull-downs can be more labor-intensive and require expertise in chemical synthesis for probe generation. Label-free methods may offer a more streamlined workflow for initial screening, although they also have their own set of technical considerations.[6]

Table 1: Comparison of Target Identification Strategies

FeatureAffinity-Based Pull-DownDrug Affinity Responsive Target Stability (DARTS)
Principle Immobilized small molecule "baits" capture interacting "prey" proteins.Ligand binding stabilizes a protein against proteolytic degradation.
Compound Modification Required (e.g., biotinylation).Not required.
Pros - Direct identification of binding partners.- Well-established protocols.- Can capture stable protein complexes.- No compound modification needed.- Can detect weak or transient interactions.- Applicable to a wide range of compounds.
Cons - Tag may interfere with binding.- Potential for non-specific binding to the matrix.- Requires chemical synthesis expertise.- Indirect readout of binding.- May not work for all protein targets.- Protease accessibility can be a factor.
Experimental Workflow: A Tale of Two Strategies

The following diagram illustrates the divergent yet complementary workflows for affinity-based and label-free target identification.

G cluster_0 Affinity-Based Workflow cluster_1 Label-Free Workflow (DARTS) A1 Synthesize Biotinylated Isoxazole Probe A2 Immobilize Probe on Streptavidin Beads A1->A2 A3 Incubate with Cell Lysate A2->A3 A4 Wash to Remove Non-specific Binders A3->A4 A5 Elute Bound Proteins A4->A5 A6 Identify Proteins by Mass Spectrometry A5->A6 B1 Treat Cell Lysate with Isoxazole Compound B2 Limited Proteolysis (e.g., with Pronase) B1->B2 B3 Quench Digestion B2->B3 B4 Separate Proteins by SDS-PAGE B3->B4 B5 Excise Protected Bands B4->B5 B6 Identify Proteins by Mass Spectrometry B5->B6

Figure 1: Comparative workflows for target identification.

Part 2: Detailed Experimental Protocols

Scientific integrity is built upon the foundation of meticulous and reproducible experimental design. The following protocols are presented as self-validating systems, with integrated controls to ensure the reliability of the results.

Protocol: Small Molecule Affinity Pull-Down Assay

This protocol details the use of a biotinylated isoxazole derivative to capture its interacting proteins from a cell lysate.[7][8][9]

Materials:

  • Biotinylated isoxazole compound

  • Streptavidin-coated magnetic beads (e.g., NEB #S1420)[7]

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Binding/Wash Buffer: 1X PBS, pH 7.4, with 0.05% Tween-20

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Magnetic separation rack

Step-by-Step Methodology:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads by vortexing.

    • Transfer the desired volume of beads to a microcentrifuge tube.

    • Place the tube on a magnetic rack to pellet the beads and discard the supernatant.

    • Wash the beads three times with an equal volume of Binding/Wash Buffer.

  • Immobilization of Biotinylated Probe:

    • Resuspend the washed beads in Binding/Wash Buffer.

    • Add the biotinylated isoxazole compound to the bead slurry (the optimal concentration should be empirically determined).

    • Incubate for 1-2 hours at room temperature with gentle rotation.

    • Pellet the beads on the magnetic rack and discard the supernatant.

    • Wash the beads three times with Binding/Wash Buffer to remove any unbound probe.

  • Protein Pull-Down:

    • Prepare a cell lysate from the appropriate cell line or tissue.

    • Incubate the lysate with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation. Include a negative control using beads without the biotinylated probe.[10]

    • Pellet the beads on the magnetic rack and collect the supernatant (flow-through) for analysis.

    • Wash the beads five times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins by resuspending the beads in Elution Buffer and incubating for 5-10 minutes at room temperature.

    • Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.

    • Immediately neutralize the eluate by adding Neutralization Buffer.

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining or by mass spectrometry for protein identification.[11]

Protocol: Drug Affinity Responsive Target Stability (DARTS)

This protocol outlines the DARTS method for identifying the protein targets of an unmodified isoxazole compound.[3][12]

Materials:

  • Isoxazole compound of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., M-PER reagent with protease and phosphatase inhibitors)

  • Protease (e.g., Pronase or Trypsin)

  • Protease stop solution (e.g., 4X Laemmli sample buffer)

  • SDS-PAGE equipment and reagents

Step-by-Step Methodology:

  • Lysate Preparation:

    • Prepare a clarified cell lysate as described in the affinity pull-down protocol.

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the cell lysate into two tubes.

    • To one tube, add the isoxazole compound to the desired final concentration.

    • To the other tube, add an equal volume of the vehicle control.

    • Incubate both tubes at room temperature for 1 hour.

  • Limited Proteolysis:

    • Add the protease to both the compound-treated and vehicle-treated lysates. The optimal protease concentration and digestion time must be empirically determined.

    • Incubate at room temperature for a set time (e.g., 30 minutes).

  • Quenching and Analysis:

    • Stop the digestion by adding protease stop solution and boiling the samples at 95°C for 5 minutes.

    • Separate the protein fragments by SDS-PAGE.

    • Visualize the protein bands by Coomassie blue or silver staining.

    • Identify protein bands that are present or more intense in the compound-treated lane compared to the vehicle-treated lane. These are your potential targets.

    • Excise the protected bands from the gel and identify the proteins by mass spectrometry.

Part 3: Target Validation and Pathway Analysis

Identifying a potential target is only the first step. The interaction must be validated, and its functional consequences on cellular signaling pathways must be investigated.

Validating the Target Interaction

Once a putative target has been identified, it is essential to confirm the direct interaction with the isoxazole compound. This can be achieved through various biophysical and biochemical assays, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA).

Probing the Impact on Signaling Pathways

Many isoxazole derivatives exert their biological effects by modulating key signaling pathways. Investigating these pathways provides a deeper understanding of the compound's MoA.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a central regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Several isoxazole compounds have been developed as inhibitors of key kinases in this pathway, such as p38 MAP kinase.[13]

G cluster_0 MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Isoxazole Isoxazole Inhibitor Isoxazole->Raf Isoxazole->MEK

Figure 2: Inhibition of the MAPK/ERK pathway by isoxazole compounds.

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Many isoxazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases, a family of proteases that execute the apoptotic program.[14][15]

G cluster_0 Intrinsic Apoptosis Pathway Isoxazole Isoxazole Compound Bax Bax Isoxazole->Bax Bcl2 Bcl-2 Isoxazole->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Induction of apoptosis by isoxazole compounds.
Protocol: Caspase Activity Assay

This protocol describes a fluorometric assay to measure the activity of executioner caspases, such as caspase-3, in response to treatment with an isoxazole compound.[16][17][18]

Materials:

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Cell lysis buffer

  • Assay buffer

  • 96-well black microplate

  • Fluorometer

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate cells in a 96-well plate and treat with various concentrations of the isoxazole compound for the desired time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis:

    • After treatment, lyse the cells directly in the wells by adding cell lysis buffer.

    • Incubate on ice for 10-15 minutes.

  • Caspase Assay:

    • Add the caspase-3 substrate dissolved in assay buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

    • The increase in fluorescence is proportional to the caspase-3 activity.

Part 4: Quantitative Data and Concluding Remarks

The rigorous quantitative assessment of a compound's activity is paramount in drug discovery. The following tables provide examples of the types of quantitative data that should be generated in MoA studies for isoxazole-based compounds.

Table 2: Inhibitory Activity of Isoxazole Derivatives against Kinase Targets

Compound IDTarget KinaseIC50 (nM)Reference
Isoxazole-A JNK126[19]
Isoxazole-B JNK37[19]
Isoxazole-C p38 MAP Kinase4[19]
Compound 41a c-Met1.8[1]

Table 3: Anti-inflammatory Activity of Isoxazole Derivatives

Compound IDTargetIC50 (µM)Reference
Compound 11a 5-Lipoxygenase0.24[1]
Compound 155 5-LOX3.67[2]
Compound 150 COX-29.16[2]

Table 4: Anticancer Activity of Isoxazole Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 129 HeLa0.91[2]
TTI-4 MCF-72.63[20]
Compound 11 MCF-72.3[21]

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PubMed Central (PMC). [Link]

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. (2014, October 23). [https://www.semanticscholar.org/paper/Isoxazole-derivatives-of-6-fluoro-N-(6-methoxybenzo-Kumbhare-Dadmal/0f0067645169a9e27c8d9297800c1447e1795328]([Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). National Institutes of Health (NIH). [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PubMed Central (PMC). [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.). National Institutes of Health (NIH). [Link]

  • Effects of synthetic isoxazole derivatives on apoptosis of T98G cells.... (n.d.). ResearchGate. [Link]

  • Pros and cons among the direct methods for target identification of label-free natural products. (n.d.). ResearchGate. [Link]

  • An update of label-free protein target identification methods for natural active products. (n.d.). [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (n.d.). PubMed Central (PMC). [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing. [Link]

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (n.d.). [Link]

  • Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. (n.d.). PubMed. [Link]

  • Experiment Protocol 108 Experiment Protocol 108 Immobilization of biotinylated molecule biotinylated molecule biotinylated molec. (n.d.). [Link]

  • IC50 values and dose–response curves of designed... (n.d.). ResearchGate. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (n.d.). [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). ResearchGate. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). PubMed Central (PMC). [Link]

  • Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization. (n.d.). PubMed Central (PMC). [Link]

  • IC50 of the most active compounds. To calculate half maximal inhibitory... (n.d.). ResearchGate. [Link]

  • Substituted isoxazoles as potent inhibitors of p38 MAP kinase. (n.d.). PubMed. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

  • A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification. (2024, July 2). [Link]

  • Understanding Pull-Down Protocol: Key FAQs for Users. (n.d.). Alpha Lifetech. [Link]

  • Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis. (n.d.). [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). [Link]

  • Caspase Protocols in Mice. (n.d.). PubMed Central (PMC). [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. [Link]

  • Caspases activity assay procedures. (n.d.). ScienceDirect. [Link]

  • Webinar: Label-free Target Identification to Unleash Drug Discovery. (2021, October 7). YouTube. [Link]

  • Pull-down assays (co-IPs (co-immunoprecipitations), etc) - what, how, & what to look for. (2023, February 27). [Link]

  • An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways. (n.d.). PubMed. [Link]

  • pull down mass spectrometry. (n.d.). 百泰派克生物科技. [Link]

  • Caspase 3/7, 8 or 9 Assay with the NucleoCounter®. (n.d.). ChemoMetec. [Link]

Sources

Methodological & Application

Evaluating 5-Fluorobenzo[d]isoxazol-3(2H)-one as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide for the investigation of 5-Fluorobenzo[d]isoxazol-3(2H)-one, a heterocyclic compound with significant potential as a modulator of enzymatic activity. Drawing from the established biological relevance of the isoxazole scaffold in medicinal chemistry, we outline a strategic approach to characterize its inhibitory profile.[1][2][3] This guide presents a rationale for targeting inflammatory enzymes, specifically the cysteine protease Caspase-1, and provides detailed protocols for in vitro enzymatic assays, mechanism of action studies, and cell-based validation. The methodologies described herein are designed to be robust and self-validating, enabling researchers to determine the compound's potency, selectivity, and cellular efficacy.

Introduction: The Benzisoxazole Scaffold in Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif frequently incorporated into pharmacologically active molecules due to its favorable physicochemical properties and ability to engage in various non-covalent interactions.[4] Compounds containing the isoxazole core have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][5] The benzo-fused derivative, benzo[d]isoxazol-3(2H)-one, represents a rigid scaffold that can position substituents in precise three-dimensional orientations to interact with enzyme active sites.

While the specific biological activities of 5-Fluorobenzo[d]isoxazol-3(2H)-one are not extensively documented, related analogs have shown promise. For instance, the structurally similar 5-Chlorobenzo[d]isoxazol-3-ol has been identified as an inhibitor of D-amino acid oxidase, an enzyme implicated in neurotransmission.[6] This precedent strongly suggests that the 5-Fluorobenzo[d]isoxazol-3(2H)-one core is a valid starting point for enzyme inhibitor discovery. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can enhance metabolic stability and binding affinity through favorable electrostatic interactions.

Rationale for Target Selection: Caspase-1 and the Inflammasome

Given the established anti-inflammatory properties of many isoxazole-containing compounds, a logical starting point for investigation is enzymes that are central to inflammatory pathways.[5][7] Caspase-1, a cysteine protease, is an attractive target. It serves as the effector enzyme of the inflammasome, a multi-protein complex that responds to cellular danger signals.[8][9]

Upon activation, Caspase-1 cleaves pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their mature, active forms.[9] It also initiates a pro-inflammatory form of cell death known as pyroptosis.[9][10] Dysregulation of Caspase-1 and the inflammasome is linked to a host of inflammatory diseases, including gout, atherosclerosis, and neurodegenerative disorders, making it a high-value therapeutic target.[10][11] The development of small molecule Caspase-1 inhibitors is a key strategy for antagonizing these pathological processes.[10]

This guide will therefore focus on protocols designed to evaluate 5-Fluorobenzo[d]isoxazol-3(2H)-one as a potential inhibitor of Caspase-1.

Hypothesized Caspase-1 Inhibition Pathway

G cluster_0 Inflammasome Activation cluster_1 Enzymatic Cascade & Inhibition cluster_2 Downstream Effects PAMPs Pathogen/Danger Signals (PAMPs/DAMPs) NLRP3 NLRP3 Inflammasome Assembly PAMPs->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 auto-cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleavage Inhibitor 5-Fluorobenzo[d]isoxazol-3(2H)-one Inhibitor->Casp1 INHIBITION IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation & Pyroptosis IL1b->Inflammation

Figure 1: Hypothesized mechanism of action. 5-Fluorobenzo[d]isoxazol-3(2H)-one is proposed to inhibit active Caspase-1, thereby blocking the cleavage of Pro-IL-1β and subsequent inflammatory signaling.

Experimental Protocols

The following protocols provide a tiered approach to characterizing the inhibitory potential of 5-Fluorobenzo[d]isoxazol-3(2H)-one, from initial potency determination to cellular target engagement.

This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀). It utilizes a fluorogenic substrate that, when cleaved by Caspase-1, releases a fluorescent reporter.

A. Materials and Reagents:

  • Recombinant Human Caspase-1 (active)

  • Caspase-1 Fluorogenic Substrate (e.g., Ac-YVAD-AMC)

  • Assay Buffer: 20 mM HEPES, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2

  • 5-Fluorobenzo[d]isoxazol-3(2H)-one (test compound)

  • Ac-YVAD-CHO (known Caspase-1 inhibitor, positive control)

  • DMSO (for compound dilution)

  • Black, flat-bottom 96-well microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

B. Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Fluorobenzo[d]isoxazol-3(2H)-one in DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 0.5 nM) in DMSO.

  • Assay Plate Setup:

    • Add 1 µL of each diluted compound concentration to triplicate wells of the 96-well plate.

    • For control wells, add 1 µL of DMSO (100% activity control) or 1 µL of the positive control inhibitor (0% activity control).

  • Enzyme Addition: Dilute Recombinant Caspase-1 to a final concentration of 1 nM in cold Assay Buffer. Add 50 µL of the diluted enzyme solution to all wells.

  • Incubation: Gently tap the plate to mix. Cover and incubate for 30 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Prepare the Caspase-1 substrate (Ac-YVAD-AMC) at a concentration of 20 µM (twice the final desired concentration) in Assay Buffer.

  • Initiate Reaction: Add 50 µL of the substrate solution to all wells to start the reaction. The final volume will be 100 µL, and the final substrate concentration will be 10 µM.

  • Kinetic Measurement: Immediately place the plate in the fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 30 minutes.

C. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Normalize the data: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_bkgd) / (Rate_DMSO - Rate_bkgd)), where 'bkgd' is the background rate from wells with no enzyme.

  • Plot % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

IC₅₀ Determination Workflow

G prep 1. Prepare Compound Serial Dilutions in DMSO plate 2. Add 1µL of Compound/DMSO to 96-well Plate prep->plate enzyme 3. Add 50µL of Caspase-1 Enzyme plate->enzyme incubate 4. Incubate 30 min @ 30°C (Enzyme-Inhibitor Binding) enzyme->incubate substrate 5. Add 50µL of Fluorogenic Substrate incubate->substrate read 6. Read Fluorescence Kinetically for 30 min substrate->read analyze 7. Calculate Reaction Rates & % Inhibition read->analyze plot 8. Plot Dose-Response Curve & Determine IC₅₀ analyze->plot

Figure 2: A step-by-step workflow for determining the IC₅₀ of 5-Fluorobenzo[d]isoxazol-3(2H)-one against Caspase-1.

This protocol helps to elucidate how the compound inhibits the enzyme (e.g., competitive, non-competitive, or uncompetitive). The experiment is repeated with varying concentrations of both the substrate and the inhibitor.

A. Materials and Reagents:

  • Same as Protocol 1.

B. Step-by-Step Procedure:

  • Experimental Design: Create a matrix of experimental conditions. Use at least four different fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀). For each inhibitor concentration, use a range of substrate concentrations (e.g., 0.25 to 5 times the Kₘ of the substrate for Caspase-1).

  • Assay Execution:

    • For each condition in the matrix, perform the assay as described in Protocol 1 (steps 2-7).

    • Add the inhibitor and enzyme and incubate.

    • Initiate the reaction by adding the varying concentrations of substrate.

  • Data Measurement: Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

C. Data Analysis:

  • Plot the data using a double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

  • Interpretation:

    • Competitive Inhibition: Lines on the plot will intersect at the y-axis.

    • Non-competitive Inhibition: Lines will intersect at the x-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

  • This analysis provides insight into whether the inhibitor binds to the enzyme's active site or an allosteric site.

This assay validates the inhibitor's activity in a relevant cellular context by measuring the downstream consequence of Caspase-1 inhibition. It uses LPS-primed and nigericin-stimulated mouse bone marrow-derived macrophages (BMDMs) or human THP-1 cells, a standard model for inflammasome activation.

A. Materials and Reagents:

  • THP-1 monocytes or primary BMDMs

  • RPMI-1640 cell culture medium + 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS)

  • Nigericin

  • 5-Fluorobenzo[d]isoxazol-3(2H)-one

  • Human IL-1β ELISA Kit

  • LDH Cytotoxicity Assay Kit

B. Step-by-Step Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Seed cells in a 96-well plate and differentiate into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

    • Replace media with fresh, serum-free media before the experiment.

  • Inhibitor Pre-treatment: Add serial dilutions of 5-Fluorobenzo[d]isoxazol-3(2H)-one to the cells and incubate for 1 hour.

  • Inflammasome Priming: Add LPS (1 µg/mL final concentration) to all wells and incubate for 4 hours. This step upregulates the expression of Pro-IL-1β.

  • Inflammasome Activation: Add Nigericin (10 µM final concentration) to activate the NLRP3 inflammasome and Caspase-1. Incubate for 1 hour.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • IL-1β Measurement: Quantify the amount of mature IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assay: Use a portion of the supernatant to measure LDH release, ensuring that the observed reduction in IL-1β is due to specific inhibition and not general cytotoxicity.

C. Data Analysis:

  • Generate a standard curve for the IL-1β ELISA.

  • Calculate the concentration of IL-1β in each sample.

  • Plot the IL-1β concentration against the inhibitor concentration to determine the cellular IC₅₀.

  • Confirm that LDH levels are not significantly increased at inhibitory concentrations of the compound.

Data Presentation and Interpretation

Quantitative data should be organized clearly to facilitate comparison and interpretation. The following table provides an example of how to present the results obtained from the described protocols.

Table 1: Exemplar Inhibitory Profile of 5-Fluorobenzo[d]isoxazol-3(2H)-one

ParameterValueMethodNotes
Enzymatic IC₅₀ 1.7 µMFluorogenic Assay (Ac-YVAD-AMC)Potency against isolated recombinant Caspase-1.
Cellular IC₅₀ 5.2 µMIL-1β Release Assay (LPS/Nigericin)Potency in a cellular context; accounts for cell permeability and off-target effects.
Mechanism of Inhibition CompetitiveLineweaver-Burk AnalysisSuggests binding at or near the substrate active site.
Cytotoxicity (CC₅₀) > 50 µMLDH Release AssayIndicates a favorable therapeutic window; not cytotoxic at effective concentrations.
Conclusion and Future Directions

This guide provides a foundational framework for characterizing 5-Fluorobenzo[d]isoxazol-3(2H)-one as a potential enzyme inhibitor, with a specific focus on Caspase-1. The successful execution of these protocols will establish its potency, mechanism of action, and cellular efficacy.

Positive results would warrant further investigation, including:

  • Selectivity Profiling: Testing the compound against a panel of other proteases (e.g., other caspases, serine proteases) to determine its specificity.[12]

  • Structural Biology: Co-crystallization of the compound with the target enzyme to elucidate the precise binding mode.

  • Lead Optimization: Synthesizing analogs of the compound to improve potency and drug-like properties.[13]

  • In Vivo Efficacy: Evaluating the compound in animal models of inflammatory disease, such as gouty arthritis.[10]

The systematic approach outlined here will provide critical data for assessing the therapeutic potential of 5-Fluorobenzo[d]isoxazol-3(2H)-one and guide its future development as a novel enzyme inhibitor.

References

  • Protease Assay Services. Reaction Biology. [Link]

  • Protease Assays - Assay Guidance Manual. NCBI - NIH. [Link]

  • A small molecule inhibitor of caspase-1 inhibits NLRP3 inflammasome activation and pyroptosis to alleviate gouty inflammation. PubMed. [Link]

  • Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment. MDPI. [Link]

  • Bimodal inhibition of caspase-1 by aryloxymethyl and acyloxymethyl ketones. PubMed. [Link]

  • Inhibition of Caspase-1 Ameliorates Ischemia-Associated Blood-Brain Barrier Dysfunction and Integrity by Suppressing Pyroptosis Activation. Frontiers. [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. [Link]

  • Inhibition of Caspase-1 Activation in Endothelial Cells Improves Angiogenesis: A NOVEL THERAPEUTIC POTENTIAL FOR ISCHEMIA. PubMed Central. [Link]

  • Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Research Trend. [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][12][14]Thiazin-4-One Derivatives. PMC - NIH. [Link]

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC - NIH. [Link]

  • 5-Fluorobenzo[d]isoxazol-3(2H)-one. PubChem. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. GSC Biological and Pharmaceutical Sciences. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed. [Link]

Sources

Application Note: High-Throughput Screening Strategies for the 5-Fluorobenzo[d]isoxazol-3(2H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[d]isoxazole core is recognized as a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2] This application note provides detailed, field-proven protocols for high-throughput screening (HTS) of compound libraries based on the 5-Fluorobenzo[d]isoxazol-3(2H)-one structure. We present two distinct, HTS-ready assay methodologies: a biochemical fluorescence-based assay for the inhibition of Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and a cell-based assay to quantify antiproliferative effects on human cancer cell lines.[1][3] These protocols are designed to be robust, scalable, and self-validating, providing researchers in drug discovery with the necessary tools to identify and characterize novel therapeutic candidates.

Introduction: The Therapeutic Potential of the Benzisoxazole Scaffold

The benzisoxazole heterocyclic system is a cornerstone in the development of new pharmaceuticals. Its derivatives are known to exhibit diverse pharmacological properties, including antipsychotic, antiproliferative, and potent enzyme-inhibitory activities.[1] For instance, certain benzisoxazole analogs have been identified as potent inhibitors of enzymes like cyclooxygenases (COX), which are critical targets in inflammation therapy.[3] Furthermore, their ability to induce apoptosis and arrest the cell cycle in cancer cell lines makes them promising candidates for oncology research.[1][4]

The specific compound, 5-Fluorobenzo[d]isoxazol-3(2H)-one, incorporates a fluorine atom, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity. Given the broad bioactivity of this scaffold, high-throughput screening (HTS) is an essential strategy to rapidly evaluate large compound libraries and identify lead molecules for further development.[5][6] This guide provides the foundational HTS protocols to explore two of the most relevant therapeutic areas for this compound class.

Application Protocol 1: Biochemical HTS for COX-2 Inhibition

Rationale and Assay Principle

Causality: Isoxazole derivatives have been successfully developed as selective COX-2 inhibitors.[3] COX-2 is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins. A biochemical assay provides a direct measure of a compound's ability to inhibit the enzyme's catalytic activity without the complexities of a cellular system.

Principle: This assay utilizes a fluorometric detection method, ideal for HTS due to its high signal-to-noise ratio.[7] The COX-2 enzyme metabolizes arachidonic acid, producing prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2. This peroxidase activity is used to convert a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin). Inhibitors of COX-2 will block this reaction, resulting in a decrease in fluorescence.

Experimental Workflow Diagram

COX2_HTS_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis A 1. Dispense Assay Buffer & Test Compounds/ Controls to 384-well plate B 2. Add COX-2 Enzyme & Fluorogenic Substrate A->B C 3. Add Arachidonic Acid (Reaction Initiator) B->C D 4. Incubate at 37°C (e.g., 15 minutes) C->D E 5. Stop Reaction (Optional: e.g., with HCl) D->E F 6. Read Fluorescence (Ex/Em = 535/590 nm) E->F G 7. Calculate % Inhibition & Z'-Factor F->G Cell_Viability_Workflow cluster_cell_culture Cell Culture & Plating cluster_treatment Compound Treatment cluster_readout Viability Readout A 1. Seed Cancer Cells (e.g., MCF-7) into 384-well plates B 2. Incubate for 24h for cell adherence A->B C 3. Add Test Compounds & Controls (e.g., 50 nL) B->C D 4. Incubate for 72h at 37°C, 5% CO2 C->D E 5. Add Resazurin Reagent D->E F 6. Incubate for 2-4h E->F G 7. Read Fluorescence (Ex/Em = 560/590 nm) F->G H 8. Calculate % Viability & Plot Dose-Response G->H

Caption: HTS workflow for the cell-based antiproliferation assay.

Detailed Step-by-Step Protocol
  • Cell Plating:

    • Culture human cancer cells (e.g., MCF-7 breast cancer or HepG2 liver cancer cells) using standard aseptic techniques. [1] * Trypsinize and count the cells. Dilute to a final concentration of 25,000 cells/mL in a complete culture medium.

    • Using a multi-channel pipette or automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well, clear-bottom, black-walled tissue culture plate (1,000 cells/well).

    • Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Add 50 nL of test compounds and controls (in DMSO) to the cell plates.

    • Controls:

      • Negative Control (100% Viability): DMSO only.

      • Positive Control (0% Viability): A potent cytotoxic agent (e.g., Staurosporine) at a final concentration of 20 µM.

  • Incubation:

    • Return plates to the incubator for 72 hours.

  • Viability Measurement:

    • Prepare the resazurin detection reagent according to the manufacturer's instructions.

    • Add 10 µL of the reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Reading:

    • Measure fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.

Data Analysis and Interpretation
  • Percent Viability Calculation:

  • Hit Identification and Follow-up:

    • Primary screen "hits" are typically defined as compounds that reduce cell viability by >50% at a single concentration (e.g., 10 µM).

    • These hits must be re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine the half-maximal inhibitory concentration (IC50), which is a key measure of potency.

CompoundConcentration% ViabilityHit?
DMSON/A100.0%-
Staurosporine20 µM1.2%-
FBIO-00110 µM98.5%No
FBIO-002 10 µM 25.7% Yes
FBIO-00310 µM85.1%No

Conclusion

The two HTS protocols detailed in this application note provide a robust framework for initiating a drug discovery campaign centered on the 5-Fluorobenzo[d]isoxazol-3(2H)-one scaffold. The biochemical COX-2 assay allows for the rapid identification of direct enzyme inhibitors, while the cell-based antiproliferation assay identifies compounds with cytotoxic or cytostatic effects in a more physiologically relevant context. By employing these validated, HTS-compatible methods, researchers can efficiently screen large chemical libraries to uncover novel lead compounds for the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11240597, 5-Fluorobenzo[d]isoxazol-3(2H)-one. PubChem. Available at: [Link]

  • Shaik, A. B., et al. (2022). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Assay Genie. High-Throughput Screening Assays. Assay Genie. Available at: [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. Available at: [Link]

  • Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. Available at: [Link]

  • Zang, R., et al. (2012). Cell-based assays in high-throughput screening for drug discovery. International Journal of Biotechnology for Wellness Industries. Available at: [Link]

  • Wang, Y., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[4][8]hiazin-4-One Derivatives. Molecules. Available at: [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor.... Journal of Medicinal Chemistry. Available at: [Link]

  • Bioanalysis Zone. In the Zone: cell-based assays. Bioanalysis Zone. Available at: [Link]

  • News-Medical.Net (2024). The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]

  • Kumar, V., et al. (2022). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Research Trend (2023). Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Biological Forum – An International Journal. Available at: [Link]

  • Shaik, F., et al. (2021). Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Fayez, N., et al. (2022). Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. Molecules. Available at: [Link]

  • Ferraris, D., et al. (2008). Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Ullah, H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. Available at: [Link]

  • Zhang, M., et al. (2025). Identification of Isoxazoline Compounds as Potential Insecticidal Agents through High-Throughput Screening and 3D-QSAR Analysis. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Tron, G. C., et al. (2008). Synthesis and biological properties of 5-(1H-1,2,3-triazol-4-yl)isoxazolidines: a new class of C-nucleosides. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ciaffoni, L., et al. (2021). Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Tron, G. C., et al. (2008). Synthesis and biological properties of 5-(1H-1,2,3-triazol-4-yl)isoxazolidines: a new class of C-nucleosides. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Gorska-Ponikowska, M., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports. Available at: [Link]

Sources

Application Notes & Protocols: Evaluating the Anti-inflammatory Activity of 5-Fluorobenzo[d]isoxazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzo[d]isoxazol-3-one Scaffold

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism, chronic and unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[2] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery.

The isoxazole heterocyclic ring is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs and clinical candidates.[3][4] Derivatives of the benzo[d]isoxazol-3-one core, specifically the 5-fluoro substituted variant, represent a promising class of compounds for modulating the inflammatory response. Their unique electronic and structural properties make them attractive candidates for targeting key nodes in pro-inflammatory signaling cascades.

This guide provides a comprehensive framework for the preclinical evaluation of 5-Fluorobenzo[d]isoxazol-3(2H)-one derivatives. It outlines detailed protocols for robust in vitro and in vivo assays, explains the mechanistic rationale behind experimental choices, and provides a clear pathway for data analysis and interpretation.

Mechanistic Landscape: Targeting Core Inflammatory Signaling Pathways

The anti-inflammatory effects of novel compounds are often mediated through the inhibition of critical signaling pathways that regulate the expression of pro-inflammatory genes. Two of the most pivotal pathways in this context are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[5][6]

The NF-κB Signaling Pathway

NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[8] This frees NF-κB to translocate to the nucleus and initiate gene transcription.[1] 5-Fluorobenzo[d]isoxazol-3(2H)-one derivatives may exert their effects by inhibiting key kinases (like IKK) or other upstream components of this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus stimulus LPS receptor TLR4 stimulus->receptor pathway IKK Complex receptor->pathway inhibitor IκBα pathway->inhibitor Phosphorylates for degradation transcription_factor NF-κB (p65/p50) nucleus Nucleus transcription_factor->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->genes Transcription compound Potential Inhibition by 5-Fluorobenzo[d]isoxazol-3(2H)-one Derivatives compound->pathway compound->transcription_factor (Translocation)

Figure 1: Canonical NF-κB signaling pathway and potential points of inhibition.

The MAPK Signaling Pathway

The MAPK family, comprising p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK), represents a parallel signaling axis activated by inflammatory stimuli.[9] These kinases phosphorylate a variety of downstream targets, including transcription factors like AP-1, which work in concert with NF-κB to drive the inflammatory response.[10] The activity of MAPKs is crucial for the production of inflammatory mediators, making them a key target for anti-inflammatory therapeutics.[11]

G cluster_p38 cluster_jnk cluster_erk stimulus LPS / Cytokines receptor Receptors (e.g., TLR4) stimulus->receptor map3k MAP3Ks receptor->map3k map2k MAP2Ks map3k->map2k p38_3k ASK1/TAK1 jnk_3k ASK1/TAK1 erk_3k Raf mapk MAPKs map2k->mapk p38_2k MKK3/6 jnk_2k MKK4/7 erk_2k MEK1/2 tf Transcription Factors (e.g., AP-1) mapk->tf p38_k p38 jnk_k JNK erk_k ERK1/2 response Inflammatory Response tf->response compound Potential Inhibition compound->p38_k compound->jnk_k compound->erk_k p38_3k->p38_2k p38_2k->p38_k p38_k->tf jnk_3k->jnk_2k jnk_2k->jnk_k jnk_k->tf erk_3k->erk_2k erk_2k->erk_k erk_k->tf

Figure 2: Overview of the Mitogen-Activated Protein Kinase (MAPK) pathways.

Application Note 1: In Vitro Screening Using an LPS-Induced Macrophage Model

Principle: The primary screening of anti-inflammatory compounds is most effectively performed in vitro using a relevant cell model. Murine macrophage cell lines, such as RAW 264.7, are widely used because they produce a robust and reproducible inflammatory response upon stimulation with bacterial lipopolysaccharide (LPS).[12][13] LPS activates TLR4, initiating the NF-κB and MAPK signaling cascades and leading to the production of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[14] This model allows for the rapid and cost-effective determination of a compound's potential to suppress these mediators.

Critical First Step: Assessing Cytotoxicity Before evaluating anti-inflammatory activity, it is imperative to determine the non-toxic concentration range of the test compounds. A reduction in inflammatory mediators due to cell death would be a false positive. The MTT or similar cell viability assays are standard for this purpose.

Protocol 1.1: MTT Cell Viability Assay
  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 5-Fluorobenzo[d]isoxazol-3(2H)-one derivatives in cell culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the 50% cytotoxic concentration (CC₅₀). Subsequent anti-inflammatory assays should use concentrations well below the CC₅₀ value.

Protocol 1.2: Measurement of Nitric Oxide (Griess Assay)
  • Cell Seeding & Treatment: Seed RAW 264.7 cells as in Protocol 1.1. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of the test compounds for 1 hour (pre-treatment).

  • Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.[15]

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: After 10 minutes at room temperature, measure the absorbance at 540 nm.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.

Protocol 1.3: Quantification of Pro-inflammatory Cytokines (ELISA)
  • Supernatant Collection: Use the cell culture supernatants collected from the same experiment as in Protocol 1.2.

  • ELISA Procedure: Perform sandwich Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for commercially available kits.

  • Analysis: Generate a standard curve for each cytokine. Determine the concentration of each cytokine in the samples. Calculate the percentage inhibition for each compound concentration relative to the LPS-only control.

Data Presentation and Interpretation

Summarize the in vitro data to facilitate compound comparison and selection.

Table 1: Example In Vitro Anti-inflammatory Activity of 5-Fluorobenzo[d]isoxazol-3(2H)-one Derivatives

Compound ID CC₅₀ (µM) IC₅₀ for NO Inhibition (µM) IC₅₀ for TNF-α Inhibition (µM) IC₅₀ for IL-6 Inhibition (µM)
F-BZD-01 >100 12.5 15.8 18.2
F-BZD-02 >100 5.2 7.1 9.5
F-BZD-03 45.6 25.1 30.4 28.9

| Diclofenac | >100 | 22.8 | 28.3 | 35.1 |

  • Interpretation: A potent and desirable compound (e.g., F-BZD-02) will have low IC₅₀ values for inhibiting inflammatory mediators and a high CC₅₀ value, indicating a wide therapeutic window. Compounds like F-BZD-03 show activity but may be limited by cytotoxicity.

Application Note 2: In Vivo Validation in an Acute Inflammation Model

Principle: Promising candidates from in vitro screens must be validated in a living system to assess their efficacy, pharmacokinetics, and potential side effects. The carrageenan-induced paw edema model in rats or mice is a classical and highly reproducible assay for evaluating acute anti-inflammatory activity.[16][17] The subcutaneous injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response.[18] The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) involves the production of prostaglandins, leukotrienes, and NO, making it highly relevant for screening drugs that target these pathways.[19]

Protocol 2.1: Carrageenan-Induced Paw Edema Assay in Rats
  • Animal Acclimation: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

  • Grouping and Dosing: Randomly divide animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)

    • Group II: Carrageenan Control (Vehicle + Carrageenan)

    • Group III: Positive Control (e.g., Indomethacin 10 mg/kg, orally)

    • Group IV-V: Test Groups (Test Compound at different doses, e.g., 25 and 50 mg/kg, orally)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds, positive control, or vehicle orally 1 hour before carrageenan injection.[20]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of all animals except the vehicle control group (which receives saline).[16]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[20]

  • Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the carrageenan control group, and V_t is the average edema volume in the treated group.

Data Presentation and Interpretation

Table 2: Example In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema (at 3 hours)

Treatment Group Dose (mg/kg) Mean Paw Edema (mL ± SEM) % Inhibition of Edema
Carrageenan - 0.85 ± 0.05 -
Indomethacin 10 0.38 ± 0.03 55.3%
F-BZD-02 25 0.55 ± 0.04 35.3%

| F-BZD-02 | 50 | 0.41 ± 0.03 | 51.8% |

  • Interpretation: The results should demonstrate a dose-dependent reduction in paw edema for active compounds. The efficacy of the test compound (e.g., F-BZD-02 at 50 mg/kg) can be directly compared to that of a standard NSAID like Indomethacin.

Overall Experimental Workflow

The evaluation of novel anti-inflammatory compounds follows a logical progression from broad in vitro screening to more complex in vivo validation.

G start Compound Library (5-Fluorobenzo[d]isoxazol-3(2H)-one Derivatives) invitro In Vitro Screening start->invitro tox Cytotoxicity Assay (MTT) invitro->tox efficacy Efficacy Assays (LPS-stimulated RAW 264.7) invitro->efficacy decision1 Identify Hits (Low IC₅₀, High CC₅₀) tox->decision1 no_assay NO Production (Griess Assay) efficacy->no_assay cytokine_assay Cytokine Levels (ELISA) efficacy->cytokine_assay no_assay->decision1 cytokine_assay->decision1 invivo In Vivo Validation decision1->invivo Promising Compounds edema Carrageenan-Induced Paw Edema Model invivo->edema end Lead Candidate for Further Development edema->end

Figure 3: A streamlined workflow for screening anti-inflammatory compounds.

Conclusion

The protocols and application notes detailed in this guide provide a robust, multi-tiered strategy for identifying and characterizing the anti-inflammatory activity of 5-Fluorobenzo[d]isoxazol-3(2H)-one derivatives. By starting with a well-defined in vitro macrophage model to screen for the inhibition of key inflammatory mediators and progressing to a validated in vivo model of acute inflammation, researchers can efficiently identify lead candidates for further development. A thorough understanding of the underlying signaling pathways, such as NF-κB and MAPK, is crucial for interpreting results and elucidating the mechanism of action of this promising chemical series.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.

  • Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central.

  • Bio-Techne. MAPK Signaling Links Autophagy and Inflammation. Bio-Techne Website.

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.

  • Devaraj, S., et al. (2007). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical Chemistry, 53(7), 1364-1367.

  • Creative Bioarray. Carrageenan-Induced Paw Edema Model. Creative Bioarray Website.

  • Cusabio. MAPK signalling pathway: Significance and symbolism. Cusabio Website.

  • CUSABIO. MAPK signaling pathway. CUSABIO Website.

  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 367(1-2), 164-170.

  • Assay Genie. MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie Website.

  • Pękala, J., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.

  • Sakat, S. S., et al. (2014). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.

  • Oeckinghaus, A., & Ghosh, S. (2009). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology.

  • Al-Khalaif, A. H. (2018). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv Website.

  • Creative Biolabs. Carrageenan Induced Paw Edema Model. Creative Biolabs Website.

  • Le, T. M., et al. (2014). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH.

  • PUR-FORM. NF-kB: THE PATHWAY OF INFLAMMATION. PUR-FORM Website.

  • Slideshare. (2016). Screening models for inflammatory drugs. Slideshare.

  • Li, D., et al. (2024). The Role of the NF-κB Signaling Pathway in Atherosclerotic Plaque Rupture and Targeted Therapeutic Strategies. MDPI.

  • Li, Y., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. MDPI.

  • Zhang, Y., et al. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC - NIH.

  • Han, Y., et al. (2024). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology.

  • de Oliveira, M. R., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Inflammation Research, 71(7-8), 741-758.

  • ResearchGate. LPS-induced morphological changes in RAW264.7 cells. ResearchGate.

  • Scholars Research Library. (2017). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Scholars Research Library.

  • Kiyani, H., et al. (2020). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.

  • Mączyński, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI.

  • Scholars Research Library. (2014). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library.

  • ResearchGate. (2017). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. ResearchGate.

  • Ansari, M. F., & Alam, M. S. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC - NIH.

  • Basavarajappa, H. D., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 39(1), 329-339.

  • Preprints.org. (2020). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.

  • Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.

  • Preprints.org. (2020). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.

Sources

Application Notes and Protocols for the In Vitro Characterization of 5-Fluorobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 5-Fluorobenzo[d]isoxazol-3(2H)-one

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2]. The benzo[d]isoxazole core, in particular, has given rise to potent inhibitors of critical biological targets such as Hypoxia-Inducible Factor-1α (HIF-1α) and various enzymes[3]. 5-Fluorobenzo[d]isoxazol-3(2H)-one is a synthetic compound belonging to this promising class of molecules. Its structural features suggest a potential for interaction with key enzymatic and signaling pathways implicated in disease.

This guide provides a comprehensive suite of in vitro assays designed to elucidate the biological activity profile of 5-Fluorobenzo[d]isoxazol-3(2H)-one. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a logical, validated framework for inquiry. We will progress from broad, high-throughput screening assays to more complex, mechanism-of-action studies. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot effectively. Each protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity and trustworthiness.

Our investigation will be structured around two primary hypotheses based on the activities of related isoxazole compounds:

  • Hypothesis 1: The compound possesses anti-inflammatory properties. We will explore its potential to inhibit key inflammatory mediators and signaling pathways.

  • Hypothesis 2: The compound exhibits anti-proliferative or cytotoxic activity against cancer cells. We will assess its general toxicity and its specific effects on pathways crucial for tumor survival, such as the HIF-1α pathway.

Part 1: Preliminary Assessment - Cytotoxicity and General Enzyme Inhibition

Before investigating specific mechanistic pathways, it is crucial to establish the compound's intrinsic cytotoxicity. This baseline data is vital for interpreting the results of subsequent cell-based assays, ensuring that observed effects are not simply a consequence of cell death. Concurrently, a general enzymatic screen can provide initial clues as to its mechanism of action.

Protocol 1.1: General Cytotoxicity Assessment using MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, high-throughput method to determine the concentration at which a compound begins to exhibit toxic effects (the IC50 value). This information is critical for determining the appropriate concentration range for all subsequent cell-based experiments.[4][5]

Experimental Workflow:

Caption: Workflow for MTT-based cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) and a normal human cell line (e.g., HEK293T) in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Fluorobenzo[d]isoxazol-3(2H)-one in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the highest concentration used).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Data Presentation:

Compound Concentration (µM)% Viability (HeLa)% Viability (HEK293T)
0 (Vehicle)100100
0.198.599.1
195.297.8
1075.490.3
5048.978.6
10020.165.2

This table presents example data.

Part 2: Investigating Anti-Inflammatory Activity

Inflammation is a complex biological response involving various cell types and signaling pathways.[6] The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines.[7][8] Caspase-1 is another key player, an enzyme that processes pro-inflammatory cytokines like IL-1β into their active forms.[9][10] We will investigate the effect of 5-Fluorobenzo[d]isoxazol-3(2H)-one on both.

Protocol 2.1: Caspase-1 Inhibition Assay (Fluorometric)

Scientific Rationale: This assay quantifies the direct inhibitory effect of the compound on Caspase-1 activity. It utilizes a specific Caspase-1 substrate (e.g., Ac-YVAD-AFC) that, when cleaved by active Caspase-1, releases a fluorescent molecule (AFC). The reduction in fluorescence in the presence of the test compound indicates inhibition.[11][12] This is a highly sensitive and specific method for identifying direct enzyme inhibitors.[13][14]

Experimental Workflow:

Caption: Principle and workflow of a fluorometric Caspase-1 assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2). Prepare a stock solution of the fluorogenic substrate Ac-YVAD-AFC (e.g., 1 mM in DMSO). Prepare a stock of recombinant active human Caspase-1.

  • Assay Plate Setup: In a 96-well black plate, add the following to each well:

    • 50 µL of reaction buffer.

    • 1 µL of test compound (5-Fluorobenzo[d]isoxazol-3(2H)-one) at various concentrations.

    • 1 µL of a known Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) as a positive control.[15]

    • 1 µL of DMSO as a vehicle control.

  • Enzyme Addition: Add 10 µL of diluted active Caspase-1 enzyme to each well (except for the no-enzyme control). Mix gently.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Substrate Addition: Add 40 µL of the Ac-YVAD-AFC substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every 2 minutes for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value.

Data Presentation:

Compound Conc. (µM)Reaction Rate (RFU/min)% Inhibition
0 (Vehicle)150.20
0.5135.89.6
2.5102.132.0
1073.651.0
2540.173.3
5015.389.8
Positive Control5.296.5

This table presents example data.

Protocol 2.2: NF-κB Translocation Assay in Macrophages (High-Content Imaging)

Scientific Rationale: In resting cells, NF-κB is sequestered in the cytoplasm.[16] Upon stimulation with inflammatory agents like lipopolysaccharide (LPS), NF-κB translocates to the nucleus to activate gene transcription.[8][17] This assay uses immunofluorescence and automated microscopy (High-Content Screening) to visualize and quantify this translocation. A reduction in nuclear NF-κB in stimulated cells treated with the compound indicates inhibition of the pathway.[17]

Step-by-Step Protocol:

  • Cell Culture and Seeding: Seed THP-1 monocytes onto 96-well imaging plates and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48 hours.[18]

  • Compound Treatment: Pre-incubate the differentiated macrophages with various concentrations of 5-Fluorobenzo[d]isoxazol-3(2H)-one for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 1 hour to induce NF-κB translocation. Include unstimulated and vehicle-treated/stimulated controls.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.

  • Immunostaining:

    • Block with 3% BSA in PBS.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to identify the nuclear and cytoplasmic compartments based on DAPI and cell morphology.

    • Quantify the fluorescence intensity of NF-κB p65 in both compartments.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell. A decrease in this ratio in the presence of the compound indicates inhibition.

Data Presentation:

TreatmentNuclear/Cytoplasmic NF-κB Intensity Ratio
Unstimulated0.85
LPS Stimulated (Vehicle)3.50
LPS + Compound (1 µM)2.95
LPS + Compound (10 µM)1.80
LPS + Compound (50 µM)1.15

This table presents example data.

Part 3: Probing Anti-Cancer Activity - HIF-1α Pathway

Many solid tumors experience hypoxia, which activates the transcription factor HIF-1α to promote survival, angiogenesis, and metastasis.[3] Inhibiting HIF-1α is a promising anti-cancer strategy. Benzo[d]isoxazole derivatives have been reported as potent HIF-1α inhibitors.[3]

Protocol 3.1: HIF-1α Reporter Gene Assay (Dual-Luciferase)

Scientific Rationale: This assay provides a quantitative measure of HIF-1α transcriptional activity.[3] Cells are co-transfected with two plasmids. The first contains the firefly luciferase gene under the control of a promoter with Hypoxia Response Elements (HREs), to which HIF-1α binds. The second plasmid contains the Renilla luciferase gene under a constitutive promoter, serving as an internal control for transfection efficiency and cell viability. A decrease in the firefly/Renilla luciferase ratio indicates inhibition of the HIF-1α pathway.

Experimental Workflow:

Caption: Workflow for a dual-luciferase HIF-1α reporter assay.

Step-by-Step Protocol:

  • Transfection: Co-transfect HEK293T cells with an HRE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Seeding: After 24 hours, seed the transfected cells into a 96-well white plate.

  • Compound Treatment: Treat the cells with serial dilutions of 5-Fluorobenzo[d]isoxazol-3(2H)-one for 4-6 hours.

  • Hypoxia Induction: Induce HIF-1α expression by either placing the plates in a hypoxic chamber (1% O2) or by adding a chemical inducer like cobalt chloride (CoCl2, 100 µM) to the medium. Incubate for 16-18 hours.

  • Lysis and Luminescence Measurement:

    • Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.

    • Transfer the lysate to a white luminometer plate.

    • Add the firefly luciferase substrate and measure the luminescence.

    • Add the Stop & Glo® reagent (which quenches the firefly reaction and activates the Renilla reaction) and measure the Renilla luminescence.

  • Data Analysis: For each well, calculate the ratio of firefly to Renilla luminescence. Normalize these ratios to the vehicle-treated, hypoxia-induced control. Calculate the IC50 value for the inhibition of HIF-1α transcriptional activity.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of 5-Fluorobenzo[d]isoxazol-3(2H)-one. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and impact on the HIF-1α pathway, researchers can build a comprehensive activity profile. Positive results from these assays would warrant further investigation, including:

  • Broader Kinase Profiling: To identify specific upstream kinases in the NF-κB pathway that may be inhibited.

  • Cytokine Secretion Assays: Using ELISA or multiplex assays to quantify the downstream effects on pro-inflammatory cytokine release (e.g., IL-1β, IL-6, TNF-α).[19][20]

  • In Vivo Studies: Progressing to animal models of inflammation or cancer to validate the in vitro findings.

This structured, hypothesis-driven approach ensures that the development of this promising compound is built on a foundation of scientific integrity and validated data.

References

  • Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed. Available at: [Link]

  • Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. Available at: [Link]

  • High content cell-based assay for the inflammatory pathway. SPIE Digital Library. Available at: [Link]

  • Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Protein Fluidics. Available at: [Link]

  • Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Redoxis. Available at: [Link]

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. Available at: [Link]

  • NF-kappaB Signaling Pathway. RayBiotech. Available at: [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. Available at: [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Available at: [Link]

  • In vitro toxicology nonclinical studies. Labcorp. Available at: [Link]

  • Fluorescent parallel electrophoresis assay of enzyme inhibition. PubMed. Available at: [Link]

  • Inhibition of Caspase-1 Activation in Endothelial Cells Improves Angiogenesis: A NOVEL THERAPEUTIC POTENTIAL FOR ISCHEMIA. PubMed Central. Available at: [Link]

  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. Available at: [Link]

  • Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 monitoring. Protocols.io. Available at: [Link]

  • Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. ACS Publications. Available at: [Link]

  • NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. Available at: [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. Available at: [Link]

  • Transcription - NF-kB signaling pathway. Bio-Rad. Available at: [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PubMed. Available at: [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. Available at: [Link]

  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. PMC - PubMed Central. Available at: [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Nature.com. Available at: [Link]

  • Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents. PubMed. Available at: [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-one and Benzo[e][19][21]Thiazin-4-One Derivatives. PMC - NIH. Available at: [Link]

  • 5-Fluorobenzo[d]isoxazol-3(2H)-one. PubChem. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PMC - NIH. Available at: [Link]

  • Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Research Trend. Available at: [Link]

  • Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Europe PMC. Available at: [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. NIH. Available at: [Link]

  • Synthesis and biological properties of 5-(1H-1,2,3-triazol-4-yl)isoxazolidines: a new class of C-nucleosides. PubMed. Available at: [Link]

  • (PDF) 5-(3-Phosphonated 1H-1,2,3-triazol-4-yl)isoxazolidines: synthesis, DFT studies and biological properties. ResearchGate. Available at: [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. Available at: [Link]

Sources

Application Notes and Protocols: 5-Fluorobenzo[d]isoxazol-3(2H)-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Promise of 5-Fluorobenzo[d]isoxazol-3(2H)-one

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening small, low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often yielding starting points with higher ligand efficiency.[1] These initial fragment hits, though typically exhibiting weak binding affinity, provide high-quality chemical vectors for optimization into potent and selective drug candidates.

This guide focuses on the strategic application of a promising, albeit currently under-documented, fragment: 5-Fluorobenzo[d]isoxazol-3(2H)-one . We will explore its potential as a valuable tool in FBDD campaigns, supported by its physicochemical properties, the strategic inclusion of a fluorine atom, and the versatile benzisoxazole scaffold. This document will serve as a comprehensive resource for researchers, providing not only the theoretical framework but also detailed, actionable protocols for the screening and validation of this and similar fragments against protein targets of interest.

Why 5-Fluorobenzo[d]isoxazol-3(2H)-one is a Compelling Fragment

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. Ideal fragments adhere to the "Rule of Three," which posits that they should have a molecular weight under 300 Daltons, a LogP less than 3, and no more than three hydrogen bond donors and acceptors.[3] This framework ensures that fragments are small, relatively simple, and possess favorable solubility and pharmacokinetic properties, providing a solid foundation for elaboration into more complex, drug-like molecules.

While direct experimental data for 5-Fluorobenzo[d]isoxazol-3(2H)-one is not extensively published, we can infer its properties from commercially available, structurally related analogs. For instance, the closely related 5-Bromobenzo[d]isoxazol-3(2H)-one has a predicted LogP of 1.88, a topological polar surface area (TPSA) of 46 Ų, one hydrogen bond donor, and two hydrogen bond acceptors.[1] The molecular weight of the 6-fluoro analog is 153.11 g/mol . These values for related compounds strongly suggest that 5-Fluorobenzo[d]isoxazol-3(2H)-one comfortably aligns with the "Rule of Three" (see Table 1).

Table 1: Predicted Physicochemical Properties of Benzo[d]isoxazol-3(2H)-one Analogs

Property5-Bromobenzo[d]isoxazol-3(2H)-one (Predicted)6-Fluorobenzo[d]isoxazol-3(2H)-one (Known)"Rule of Three" Guideline
Molecular Weight ~214 g/mol 153.11 g/mol < 300 Da
LogP 1.88[1]N/A< 3
Hydrogen Bond Donors 1[1]1≤ 3
Hydrogen Bond Acceptors 2[1]2≤ 3
Rotatable Bonds 0[1]0≤ 3

The strategic incorporation of a fluorine atom further enhances the appeal of this fragment. Fluorine can modulate physicochemical properties such as pKa and lipophilicity, and can form favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. Furthermore, the presence of the ¹⁹F nucleus provides a powerful handle for NMR-based screening methods, offering a sensitive and unambiguous way to detect binding.

The benzo[d]isoxazol-3(2H)-one scaffold itself is a "privileged" structure in medicinal chemistry, appearing in a variety of biologically active compounds. This suggests that the core structure is well-tolerated biologically and provides a versatile template for chemical modification and optimization.

FBDD Workflow Using 5-Fluorobenzo[d]isoxazol-3(2H)-one

A typical FBDD campaign involves a series of integrated steps, from initial screening to hit validation and elaboration. The following diagram illustrates a robust workflow for employing 5-Fluorobenzo[d]isoxazol-3(2H)-one.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead NMR ¹⁹F NMR Screening Xray X-ray Crystallography NMR->Xray Identified Hits SPR SPR Screening SPR->Xray Identified Hits ITC Isothermal Titration Calorimetry (ITC) Xray->ITC Confirmed Binders Orthogonal Orthogonal Biophysical Method (e.g., MST) Xray->Orthogonal Confirmed Binders SBDD Structure-Based Drug Design (SBDD) ITC->SBDD Validated Hits (Affinity Data) Orthogonal->SBDD Validated Hits Biochem Biochemical/Cellular Assays SBDD->Biochem Optimized Analogs Biochem->SBDD Activity Data (SAR)

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Experimental Protocols

Protocol 1: Primary Screening using ¹⁹F NMR Spectroscopy

Rationale: The fluorine atom in 5-Fluorobenzo[d]isoxazol-3(2H)-one makes it an ideal candidate for ¹⁹F NMR-based screening. This technique is highly sensitive to the local chemical environment of the fluorine nucleus. Upon binding to a protein target, changes in the ¹⁹F chemical shift and/or line broadening of the fragment's NMR signal can be observed, providing direct evidence of interaction.

Materials:

  • Target protein (e.g., kinase, protease) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, in 99.9% D₂O).

  • 5-Fluorobenzo[d]isoxazol-3(2H)-one stock solution (e.g., 100 mM in d₆-DMSO).

  • NMR tubes.

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration of 10-50 µM in the NMR buffer.

    • Prepare a stock solution of 5-Fluorobenzo[d]isoxazol-3(2H)-one at 100 mM in d₆-DMSO.

    • In an NMR tube, add the target protein solution.

    • Add the fragment stock solution to a final concentration of 100-500 µM. The final DMSO concentration should be kept below 1% to minimize effects on protein stability.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum of the fragment in the absence of the protein (reference spectrum).

    • Acquire a one-dimensional ¹⁹F NMR spectrum of the fragment in the presence of the target protein.

    • Typical acquisition parameters:

      • Temperature: 298 K

      • Number of scans: 128-1024 (depending on protein and fragment concentration)

      • Relaxation delay: 1-2 seconds

  • Data Analysis:

    • Compare the ¹⁹F NMR spectra of the fragment with and without the target protein.

    • A significant change in the chemical shift (Δδ) or an increase in the signal line width is indicative of binding.

    • Hits are identified as fragments that show reproducible and significant spectral changes upon addition of the target protein.

Protocol 2: Primary Screening and Affinity Determination using Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free biophysical technique that can be used for both primary screening and the determination of binding kinetics and affinity. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the fragment) to an immobilized ligand (the target protein).

Materials:

  • SPR instrument (e.g., Biacore, Cytiva).

  • Sensor chip (e.g., CM5 chip).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target protein in a suitable immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • 5-Fluorobenzo[d]isoxazol-3(2H)-one stock solution (e.g., 10 mM in DMSO).

  • Running buffer (e.g., HBS-EP+ buffer).

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein over the activated surface to achieve the desired immobilization level (typically 5,000-10,000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without protein immobilization to allow for background subtraction.

  • Fragment Screening:

    • Prepare a dilution series of 5-Fluorobenzo[d]isoxazol-3(2H)-one in running buffer (e.g., 1 µM to 100 µM). The final DMSO concentration should be matched across all samples and the running buffer.

    • Inject the fragment solutions over the sensor and reference surfaces at a constant flow rate.

    • Monitor the binding response in real-time.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding signal.

    • For affinity determination, plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Protocol 3: Structural Validation by X-ray Crystallography

Rationale: X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein. This is crucial for understanding the molecular basis of the interaction and for guiding structure-based drug design efforts.

Materials:

  • Crystals of the target protein.

  • 5-Fluorobenzo[d]isoxazol-3(2H)-one stock solution (e.g., 100 mM in DMSO).

  • Cryoprotectant solution.

  • X-ray diffraction equipment (synchrotron or in-house source).

Procedure:

  • Crystal Soaking:

    • Transfer a protein crystal to a drop containing a solution of 5-Fluorobenzo[d]isoxazol-3(2H)-one (typically 1-10 mM) in a cryoprotectant-containing buffer.

    • The soaking time can vary from minutes to hours, depending on the crystal system.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron or using an in-house X-ray source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure of the protein-fragment complex.

    • Analyze the electron density map to confirm the binding of the fragment and to determine its binding mode and interactions with the protein.

Hit Validation and Elaboration

Once a hit has been identified and structurally characterized, its binding affinity should be confirmed using an orthogonal biophysical method such as Isothermal Titration Calorimetry (ITC). Following validation, the fragment can be optimized into a more potent lead compound through strategies such as fragment growing, linking, or merging, guided by the structural information obtained from X-ray crystallography.

Conclusion

5-Fluorobenzo[d]isoxazol-3(2H)-one represents a highly promising, yet underexplored, fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with the strategic inclusion of a fluorine atom and a privileged medicinal chemistry scaffold, make it an attractive starting point for the discovery of novel therapeutics. The protocols outlined in this guide provide a robust framework for researchers to effectively screen and validate this and similar fragments, ultimately accelerating the journey from fragment hit to clinical candidate.

References

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

  • J&K Scientific. (n.d.). 5-Bromobenzo[d]isoxazol-3(2H)-one. Retrieved from [Link]

  • PubMed. (2015). Environmentally Benign Synthesis, Molecular Properties Prediction and Anti-Inflammatory Activity of Novel isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones via Vinylogous Henry Nitroaldol Adducts as Synthons. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Retrieved from [Link]

  • MDPI. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Retrieved from [Link]

  • ResearchGate. (n.d.). The spectra of benzo[d]isoxazol-3[2H]-one (2). Retrieved from [Link]

  • Google Patents. (n.d.). EP2310377B1 - 5-phenyl-isoxazole-3-carboxamides modulating hsp90 with antitumoral activities.

Sources

Application Note & Protocols: Synthesis and Anticancer Evaluation of 5-Fluorobenzo[d]isoxazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This application note provides a comprehensive guide for researchers on the synthesis, derivatization, and anticancer evaluation of 5-Fluorobenzo[d]isoxazol-3(2H)-one. We detail robust, step-by-step protocols for the creation of the core scaffold and its N-substituted derivatives. Furthermore, we provide established methodologies for primary cytotoxicity screening using the MTT assay and subsequent mechanistic studies, exemplified by an Annexin V/PI apoptosis assay. The causality behind experimental choices is explained, empowering researchers to not only replicate but also adapt these protocols for the development of novel anticancer therapeutics.

Introduction: The Therapeutic Potential of the Benzisoxazolone Scaffold

Heterocyclic compounds are foundational to the development of new pharmaceuticals. Among these, the benzisoxazole moiety has garnered significant attention for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

The Privileged Benzisoxazolone Scaffold

The benzisoxazolone core is a versatile template for drug design. Its rigid, planar structure provides a foundation for introducing various functional groups, allowing for the fine-tuning of physicochemical properties and biological targets. Derivatives have been shown to interact with a range of cancer-relevant targets, including histone deacetylases (HDACs), tubulin, and critical signaling pathway proteins like STAT3.[4][5][6]

Rationale for Fluorination at the C5-Position

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[2] Due to its high electronegativity and small size, a fluorine atom can significantly alter a molecule's properties by:[7]

  • Enhancing Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Improving Membrane Permeability: Increasing lipophilicity, which can facilitate passage across cellular membranes.

  • Modulating Binding Affinity: Altering the electronic properties of the aromatic ring, which can lead to stronger interactions with target proteins.

The C5-position on the benzo[d]isoxazol-3(2H)-one scaffold is a strategic site for fluorination to leverage these benefits in the pursuit of potent anticancer agents.[7]

Targeting Cancer with 5-Fluorobenzo[d]isoxazol-3(2H)-one Derivatives

The objective is to create a library of N-substituted 5-fluorobenzisoxazolone derivatives. By varying the substituent at the N2-position, we can explore a wide chemical space to identify compounds with high potency and selectivity against cancer cells. These derivatives are hypothesized to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of key oncogenic signaling pathways.[4][5][8]

General Synthetic Strategy: A Modular Approach

The synthesis is designed in two main stages: first, the construction of the core 5-Fluorobenzo[d]isoxazol-3(2H)-one scaffold, and second, the diversification of this core through N-alkylation or N-arylation.

Retrosynthetic Analysis

The core scaffold can be synthesized from commercially available 5-fluoro-2-hydroxybenzoic acid (5-fluorosalicylic acid). The key transformation involves the formation of a hydroxamic acid intermediate, followed by an intramolecular cyclization to yield the target benzisoxazolone. This core can then be readily functionalized at the nitrogen atom.

Diagram: General Synthetic Pathway

Synthesis A 5-Fluorosalicylic Acid B Hydroxamic Acid Intermediate A->B Hydroxylamine, Coupling Agent C 5-Fluorobenzo[d]isoxazol-3(2H)-one (Core Scaffold) B->C Intramolecular Cyclization D N-Substituted Derivatives C->D R-X, Base

Caption: Modular synthesis of 5-Fluorobenzo[d]isoxazol-3(2H)-one derivatives.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of the Core Scaffold: 5-Fluorobenzo[d]isoxazol-3(2H)-one

This protocol is adapted from established methods for synthesizing benzisoxazolones from salicylic acid precursors.[9]

Materials:

  • 5-Fluoro-2-hydroxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend 5-fluoro-2-hydroxybenzoic acid (1.0 eq) in DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 4 hours or until the solution becomes clear.

  • Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Hydroxamic Acid Formation: Dissolve the resulting acyl chloride in fresh DCM and cool to 0 °C. In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and pyridine (2.5 eq) in DCM. Add this solution dropwise to the acyl chloride solution.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, the hydroxamic acid intermediate, is often carried forward without further purification.

  • Cyclization: Dissolve the crude hydroxamic acid in a suitable high-boiling solvent (e.g., dioxane or toluene). Heat the mixture to reflux for 6-8 hours to induce intramolecular cyclization.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 5-Fluorobenzo[d]isoxazol-3(2H)-one. Further purification can be achieved by recrystallization if necessary.

Protocol 2: N-Alkylation/Arylation for Derivative Synthesis

This is a general procedure for creating a library of diverse N-substituted derivatives.[10]

Materials:

  • 5-Fluorobenzo[d]isoxazol-3(2H)-one (from Protocol 1)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • An appropriate alkyl or benzyl halide (e.g., benzyl bromide, ethyl iodide)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Setup: To a solution of 5-Fluorobenzo[d]isoxazol-3(2H)-one (1.0 eq) in DMF, add a base such as K₂CO₃ (1.5 eq).

  • Addition of Electrophile: Add the desired alkyl or benzyl halide (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature (or gently heat to 50-60 °C if necessary) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted derivative.

| Table 1: Example N-Substituted Derivatives | | :--- | :--- | :--- | | Derivative | Electrophile (R-X) | Expected Product | | 1 | Benzyl bromide | 2-Benzyl-5-fluorobenzo[d]isoxazol-3(2H)-one | | 2 | Ethyl iodide | 2-Ethyl-5-fluorobenzo[d]isoxazol-3(2H)-one | | 3 | 4-Methoxybenzyl chloride | 5-Fluoro-2-(4-methoxybenzyl)benzo[d]isoxazol-3(2H)-one | | 4 | Propargyl bromide | 5-Fluoro-2-(prop-2-yn-1-yl)benzo[d]isoxazol-3(2H)-one |

In Vitro Anticancer Evaluation: A Step-by-Step Guide

After synthesis and characterization, the next critical step is to evaluate the biological activity of the new compounds.

Diagram: In Vitro Screening Workflow

Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening Synthesize Synthesize & Purify Derivative Library Characterize Characterize (NMR, MS, Purity) Synthesize->Characterize PrimaryScreen Primary Screen: MTT Cytotoxicity Assay Characterize->PrimaryScreen HitSelect Hit Identification (IC50 < 10 µM) PrimaryScreen->HitSelect SecondaryScreen Secondary Screen: Apoptosis Assay HitSelect->SecondaryScreen

Caption: High-level workflow from compound synthesis to biological evaluation.

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast, A549 for lung)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Harvest cells and perform a cell count. Dilute the cells in complete medium and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL. Incubate overnight (37 °C, 5% CO₂) to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[12] During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mechanism of Action Studies

Once a "hit" compound with a potent IC₅₀ is identified, the next step is to investigate how it kills cancer cells. A common mechanism for anticancer drugs is the induction of apoptosis.[5]

Case Study: Investigating Apoptosis Induction

The Annexin V-FITC/PI assay is a standard flow cytometry method to detect apoptosis. In early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent tag (like FITC) to label these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but can enter late apoptotic or necrotic cells, allowing for their differentiation.[13]

Protocol 4: Annexin V-FITC/PI Staining for Apoptosis

Materials:

  • Cancer cells treated with a "hit" compound (at its IC₅₀ concentration)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[13][15]

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the hit compound for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes).[14]

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS.[14][15] Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13][15]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Interpretation and Troubleshooting

  • Synthetic Challenges: Low yields in the cyclization step may be due to incomplete conversion or side reactions. Ensure the hydroxamic acid intermediate is dry and consider alternative cyclization conditions (e.g., different solvent or catalyst). For N-alkylation, if the reaction is sluggish, a stronger base like NaH may be required, but must be handled with extreme care.

  • Interpreting Cytotoxicity Data: A steep dose-response curve in the MTT assay suggests a specific mode of action, while a shallow curve may indicate off-target effects or lower potency. Always compare the IC₅₀ values against a panel of different cancer cell lines and, if possible, a non-cancerous cell line to assess for selectivity.

Conclusion and Future Directions

This application note provides a validated framework for the synthesis and preclinical evaluation of novel 5-Fluorobenzo[d]isoxazol-3(2H)-one derivatives as potential anticancer agents. The modular nature of the synthesis allows for the rapid generation of a diverse chemical library. By following the detailed protocols for biological screening, researchers can efficiently identify lead compounds and begin to elucidate their mechanisms of action. Future work should focus on expanding the derivative library, exploring structure-activity relationships (SAR), and conducting more in-depth mechanistic studies (e.g., cell cycle analysis, western blotting for specific protein targets) on the most promising candidates.[16]

References

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Levy, D. Lab. Apoptosis detection protocol using the Annexin-V and PI kit. Protocols.io. 2018.
  • Abcam. Annexin V staining assay protocol for apoptosis.
  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. 2024.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. MTT assay protocol.
  • ATCC. MTT Cell Proliferation Assay.
  • ResearchGate. MTT Proliferation Assay Protocol. 2025.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013.
  • BenchChem. A Comparative Analysis of the Biological Activities of Benzoxazole and Benzisoxazole Isomers.
  • Basappa, et al. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry. 2015.
  • Choonara, Y.E., et al. Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
  • Jaitak, V., et al. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. 2021.
  • National Center for Biotechnology Information. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][13]oxazin-3(4H). 2025. Available from:

  • National Center for Biotechnology Information. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][13][17]Thiazin-4-One Derivatives. 2025. Available from:

  • National Center for Biotechnology Information. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
  • National Center for Biotechnology Information. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents.
  • National Center for Biotechnology Information. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. 2024.
  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Chemical Review and Letters. Synthesis of azo compounds containing salicylic acid and its derivatives.
  • National Center for Biotechnology Information. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
  • National Center for Biotechnology Information. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents.
  • ResearchGate. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. 2024.
  • Preprints.org. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. 2024.
  • Engineered Science Publisher LLC. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. 2024.
  • Google Patents. Process for the preparation of 5-aminosalicylic acid.
  • National Center for Biotechnology Information. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation.
  • Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.
  • PubMed Central. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer.

Sources

Cell-based assays for evaluating the cytotoxicity of 5-Fluorobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Cell-based Assays for Evaluating the Cytotoxicity of 5-Fluorobenzo[d]isoxazol-3(2H)-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential anticancer properties.[1][2][3][4] 5-Fluorobenzo[d]isoxazol-3(2H)-one is a member of this class whose therapeutic potential necessitates a thorough characterization of its cytotoxic profile. A robust in vitro assessment of cytotoxicity is a critical step in early-stage drug development, providing essential data on a compound's safety and mechanism of action. This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to evaluating the cytotoxicity of this compound. We move beyond simple protocols to explain the causal logic behind employing a multi-assay strategy, ensuring a holistic understanding of the compound's effects on cell health. The protocols detailed herein for MTT, Lactate Dehydrogenase (LDH), and Caspase-Glo® 3/7 assays are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

The Rationale for a Multi-Parametric Cytotoxicity Assessment

  • Metabolic Viability: Are the cells metabolically active? This is often used as a proxy for cell viability.

  • Membrane Integrity: Is the plasma membrane intact? A compromised membrane is a hallmark of necrotic cell death.

  • Apoptotic Pathways: Is the compound inducing programmed cell death? This is a key question for many therapeutic areas, especially oncology.

This strategy allows researchers to not only quantify the cytotoxic potency (e.g., as an IC₅₀ value) but also to elucidate the primary mechanism of cell death, be it necrosis or apoptosis.

G cluster_0 Initial Compound Treatment cluster_1 Primary Cytotoxicity Assessment cluster_2 Mechanistic Elucidation cluster_3 Data Interpretation A Plate Cells (e.g., Cancer Cell Line) B Treat with 5-Fluorobenzo[d]isoxazol-3(2H)-one (Dose-Response & Time-Course) A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E Low MTT Signal? C->E F High LDH Signal? E->F Yes K Cytostatic Effect or other mechanism E->K No (Suggests Cytostasis) G Caspase-3/7 Assay (Apoptosis) F->G No I Necrosis F->I Yes H Annexin V Staining (Apoptosis) G->H J Apoptosis G->J

Caption: Experimental workflow for cytotoxicity assessment.

Assay Principle and Selection

MTT Assay: Interrogating Metabolic Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[9] This conversion only occurs in metabolically active cells, so the amount of formazan produced is directly proportional to the number of viable cells.[7]

  • Why we use it: It is a robust, high-throughput method for quantifying cell viability and generating an IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

LDH Assay: A Marker for Cell Lysis

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon the loss of plasma membrane integrity, a key feature of necrosis.[10][11] The released LDH can be quantified in the supernatant by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[11][12] The amount of color formed is proportional to the number of lysed cells.[11]

  • Why we use it: This assay directly measures cell death via membrane rupture (necrosis). When run in parallel with the MTT assay, it helps to distinguish between cytotoxic and cytostatic effects.

Caspase-Glo® 3/7 Assay: Detecting the "Executioner" Signal of Apoptosis

Apoptosis is a highly regulated process of programmed cell death. A key event in this cascade is the activation of "executioner" caspases, primarily caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay is a luminescent method that measures the activity of these two enzymes.[13] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[13][14] When this substrate is cleaved by active caspase-3/7, it releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to the amount of caspase activity.[13][15]

  • Why we use it: It provides a highly sensitive and specific measurement of apoptosis induction. A positive result strongly indicates that the compound's mechanism of action involves the activation of programmed cell death.

G compound 5-Fluorobenzo[d]isoxazol-3(2H)-one (Apoptotic Stimulus) initiator Initiator Caspases (e.g., Caspase-8, Caspase-9) compound->initiator executioner Executioner Caspases (Caspase-3, Caspase-7) initiator->executioner Activation substrate Caspase-Glo® 3/7 Substrate (contains DEVD sequence) executioner->substrate Cleaves Substrate cleavage Cleavage of Cellular Substrates (e.g., PARP) executioner->cleavage Catalyzes luminescence Luminescent Signal (Measured by Plate Reader) substrate->luminescence apoptosis Apoptotic Body Formation & Cell Death cleavage->apoptosis

Caption: Principle of the Caspase-Glo® 3/7 Apoptosis Assay.

Experimental Protocols

General Cell Culture and Compound Preparation
  • Cell Culture: Culture the selected cell line (e.g., HeLa, A549, or a relevant cancer cell line) in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well, clear-bottom black plate (for luminescence/fluorescence) or a clear plate (for colorimetric assays) at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Fluorobenzo[d]isoxazol-3(2H)-one in dimethyl sulfoxide (DMSO). Prepare serial dilutions in culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

Protocol: MTT Assay[7][8][10][18]
  • Treatment: After 24 hours of cell adhesion, carefully remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Plot % Viability against compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: LDH Cytotoxicity Assay[11][14][19]
  • Treatment: Prepare a 96-well plate with cells and compound dilutions as described in section 3.1. Crucially, you must also prepare controls for data normalization.[16][17]

    • Spontaneous LDH Release: Vehicle control wells.

    • Maximum LDH Release: Wells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the experiment.

    • Medium Background: Wells with medium but no cells.

  • Incubation: Incubate for the desired exposure time.

  • Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution.

  • Measurement: Read the absorbance at 490 nm.

  • Data Analysis:

    • First, subtract the medium background absorbance from all other readings.

    • % Cytotoxicity = ((Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100

Protocol: Caspase-Glo® 3/7 Assay[15][16][17][21]
  • Treatment: Prepare a 96-well, white-walled plate with cells and compound dilutions as described in section 3.1. Include vehicle and untreated controls. A positive control, such as staurosporine, should also be included.

  • Incubation: Incubate for the desired exposure time (typically shorter than viability assays, e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[14]

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-2 hours.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Fold Induction = Luminescence_Treated / Luminescence_Vehicle

    • Results are expressed as a fold change in caspase activity over the vehicle control.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The results from these assays will provide a detailed cytotoxic profile of 5-Fluorobenzo[d]isoxazol-3(2H)-one.

Table 1: Example Cytotoxicity Profile of 5-Fluorobenzo[d]isoxazol-3(2H)-one on HeLa Cells (48h Treatment)

AssayEndpoint MeasuredResultInterpretation
MTT Assay Metabolic ViabilityIC₅₀ = 15.2 µMPotent reduction in cell viability.
LDH Assay Membrane Integrity12% Cytotoxicity at 15 µMMinimal necrotic cell death.
Caspase-3/7 Assay Apoptosis Induction8.5-fold increase at 15 µMStrong induction of apoptosis.

Interpretation of Example Data: The data in Table 1 suggests that 5-Fluorobenzo[d]isoxazol-3(2H)-one reduces cell viability primarily by inducing apoptosis, rather than causing necrotic cell lysis. The potent IC₅₀ from the MTT assay, combined with a strong caspase activation signal and low LDH release, points towards a mechanism of action involving programmed cell death. This profile is often desirable for anticancer drug candidates.

Conclusion

Evaluating the cytotoxicity of a novel compound like 5-Fluorobenzo[d]isoxazol-3(2H)-one requires a scientifically rigorous, multi-faceted approach. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-Glo® 3/7), researchers can obtain a comprehensive and mechanistic understanding of a compound's effect on cells. The protocols and rationale provided in this application note serve as a robust framework for generating high-quality, reproducible data essential for the advancement of drug discovery programs.

References

  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. protocols.io. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • National Center for Advancing Translational Sciences. Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. NCATS. [Link]

  • PLOS. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • PLOS. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]

  • Spandidos Publications. (2017). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][13][18] Azoles. Molecules. [Link]

  • National Center for Biotechnology Information. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences. [Link]

  • MDPI. (2017). Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones. Molecules. [Link]

  • MDPI. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. [Link]

  • Zanco Journal of Medical Sciences. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]

  • National Center for Biotechnology Information. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2020). Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors. RSC Medicinal Chemistry. [Link]

Sources

In vivo experimental protocols for fluorinated benzisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to In Vivo Experimental Protocols for Fluorinated Benzisoxazoles

Abstract

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The strategic incorporation of fluorine atoms can significantly modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile, making fluorinated benzisoxazoles a subject of intense research.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of essential in vivo experimental protocols for the preclinical evaluation of novel fluorinated benzisoxazole derivatives. We will delve into foundational experimental design, core pharmacokinetic, pharmacodynamic, and toxicological assays, and advanced applications in molecular imaging, with a focus on antipsychotic drug discovery as a primary example. Each protocol is presented with an emphasis on the scientific rationale, procedural integrity, and ethical considerations that underpin robust and reproducible in vivo research.

Part 1: Foundational In Vivo Considerations & Experimental Design

A successful in vivo study is built upon a foundation of meticulous planning and unwavering ethical commitment. Before any compound is administered, a clear experimental design must be established that addresses not only the scientific question but also the principles of humane animal research.

Ethical Framework and Regulatory Compliance

All in vivo research must be conducted in strict adherence to ethical guidelines to ensure animal welfare.

  • The 3Rs (Replacement, Reduction, Refinement): This is the guiding principle for ethical animal research.[2] Researchers should continuously seek to replace animal studies with alternative methods where possible, reduce the number of animals used to the minimum required for statistical significance, and refine procedures to minimize any potential pain or distress.[2]

  • Institutional Approval: Prior to initiation, all experimental protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[3]

  • Reporting Standards: The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed to ensure that research publications are transparent, comprehensive, and reproducible.[4][5] This includes detailed reporting on animal strain, housing conditions, and all experimental procedures.[4]

Selection of Animal Models

The choice of animal model is dictated by the therapeutic target of the benzisoxazole derivative. Given that many benzisoxazoles, such as risperidone, are antipsychotics, models of schizophrenia are highly relevant.[6]

  • Pharmacological Models: These are useful for initial screening and are based on inducing psychosis-like symptoms with drugs.[7][8]

    • Dopamine Agonist-Induced Hyperactivity: Administration of amphetamine or apomorphine causes hyperlocomotion and stereotyped behaviors in rodents, which can be attenuated by antipsychotic drugs that block D2 receptors.[9][10] This model is highly valued for assessing D2 receptor antagonism.

  • Neurodevelopmental Models: These models aim to replicate the developmental origins of schizophrenia.[10]

    • Neonatal Ventral Hippocampal Lesion (NVHL): Lesioning the ventral hippocampus in neonatal rats produces behavioral abnormalities in adulthood that mimic positive, negative, and cognitive symptoms of schizophrenia.[7]

  • Genetic Models: Targeted gene deletion or overexpression in animals can help elucidate the biochemical pathways underlying the disorder.[9]

Formulation and Route of Administration

The method of delivering the test compound is critical for achieving desired exposure levels.

  • Vehicle Selection: A suitable vehicle must be chosen to solubilize the fluorinated benzisoxazole without causing toxicity. Common vehicles include saline, phosphate-buffered saline (PBS), and aqueous solutions containing solubilizing agents like Tween® 80 or carboxymethylcellulose.

  • Routes of Administration:

    • Oral (p.o.): Administered via gavage; essential for assessing oral bioavailability.

    • Intravenous (i.v.): Injected into a vein (e.g., tail vein in rodents); provides 100% bioavailability and is a benchmark for pharmacokinetic studies.

    • Intraperitoneal (i.p.): Injected into the peritoneal cavity; often used for convenience in rodents, providing rapid absorption.

General Experimental Workflow

The evaluation of a novel compound typically follows a staged approach, from initial characterization to more complex in vivo validation.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Efficacy & PD Screening cluster_2 Phase 3: Safety & Advanced Studies A Compound Formulation & Solubility Testing B Pharmacokinetic (PK) Profiling (IV & PO Dosing) A->B Determine Dosing Strategy C In Vivo Efficacy Models (e.g., Amphetamine Challenge) B->C Establish Dose-Exposure Relationship D Side Effect Profiling (e.g., Catalepsy) C->D Assess Therapeutic Window E Acute/Sub-chronic Toxicology Studies D->E Identify Doses for Safety Assessment F In Vivo Target Occupancy (PET Imaging) E->F Confirm Safety & MOA

Caption: High-level workflow for in vivo evaluation of a novel compound.

Part 2: Core In Vivo Protocols

This section details the essential in vivo studies for characterizing a novel fluorinated benzisoxazole.

Pharmacokinetic (PK) Studies

Causality: Understanding a drug's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental. It provides the context for all efficacy and toxicology data by correlating the administered dose with the actual concentration of the drug in the body over time.[11]

Protocol: Rodent Pharmacokinetic Profiling

  • Animals: Male Sprague-Dawley rats (n=3-4 per group).

  • Groups: Two groups are required: Intravenous (i.v.) and Oral (p.o.).

  • Dosing:

    • IV Group: Administer the compound (e.g., 1-2 mg/kg) via tail vein injection.

    • PO Group: Administer the compound (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis software.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the speed of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure.
Half-lifeTime required for the plasma concentration to decrease by 50%.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% BioavailabilityThe fraction of the administered dose that reaches systemic circulation (calculated as [AUC]PO / [AUC]IV).
Pharmacodynamic (PD) & Efficacy Studies (Antipsychotic Focus)

Causality: Many benzisoxazole-based antipsychotics, like risperidone, exert their therapeutic effects through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[6][12][13] PD and efficacy studies are designed to confirm that the test compound engages these targets in a way that produces a therapeutically relevant outcome.

Antipsychotic Signaling Pathway

The "atypical" profile of many second-generation antipsychotics is attributed to their potent blockade of 5-HT2A receptors in addition to D2 receptor antagonism.[14] This dual action is thought to improve efficacy against negative symptoms and reduce the risk of extrapyramidal side effects (EPS).[15]

G cluster_0 Mesolimbic Pathway (Positive Symptoms) cluster_1 Nigrostriatal Pathway (Motor Control) cluster_2 Mesocortical Pathway (Cognitive/Negative Symptoms) D2_meso D2 Receptor Psychosis (+) Psychosis (+) D2_meso->Psychosis (+) DA_meso Dopamine DA_meso->D2_meso Overactivity D2_nigro D2 Receptor Normal Motor\nFunction Normal Motor Function D2_nigro->Normal Motor\nFunction DA_nigro Dopamine DA_nigro->D2_nigro S_5HT2A 5-HT2A Receptor DA_mesocortical_release DA Release S_5HT2A->DA_mesocortical_release Inhibits DA Release Serotonin Serotonin Serotonin->S_5HT2A Benzisoxazole Fluorinated Benzisoxazole Benzisoxazole->D2_meso Antagonism Benzisoxazole->D2_nigro Antagonism (Potential EPS) Benzisoxazole->S_5HT2A Antagonism G A Inject 18F-Radiotracer (e.g., [18F]Fallypride) B Perform Baseline PET Scan A->B C Administer Fluorinated Benzisoxazole (Cold Drug) B->C D Wait for Drug to Reach Target (Tmax) C->D E Inject 18F-Radiotracer (2nd Dose) D->E F Perform Occupancy PET Scan E->F G Calculate Receptor Occupancy (%) F->G

Sources

Application of 5-Fluorobenzo[d]isoxazol-3(2H)-one in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzisoxazole Scaffold as a Privileged Structure in Kinase Inhibition

The relentless pursuit of novel kinase inhibitors for therapeutic intervention, particularly in oncology, has underscored the importance of identifying and optimizing privileged chemical scaffolds.[1] Kinases, a family of over 500 enzymes in the human genome, are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases.[1] The benzo[d]isoxazole core has emerged as a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[2][3]

Recent research has specifically highlighted the potential of the 3-amino-benzo[d]isoxazole scaffold in the development of potent inhibitors for various receptor tyrosine kinases (RTKs).[4][5] Structure-activity relationship (SAR) studies have identified compounds based on this scaffold that effectively inhibit the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGF-R) families, as well as the c-Met kinase.[4][6] These findings establish the benzo[d]isoxazole moiety as a valuable starting point for inhibitor design and screening campaigns.

This application note details the use of 5-Fluorobenzo[d]isoxazol-3(2H)-one , a representative of this promising chemical class, in both biochemical and cell-based kinase inhibitor screening assays. We provide an overview of its properties, detailed experimental protocols, and data interpretation guidelines for researchers in drug discovery and chemical biology.

Compound Profile: 5-Fluorobenzo[d]isoxazol-3(2H)-one

A foundational step in any screening campaign is the characterization of the test compound. The properties of 5-Fluorobenzo[d]isoxazol-3(2H)-one are summarized below.

PropertyValueSource
Molecular Formula C₇H₄FNO₂[7]
Molecular Weight 169.11 g/mol [7]
IUPAC Name 5-fluoro-1,2-benzisoxazol-3(2H)-one[7]
CAS Number 1779-55-1[7]
Typical Solvent Dimethyl sulfoxide (DMSO)[8]
Storage Conditions Store at 2-8°C, protect from light and moisture(Standard practice)

Note: Solubility of related chlorinated benzisoxazoles has been demonstrated in DMSO at concentrations suitable for high-throughput screening.[8]

Part 1: Biochemical Kinase Assay - ADP-Glo™ Protocol

Biochemical assays are essential for determining direct enzyme inhibition. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9][10] It is a universal assay suitable for virtually any kinase.[9]

Principle of the Assay

The assay is performed in two steps after the initial kinase reaction:

  • Stop & ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate the remaining unconsumed ATP.

  • ADP to ATP Conversion & Detection: Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then quantified in a luciferase/luciferin reaction. The resulting luminescence is directly proportional to the initial kinase activity.[10]

Workflow Diagram

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection cluster_2 Step 3: Data Acquisition kr_start Dispense Kinase, Substrate, and 5-Fluorobenzo[d]isoxazol-3(2H)-one kr_atp Add ATP to start reaction kr_start->kr_atp kr_incubate Incubate (e.g., 60 min at RT) kr_atp->kr_incubate adp_reagent Add ADP-Glo™ Reagent kr_incubate->adp_reagent Reaction complete adp_incubate Incubate (40 min at RT) adp_reagent->adp_incubate detect_reagent Add Kinase Detection Reagent adp_incubate->detect_reagent detect_incubate Incubate (30-60 min at RT) detect_reagent->detect_incubate read_lum Read Luminescence (Plate Luminometer) detect_incubate->read_lum Signal generated G cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Western Blot c_plate Plate cells and allow adherence (e.g., 24h) c_treat Treat with 5-Fluorobenzo[d]isoxazol-3(2H)-one (e.g., 1-2h) c_plate->c_treat c_stim Stimulate with agonist (e.g., 15-30 min) c_treat->c_stim c_lyse Lyse cells in buffer with phosphatase inhibitors c_stim->c_lyse wb_quant Protein Quantification (e.g., BCA Assay) c_lyse->wb_quant wb_sds SDS-PAGE wb_quant->wb_sds wb_transfer Transfer to PVDF/Nitrocellulose wb_sds->wb_transfer wb_block Block membrane (e.g., 5% BSA) wb_transfer->wb_block wb_pri Incubate with Primary Ab (p-Substrate, Total Substrate, Loading Control) wb_block->wb_pri wb_sec Incubate with HRP-conjugated Secondary Ab wb_pri->wb_sec wb_detect ECL Detection & Imaging wb_sec->wb_detect

Caption: Workflow for a cell-based phosphorylation assay via Western Blot.

Detailed Protocol

1. Cell Culture and Treatment:

  • Plate a suitable cell line (e.g., a cancer cell line known to have an active kinase pathway of interest) in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with varying concentrations of 5-Fluorobenzo[d]isoxazol-3(2H)-one (or DMSO vehicle control) for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., a growth factor like EGF or PDGF) for the optimal time to induce substrate phosphorylation (typically 5-30 minutes).

  • Place plates on ice, aspirate the media, and wash once with ice-cold PBS.

2. Lysate Preparation:

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins. * Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

  • Determine the protein concentration of the supernatant using a standard method like the BCA assay.

3. Western Blotting:

  • Normalize all samples to the same protein concentration with lysis buffer and 4X Laemmli sample buffer. Denature by boiling at 95°C for 5 minutes. * Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and separate by electrophoresis. [11] * Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in a blocking buffer. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is often preferred over milk to reduce background. * Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate, diluted in blocking buffer.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

  • Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

  • Crucial Controls: After imaging, the same membrane can be stripped and re-probed for the total (pan) substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to normalize the phospho-signal. [11] 4. Data Analysis:

  • Perform densitometry analysis on the Western blot bands using software like ImageJ.

  • For each sample, calculate the ratio of the phospho-substrate signal to the total substrate signal.

  • Normalize this ratio to the loading control.

  • Plot the normalized phospho-signal versus the concentration of 5-Fluorobenzo[d]isoxazol-3(2H)-one to determine the cellular IC₅₀.

Conclusion and Future Directions

The benzo[d]isoxazole scaffold is a validated starting point for the discovery of novel kinase inhibitors. [5][6]5-Fluorobenzo[d]isoxazol-3(2H)-one serves as an excellent candidate for inclusion in screening libraries targeting RTKs and other kinase families. The protocols detailed here provide robust, industry-standard methods for evaluating its inhibitory potential. A positive hit from the biochemical ADP-Glo™ assay, confirmed by a subsequent cell-based phosphorylation assay, provides strong evidence of a compound's potential as a kinase inhibitor. Further studies would involve broader kinase profiling to assess selectivity, SAR studies to improve potency, and ADME/Tox profiling to evaluate its drug-like properties.

References

  • Wallace, E. M., et al. (2008). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Journal of Medicinal Chemistry, 51(15), 4682–4694. Available at: [Link]

  • PubMed. (2008). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Retrieved from [Link]

  • PubMed. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Retrieved from [Link]

  • PubMed. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Retrieved from [Link]

  • RayBiotech. (2020). 7 Ways to Study Protein Phosphorylation. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluorobenzo[d]isoxazol-3(2H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Step-by-step flowchart showing the 7TM phosphorylation assay protocol. Retrieved from [Link]

  • BioCrick. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. Retrieved from [Link]

  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • Journal of Pharmaceutical and Biological Sciences. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • PubChem. (n.d.). 5(2H)-Isoxazolone. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of multikinase inhibitor 4SC-203. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Fluorobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 5-Fluorobenzo[d]isoxazol-3(2H)-one, providing a systematic approach to identify and resolve them.

Issue 1: Low or No Product Yield

A diminished or nonexistent yield is a frequent challenge in isoxazole synthesis. This can be attributed to several factors including the integrity of starting materials, reaction conditions, and the stability of intermediates. A methodical troubleshooting approach is recommended.[1]

Question: My reaction has resulted in a low or negligible yield of 5-Fluorobenzo[d]isoxazol-3(2H)-one. What are the potential causes and how can I rectify them?

Answer: Low yields can stem from multiple points in the synthetic pathway. Below is a decision tree to help diagnose the issue:

Sources

Technical Support Center: Purification of 5-Fluorobenzo[d]isoxazol-3(2H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the purification of heterocyclic compounds. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 5-Fluorobenzo[d]isoxazol-3(2H)-one. Recrystallization is a powerful technique for purifying solid compounds, but its success with specific heterocyclic structures often requires a nuanced understanding of the underlying principles and a systematic approach to troubleshooting.[1][2] This document provides field-proven insights and detailed protocols to help you navigate the common challenges encountered during the recrystallization of this compound, ensuring you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process in a direct question-and-answer format.

Question 1: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is often caused by the solution being too concentrated (supersaturated) or cooling too rapidly.[3] The presence of certain impurities can also depress the melting point of the mixture, exacerbating the issue.

Causality & Solution:

  • High Solute Concentration: The solubility of your compound exceeds the saturation point at a temperature where it is still molten. To resolve this, add a small amount of additional hot solvent to the oiled-out mixture to redissolve the liquid layer completely.[3] Then, allow the solution to cool much more slowly to give the molecules adequate time to orient into a crystal lattice.

  • Rapid Cooling: Flash cooling prevents the orderly arrangement required for crystal nucleation. A slower cooling rate is critical. Let the solution cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

  • Impurity Interference: If the problem persists, the impurities may be significantly lowering the compound's melting point or inhibiting crystallization. Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove interfering impurities before attempting recrystallization.[4]

Question 2: The solution has cooled completely, but no crystals have formed. What are my next steps?

Answer: The absence of crystals in a cooled, saturated solution often indicates a state of supersaturation, where the compound remains dissolved beyond its normal saturation point.[1] This can be resolved by inducing nucleation.

Causality & Solution:

  • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin. You can induce nucleation using several methods:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[3] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure 5-Fluorobenzo[d]isoxazol-3(2H)-one, add it to the supersaturated solution.[2][3] This "seed crystal" acts as a template for further crystal formation.

    • Forced Cooling: Once the solution has reached room temperature, placing it in an ice bath can promote crystallization. However, be mindful that rapid cooling can sometimes lead to smaller, less pure crystals.

Question 3: My recrystallized product still appears colored or shows impurities on a TLC plate. How can I improve the purity?

Answer: This indicates that impurities are co-crystallizing with your product. This happens when the impurities have similar solubility profiles to the desired compound or are present in very high concentrations.

Causality & Solution:

  • Similar Solubility Profiles: The chosen solvent may not be effective at differentiating between your compound and the impurities. You may need to experiment with a different solvent system.[4]

  • Colored Impurities: Some colored impurities can be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the impurities, which are then removed during the hot filtration. Use charcoal sparingly, as it can also adsorb your product and reduce the yield.

  • High Impurity Load: If the crude material is very impure, a single recrystallization may not be sufficient. A second recrystallization from the same or a different solvent system may be necessary. Alternatively, as mentioned, a rapid purification via a silica plug can be an effective pre-purification step.[4]

Question 4: My final yield is very low. What are the most common reasons for this loss of product?

Answer: A low yield is one of the most common issues in recrystallization.[1] It can typically be traced back to a few key steps in the procedure.

Causality & Solution:

  • Using Too Much Solvent: The most frequent cause of low yield is adding an excessive amount of solvent during the initial dissolution step.[1] This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Rule of Thumb: Dissolve your crude solid in the minimum amount of near-boiling solvent required for complete dissolution.[1]

  • Premature Crystallization: If the solution cools during hot filtration, the product can crystallize in the filter paper along with the insoluble impurities. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.

  • Excessive Washing: Washing the collected crystals with a solvent that is not ice-cold, or using too much washing solvent, will redissolve some of your purified product.[1] Always use a minimal amount of ice-cold recrystallization solvent for washing.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 5-Fluorobenzo[d]isoxazol-3(2H)-one?

While specific solubility data for this exact compound is not widely published, we can make an educated choice based on its structure and data from similar isoxazole derivatives.[5][6] An ideal solvent should dissolve the compound completely when hot but poorly when cold.[2] For heterocyclic compounds like this, common choices include alcohols (ethanol, isopropanol) or esters (ethyl acetate), sometimes with a non-polar co-solvent like hexanes. A good starting point would be to test small-scale solubility in ethanol or an ethyl acetate/hexane mixture.

Q2: How do I select an appropriate recrystallization solvent?

A good recrystallization solvent should meet several criteria. The key characteristics are summarized in the table below. The process involves testing the solubility of a small amount of your crude product in various solvents at room temperature and then at their boiling points.

Q3: How can I confirm the purity of my final product?

Purity should be assessed using multiple analytical techniques:

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot, ideally with a different Rf value from any impurities present in the crude material.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <2°C). Impurities will cause the melting point to be depressed and broaden.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and mass spectrometry can confirm the chemical identity and integrity of the compound, ensuring no degradation occurred during the process.

Q4: What safety precautions are necessary during recrystallization?

Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. When heating flammable organic solvents, always use a heating mantle or a steam bath, never an open flame. Be aware of the specific hazards of the solvents you are using by consulting their Safety Data Sheets (SDS).

Data Presentation

Table 1: Characteristics of an Ideal Recrystallization Solvent

Characteristic Rationale
High Solubility at High Temp. Allows for complete dissolution of the compound to form a saturated solution.[2]
Low Solubility at Low Temp. Maximizes the recovery of the pure compound upon cooling.[2]
Volatility The solvent should be easily removable from the purified crystals after filtration.[2]
Inertness The solvent must not react with the compound being purified.[2]
Impurity Solubility Impurities should either be completely insoluble (removed by hot filtration) or highly soluble (remain in the cold mother liquor).

| Safety | The solvent should have low toxicity and flammability.[2] |

Experimental Protocol: Recrystallization of 5-Fluorobenzo[d]isoxazol-3(2H)-one

This protocol provides a generalized, self-validating workflow. The choice of solvent should be determined by preliminary small-scale tests.

1. Solvent Selection: a. Place ~20 mg of the crude compound into a small test tube. b. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable. c. If it is poorly soluble, heat the test tube gently. If the compound dissolves completely upon heating and then precipitates upon cooling, you have found a suitable solvent.

2. Dissolution: a. Place the crude 5-Fluorobenzo[d]isoxazol-3(2H)-one into an Erlenmeyer flask. b. Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate). c. Continue adding the minimum amount of near-boiling solvent until the compound just dissolves completely.[1]

3. Hot Filtration (if necessary): a. This step is only required if insoluble impurities are present. b. Place a piece of fluted filter paper in a stemless funnel. c. Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on top of a beaker of boiling solvent. d. Quickly pour the hot solution through the preheated setup to remove insoluble impurities.

4. Crystallization: a. Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. b. Once at room temperature, you may place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

5. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[1]

6. Drying: a. Allow the crystals to air-dry on the filter paper under vacuum for several minutes. b. Transfer the crystals to a watch glass and dry them completely in a vacuum oven until a constant weight is achieved.

7. Purity Assessment: a. Determine the melting point of the dried crystals. b. Run a TLC of the crude material alongside the recrystallized product to confirm the removal of impurities.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Figure 1: Recrystallization Workflow Crude Crude Product Dissolve Dissolution Crude->Dissolve Add min. hot solvent HotFilter Hot Filtration (Optional) Dissolve->HotFilter Insoluble impurities present Cooling Slow Cooling Dissolve->Cooling No insoluble impurities HotFilter->Cooling Remove solid impurities Crystallization Crystallization Cooling->Crystallization VacuumFilter Vacuum Filtration Crystallization->VacuumFilter Isolate crystals Washing Crystal Washing VacuumFilter->Washing Rinse with ice-cold solvent Drying Drying Washing->Drying Pure Pure Crystals Drying->Pure

Caption: A flowchart of the key steps in the purification process.

References

  • Recrystallization. (n.d.). University of Toronto. Retrieved January 17, 2026.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 17, 2026.
  • Recrystallization Issues. (2024, October 17). Reddit. Retrieved January 17, 2026.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. Retrieved January 17, 2026.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2025). Zanco Journal of Medical Sciences.
  • 4,6,7-Trifluorobenzo[d]isoxazol-3(2H)-one. (n.d.). ChemScene. Retrieved January 17, 2026.
  • Overcoming challenges in the purification of heterocyclic compounds. (2025, December). BenchChem.
  • Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. (n.d.). Comptes Rendus de l'Académie des Sciences.
  • 5-Bromobenzo[d]isoxazol-3(2H)-one. (n.d.). ChemScene. Retrieved January 17, 2026.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026.
  • 6-Fluorobenzo[d]isoxazol-3(2H)-one. (n.d.). Advanced ChemBlocks Inc. Retrieved January 17, 2026.
  • How can I obtain good crystals of heterocyclic organic compounds?. (2023, June 6).
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). Repozytorium UR.
  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. (2023, June 8).
  • Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. (2026, January 14).
  • 5-Bromobenzo[d]isoxazol-3(2H)-one | 65685-50-9. (n.d.). J&K Scientific. Retrieved January 17, 2026.
  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. (n.d.). National Institutes of Health. Retrieved January 17, 2026.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, August 27). MDPI.
  • Substituted pyridines from isoxazoles: scope and mechanism. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026.
  • Buy 5-Chlorobenzo[d]isoxazol-3-ol | 24603-63-2. (n.d.). Smolecule. Retrieved January 17, 2026.
  • 73498-28-9|5-Aminobenzo[d]isoxazol-3(2H)-one. (n.d.). BLDpharm. Retrieved January 17, 2026.

Sources

Technical Support Center: Overcoming Solubility Issues of 5-Fluorobenzo[d]isoxazol-3(2H)-one in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Fluorobenzo[d]isoxazol-3(2H)-one. The inherent hydrophobicity of this compound can lead to precipitation in aqueous buffers, compromising the accuracy and reproducibility of biological assays. Here, we provide a structured, in-depth approach to understanding and systematically resolving these solubility issues, ensuring the integrity of your experimental outcomes.

Core Troubleshooting & FAQs

This section addresses the most common questions and issues encountered when working with 5-Fluorobenzo[d]isoxazol-3(2H)-one, providing both explanations and actionable solutions.

Q1: I've just diluted my DMSO stock of 5-Fluorobenzo[d]isoxazol-3(2H)-one into my aqueous assay buffer and see immediate precipitation. What is happening and what is my first step?

Answer:

This is a classic case of a compound "crashing out" of solution. 5-Fluorobenzo[d]isoxazol-3(2H)-one, like many small organic molecules, is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very poor solubility in water. When you introduce the concentrated DMSO stock into a predominantly aqueous environment, the DMSO is rapidly diluted, and the buffer can no longer support the solubility of the hydrophobic compound, causing it to precipitate.

Immediate Troubleshooting Workflow:

Caption: Step-by-step workflow for solubilization using HP-β-CD.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. Available from: [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. Journal of Pharmaceutical and Bioallied Sciences, 2(2), 72–79. Available from: [Link]

  • Gould, S., & Scott, R. C. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(4), 865. Available from: [Link]

  • Surya Prakasarao, P., et al. (2018). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. Innoriginal International Journal of Sciences, 5(5), 25-34. Available from: [Link]

  • Slideshare. (2018). Methods of solubility enhancements. Available from: [Link]

  • St-Jean, J., & Bérubé, R. (2011). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. Journal of Applied Toxicology, 31(7), 666-675. Available from: [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available from: [Link]

  • PubChem. 5-Fluorobenzo[d]isoxazol-3(2H)-one. National Center for Biotechnology Information. Available from: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Available from: [Link]

  • Tofte, N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1739-1748. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]

  • Tofte, N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]

  • Patel, M. M., & Patel, D. J. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Life science and Pharma Research, 10(5), P11-16. Available from: [Link]

  • Tofte, N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • Iqbal, M. S., et al. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Gels, 9(12), 957. Available from: [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 7(6), 230-236. Available from: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Available from: [Link]

Identification of common impurities in 5-Fluorobenzo[d]isoxazol-3(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting and frequently asked questions regarding the synthesis of 5-Fluorobenzo[d]isoxazol-3(2H)-one. As a Senior Application Scientist, this document is structured to provide in-depth technical guidance, explaining the causality behind experimental choices and offering solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes to 5-Fluorobenzo[d]isoxazol-3(2H)-one?

While various methods exist for the synthesis of benzisoxazolones, two primary routes are commonly considered for 5-Fluorobenzo[d]isoxazol-3(2H)-one, primarily dictated by the availability of starting materials.

  • Route A: From 2-Hydroxy-5-fluorobenzoic acid derivatives. This pathway often involves the conversion of the salicylic acid derivative to a hydroxamic acid, followed by a cyclization reaction.

  • Route B: From 2-Halogeno-5-fluorobenzonitrile. This route typically proceeds via nucleophilic substitution of the ortho-halogen with a hydroxylamine equivalent, followed by intramolecular cyclization.

Each route has its own set of potential side reactions and impurity profiles that researchers should be aware of.

Q2: What are the most common impurities I should expect to see in my crude product?

The impurities in your final product are highly dependent on the synthetic route chosen. Below is a summary of potential impurities categorized by their likely origin.

Impurity ClassSpecific ExamplesLikely Synthetic Origin
Starting Materials 2-Hydroxy-5-fluorobenzoic acid, 2-Chloro-5-fluorobenzonitrileIncomplete reaction
Intermediates N-Hydroxy-2-hydroxy-5-fluorobenzamideIncomplete cyclization (Route A)
Side-Reaction Products 5-Fluorobenzoxazol-2(3H)-oneLossen rearrangement of the hydroxamic acid intermediate (Route A)
Bis(5-fluoro-2-cyanophenyl) etherSide reaction of 2-chloro-5-fluorobenzonitrile with any residual water/hydroxide
Reagent-Related Residual coupling agents (e.g., carbodiimides), Residual base (e.g., triethylamine)Incomplete work-up and purification
Degradation Products Ring-opened products (e.g., 2-amino-5-fluorobenzoic acid)Hydrolysis of the isoxazolone ring under harsh pH conditions

Q3: I am seeing a significant amount of a byproduct with a similar mass to my product. What could it be?

A common issue, particularly when synthesizing benzisoxazolones from hydroxamic acid intermediates (Route A), is the formation of the isomeric 5-fluorobenzoxazol-2(3H)-one via a Lossen rearrangement.[1] This rearrangement is a competitive reaction to the desired cyclization and can be promoted by certain reaction conditions, such as high temperatures or the use of specific bases.

Q4: How can I minimize the formation of the benzoxazolone impurity?

To suppress the Lossen rearrangement and favor the formation of the desired 5-Fluorobenzo[d]isoxazol-3(2H)-one, consider the following strategies:

  • Milder Reaction Conditions: Employ lower reaction temperatures and shorter reaction times where possible.

  • Choice of Base: The choice of base can significantly influence the reaction pathway. Weaker, non-nucleophilic bases are often preferred.

  • Activating Group: The choice of activating group for the carboxylic acid in the formation of the hydroxamic acid can also play a role.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 5-Fluorobenzo[d]isoxazol-3(2H)-one.

Issue 1: Low yield of the desired product.

Potential Cause Troubleshooting Steps
Incomplete reaction Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). Ensure all starting materials are of high purity and are added in the correct stoichiometry.
Side-reaction consuming starting material As discussed in Q3, the Lossen rearrangement can be a significant competing reaction. Optimize reaction conditions to minimize this pathway.
Product degradation The isoxazolone ring can be susceptible to hydrolysis. Ensure that the work-up and purification steps are performed under neutral or mildly acidic conditions. Avoid prolonged exposure to strong acids or bases.
Inefficient purification Optimize your purification method (e.g., recrystallization solvent system, chromatography conditions) to minimize product loss.

Issue 2: Difficulty in removing a persistent impurity.

Potential Cause Troubleshooting Steps
Co-eluting impurity in chromatography If an impurity co-elutes with your product, consider using a different stationary phase or mobile phase system. Preparative HPLC can offer higher resolution than standard column chromatography.
Isomeric impurity The isomeric 5-fluorobenzoxazol-2(3H)-one can be particularly challenging to separate due to its similar polarity to the desired product. Careful optimization of recrystallization conditions, potentially using a multi-solvent system, may be effective.
Thermally labile product If you are using distillation for purification, be aware that the product may degrade at high temperatures. Consider alternative purification methods like recrystallization or chromatography.

Experimental Protocols

Protocol 1: Analytical Monitoring of the Reaction

A robust analytical method is crucial for monitoring the reaction progress and identifying impurities. High-Performance Liquid Chromatography (HPLC) is a recommended technique.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with 95% A, 5% B.

    • Ramp to 5% A, 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the starting materials, intermediates, the desired product, and the common impurities.

Visualizing Potential Synthetic Pathways and Impurity Formation

The following diagrams illustrate the potential synthetic routes and the formation of a key impurity.

Synthesis_Route_A A 2-Hydroxy-5-fluorobenzoic acid B N-Hydroxy-2-hydroxy- 5-fluorobenzamide A->B Hydroxylamine, Coupling Agent C 5-Fluorobenzo[d]isoxazol-3(2H)-one (Desired Product) B->C Cyclization D 5-Fluorobenzoxazol-2(3H)-one (Impurity) B->D Lossen Rearrangement

Caption: Synthetic Route A and the formation of the isomeric impurity.

Synthesis_Route_B A 2-Chloro-5-fluorobenzonitrile B 5-Fluorobenzo[d]isoxazol-3(2H)-one (Desired Product) A->B Hydroxylamine, Base

Caption: A simplified representation of Synthetic Route B.

References

  • Lukoyanov, A. A., Sukhorukov, A. Yu., & Lesiv, A. V. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(10), 1035–1067. [Link]

Sources

Stability of 5-Fluorobenzo[d]isoxazol-3(2H)-one in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Fluorobenzo[d]isoxazol-3(2H)-one. The benzisoxazolone scaffold is of significant interest in medicinal chemistry, but its unique structure, particularly the heterocyclic isoxazolone ring, presents stability challenges that can impact experimental reproducibility and data integrity.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, with a special focus on its behavior in DMSO and other common organic solvents.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 5-Fluorobenzo[d]isoxazol-3(2H)-one?

For initial stock solutions, we recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). A related compound, 5-Chlorobenzo[d]isoxazol-3-ol, shows good solubility in DMSO.[3] However, it is crucial to be aware of the potential for compound degradation in DMSO over time, especially if the solvent is not anhydrous (see Section II). For applications sensitive to DMSO, anhydrous acetonitrile or acetone may be considered, although solubility may be lower.

Q2: What are the ideal storage conditions for solid and stock solutions of this compound?

  • Solid Form: Store the solid compound at 2-8°C, protected from light and moisture. A supplier of a similar brominated analog recommends storage at 4°C.[4]

  • Stock Solutions: The storage of compounds in DMSO is a complex issue.[5] While freezing at -20°C or -80°C is common practice, it can cause compounds to precipitate, leading to inaccurate concentrations upon thawing.[6] For short-term storage (1-2 weeks), storing at room temperature in the dark using a desiccator cabinet can be preferable to avoid freeze-thaw cycles. For long-term storage, aliquot the stock solution into single-use vials and store at -80°C. Before use, ensure the compound is fully redissolved, using gentle warming (to 37°C) or sonication if necessary.[7]

Q3: How stable is the benzo[d]isoxazol-3(2H)-one ring system in general?

The aromaticity of the benzisoxazole core lends it a degree of stability.[8] However, the incorporated isoxazole ring contains a relatively weak Nitrogen-Oxygen (N-O) bond.[9][10] This bond is the primary site of instability and can be cleaved under various conditions, including strongly basic or reducing environments.[8][9] This reactivity is a key feature of isoxazoles, making them useful synthetic intermediates, but it also necessitates careful handling in experimental settings.[11]

Q4: How does the 5-fluoro substituent affect the molecule's stability?

The fluorine atom at the 5-position is a strong electron-withdrawing group. This has two main effects:

  • Increased Electrophilicity: It pulls electron density away from the fused ring system, making the carbonyl carbon (C3) more electron-deficient and thus more susceptible to nucleophilic attack.

  • Altered pKa: The electronegativity of fluorine can lower the pKa of nearby acidic protons, potentially influencing its behavior in different pH environments.[12]

II. Troubleshooting Guide: Stability in Solution

This section addresses common problems encountered during experiments, focusing on the degradation of 5-Fluorobenzo[d]isoxazol-3(2H)-one.

Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis

Question: "I prepared a 10 mM stock of 5-Fluorobenzo[d]isoxazol-3(2H)-one in DMSO. After a week at room temperature, my HPLC and LC-MS analyses show a new, more polar peak, and the peak for my parent compound has decreased. What is happening?"

Answer: This is a classic sign of compound degradation. The most probable cause is the hydrolysis of the isoxazolone ring, leading to a ring-opening reaction.

Causality: The Hydrolytic Degradation Pathway

The isoxazolone ring in your compound is an ester-like lactam, which is susceptible to nucleophilic attack, particularly from water. DMSO is highly hygroscopic and readily absorbs atmospheric moisture, making water a common contaminant.[4][7] The degradation likely proceeds as follows:

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon (C3). The electron-withdrawing 5-fluoro group enhances the electrophilicity of this position.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Ring Opening & N-O Bond Cleavage: The ring opens to relieve strain, cleaving the weak N-O bond. This is analogous to the Kemp elimination, where a base can induce cleavage of the N-O bond in benzisoxazoles.[8]

  • Final Product: The final degradation product is likely 2-amino-4-fluorobenzoic acid, formed after rearrangement and loss of a C1 fragment (likely as formic acid or a derivative).

This proposed mechanism results in the formation of a more polar carboxylic acid, which would elute earlier on a reverse-phase HPLC column, consistent with your observation.

Visualizing the Degradation Pathway

G cluster_0 Degradation of 5-Fluorobenzo[d]isoxazol-3(2H)-one in 'Wet' DMSO A 5-Fluorobenzo[d]isoxazol-3(2H)-one B Nucleophilic Attack by H2O A->B H2O from hygroscopic DMSO C Tetrahedral Intermediate B->C D Ring Opening & N-O Bond Cleavage C->D E 2-Amino-4-fluorobenzoic Acid (Degradation Product) D->E

Caption: Proposed hydrolytic degradation pathway.

Troubleshooting Steps & Solutions:

  • Use Anhydrous Solvent: Purchase high-purity, anhydrous DMSO in small, sealed bottles. Once opened, use it quickly or store it under an inert atmosphere (e.g., argon or nitrogen).

  • Prepare Fresh Solutions: For critical experiments, prepare solutions fresh from solid material on the day of use.

  • Perform a Stability Study: If you must store solutions, conduct a small-scale stability study to determine the degradation rate under your specific conditions (see Protocol below).

  • Switch Solvents: If degradation persists, consider less nucleophilic or hygroscopic solvents like anhydrous acetonitrile, acetone, or DMF, provided the compound has sufficient solubility.

Issue 2: Decreased Biological Activity Over Time

Question: "My compound solutions seem to lose their inhibitory activity in my cell-based assays after being stored for a few days. Is this related to stability?"

Answer: Yes, this is highly likely. The degradation product, 2-amino-4-fluorobenzoic acid, is structurally distinct from the parent compound and is unlikely to have the same biological activity. A decrease in the concentration of the active parent compound due to degradation will directly result in a loss of observed potency.

Troubleshooting Steps & Solutions:

  • Confirm Degradation Analytically: Before running biological assays, verify the integrity of your compound solution using HPLC. A quick purity check can save significant time and resources.

  • Re-evaluate Stock Concentration: If you observe degradation, the actual concentration of your active compound is lower than the nominal concentration. This will lead to an overestimation of the IC50 value. Always use freshly prepared or analytically verified solutions for dose-response experiments.

  • Consider Alternative Solvents for Dilution: While a DMSO stock is common, consider if another solvent compatible with your assay (e.g., ethanol) could be used for preparing the final dilutions, minimizing the compound's exposure time to aqueous buffer conditions at 37°C. A study on the drug leflunomide, which also has an isoxazole ring, showed that its degradation was significantly faster at 37°C and basic pH.[13]

III. Protocols & Data Presentation

Protocol: Rapid Stability Assessment in Organic Solvents

This protocol provides a framework to quantify the stability of 5-Fluorobenzo[d]isoxazol-3(2H)-one in your solvent of choice.

Experimental Workflow Diagram

G start Start prep 1. Prepare 1 mM Stock Solution in Test Solvent (e.g., DMSO) start->prep aliquot 2. Aliquot into Vials (T=0, T=24h, T=48h, T=72h) prep->aliquot store 3. Store under Desired Conditions (e.g., RT, 4°C, 37°C) aliquot->store analyze 4. Analyze by RP-HPLC at Each Time Point store->analyze data 5. Calculate % Remaining Parent Compound vs. T=0 Sample analyze->data end End data->end

Caption: Workflow for assessing compound stability.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 1 mM solution of the compound in high-purity, anhydrous solvent.

  • Initial Analysis (T=0): Immediately after preparation, analyze a sample by reverse-phase HPLC to determine the initial peak area of the parent compound. This serves as your 100% reference. We recommend using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Storage: Store the remaining solution under the conditions you wish to test (e.g., room temperature, 4°C).

  • Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours), withdraw an aliquot and re-analyze by HPLC under the same conditions.

  • Data Calculation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Optional - 19F NMR: For a more detailed analysis, 19F NMR can be used to identify and quantify fluorine-containing degradation products.[14]

Data Summary Table

The following table shows hypothetical results from such a study, illustrating the compound's greater stability in anhydrous acetonitrile compared to standard lab-grade DMSO.

SolventStorage Temp.% Parent Remaining (24h)% Parent Remaining (72h)
DMSO (Standard Grade)Room Temp91%75%
DMSO (Anhydrous)Room Temp98%94%
Acetonitrile (Anhydrous)Room Temp>99%99%
DMF (Anhydrous)Room Temp97%92%

IV. References

  • Fiveable. (n.d.). DMSO Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025). ResearchGate.

  • Forte, B., et al. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry.

  • Dong, J., et al. (2021). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. RSC Publishing.

  • Chemistry For Everyone. (2024). What Is DMSO In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]

  • Pearson. (n.d.). Which reaction would be faster, the one with DMSO as the solvent... Retrieved from [Link]

  • Dardenne, F. (2014). Answer to "DMSO wont dilute my pure compound. How to solve this?". ResearchGate. Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening.

  • Subramanian, M., et al. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. Retrieved from [Link]

  • Ren, R.-T., et al. (2025). N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. ResearchGate.

  • Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Ziath. Retrieved from [Link]

  • Chen, Y., et al. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health.

  • Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.

Sources

Technical Support Center: Scale-Up Synthesis of Fluorinated Benzisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated benzisoxazoles. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling these valuable pharmaceutical scaffolds from the bench to production. The introduction of fluorine into the benzisoxazole core significantly enhances pharmacological properties, including metabolic stability and binding affinity.[1][2][3][4][5][6] However, this modification introduces unique and considerable challenges during scale-up.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and practical solutions, grounded in chemical principles and field experience.

Part 1: Troubleshooting Guide - Common Scale-Up Issues

This section addresses specific problems encountered during the scale-up process in a direct question-and-answer format.

Q1: My reaction yield has dropped significantly on scale-up, despite success at the bench. What are the primary factors to investigate?

Low yield upon scaling is one of the most frequent challenges. It rarely stems from a single cause but rather an interplay of physical and chemical factors that are negligible at the lab scale. A systematic investigation is critical.[7]

Potential Causes & Solutions:

  • Inefficient Heat Transfer: Large reaction vessels have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent temperature. Exothermic fluorination reactions can develop localized hot spots, leading to side product formation, while endothermic steps may be too slow in cold spots.

    • Solution: Use a jacketed reactor with a high-performance thermal control unit. For highly exothermic steps, consider semi-batch addition of the limiting reagent to control the rate of heat generation. Monitor the internal reaction temperature, not just the jacket temperature.

  • Poor Mass Transfer & Mixing: Heterogeneous reactions (e.g., using solid KF or CsF) or reactions with multiple liquid phases are highly sensitive to mixing efficiency. Inadequate agitation can lead to localized concentration gradients, stalling the reaction.

    • Solution: Optimize the impeller type (e.g., anchor, turbine) and agitation speed for the specific viscosity and phase composition of your reaction mixture. Baffles within the reactor can significantly improve mixing.

  • Catalyst Deactivation or Poisoning: Catalysts used in benzisoxazole formation, particularly palladium for cross-coupling steps, can be deactivated by impurities or byproducts that are present in larger quantities at scale.

    • Solution: Ensure the purity of all starting materials and solvents. Consider adding a fresh portion of the catalyst if the reaction stalls.[7] In some cases, filtering the reaction mixture before adding the catalyst can remove potential poisons.

  • Sensitivity to Air & Moisture: Many organometallic intermediates and fluorinating agents are sensitive to air and moisture. Achieving and maintaining an inert atmosphere in a large reactor is more challenging than in lab glassware.

    • Solution: Implement rigorous inerting procedures (e.g., multiple vacuum/nitrogen backfill cycles). Use dry solvents and ensure all reagents are handled under an inert atmosphere.

Troubleshooting Workflow for Low Yield

This flowchart provides a systematic approach to diagnosing the root cause of decreased yield during scale-up.

low_yield_troubleshooting cluster_investigation Initial Investigation cluster_physical Physical Factors cluster_chemical Chemical Factors start Low Yield on Scale-Up purity Purity Check Verify purity of all starting materials, solvents, and reagents. Impurities can inhibit catalysts or cause side reactions. start->purity conditions Reaction Conditions Confirm stoichiometry, temperature, and pressure match the lab-scale protocol. purity->conditions mixing Mixing & Mass Transfer Is the reaction homogeneous? If not, evaluate agitation speed and impeller design. Consider phase transfer catalysts. conditions->mixing heat Heat Transfer Is the reaction exothermic? Monitor internal temperature for hot spots. Consider slower reagent addition. mixing->heat catalyst Catalyst Activity Has the catalyst deactivated? Add a fresh portion. Consider filtration to remove poisons. heat->catalyst stability Reagent/Intermediate Stability Are intermediates degrading over the longer reaction time at scale? Analyze in-process samples. catalyst->stability

Caption: A systematic workflow for troubleshooting low yields in scale-up synthesis.

Q2: I'm observing unexpected regioisomers and side products. How can I improve the selectivity of my fluorination step?

Selectivity issues are common, especially in electrophilic fluorination of electron-rich aromatic systems. The powerful electron-withdrawing nature of fluorine can deactivate the ring towards further substitution, but controlling the initial position is key.

Potential Causes & Solutions:

  • Incorrect Choice of Fluorinating Agent: The reactivity of fluorinating agents varies significantly. A highly reactive agent might exhibit poor selectivity, while a milder one can provide the desired regioisomer.

    • Solution: For electrophilic fluorination, consider milder reagents like Selectfluor® over more aggressive ones.[2][8] The choice depends heavily on the substrate. For nucleophilic (SNAr) reactions, the choice of fluoride salt (e.g., KF, CsF) and solvent is critical to modulate reactivity.[9]

  • Temperature Control: Fluorination reactions are often highly exothermic.[10] Poor temperature control can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.

    • Solution: Run the reaction at the lowest practical temperature. Cryogenic conditions (down to -100 °C) are sometimes necessary for high selectivity, which requires specialized reactors.[1][4]

  • Solvent Effects: The solvent can influence the reactivity of the fluorinating agent and stabilize charged intermediates, thereby affecting regioselectivity.

    • Solution: Screen a range of solvents. Aprotic polar solvents like acetonitrile or DMF are common, but their properties can vary at scale. Sometimes, less polar solvents can improve selectivity by reducing the reactivity of the fluorinating species.

Table 1: Comparison of Common Electrophilic Fluorinating Agents

Reagent NameAcronymTypeKey HazardsPrimary Application
N-FluorobenzenesulfonimideNFSIElectrophilic (N-F)Oxidizer, moisture sensitiveFluorination of enolates and aromatic compounds.[8]
Selectfluor®F-TEDA-BF4Electrophilic (N-F)Strong oxidizerVersatile and safer alternative to F2 gas for many substrates.[2][8]
N-Fluoro-o-benzenedisulfonimideNFOBSElectrophilic (N-F)Oxidizer, moisture sensitiveEffective for fluorinating stabilized carbanions.[8]
Elemental FluorineF₂ElectrophilicHighly toxic, corrosive, strong oxidizer, reacts violently.[10][11]Industrial scale, requires specialized equipment and expertise.[4][10]
Q3: What are the most critical safety considerations for handling fluorinating agents during scale-up?

Safety is paramount. The hazards associated with small-scale lab work are amplified exponentially during scale-up.[2][4] Traditional reagents like elemental fluorine (F₂) and hydrogen fluoride (HF) are extremely toxic and corrosive, demanding specialized equipment and handling protocols.[1][10][11][12][13]

Hierarchy of Controls:

  • Substitution: The first and most effective step is to replace highly hazardous reagents with safer alternatives if chemically feasible. For example, using Selectfluor® instead of F₂ gas can significantly reduce risk.[2]

  • Engineering Controls: These are physical installations designed to minimize exposure.

    • Fume Hoods/Glove Boxes: All manipulations must occur in a high-performance fume hood or, for highly sensitive or toxic materials, a glove box.[14]

    • Closed Systems: Use closed-system reactors and transfer lines to prevent the release of toxic gases or dusts.

    • Scrubbers: Effluent gas streams must be directed through a scrubber system (e.g., caustic or soda lime) to neutralize unreacted fluorinating agents before venting.[15]

  • Administrative Controls: These are procedures and work practices.

    • Standard Operating Procedures (SOPs): Detailed, step-by-step SOPs for every part of the process, including emergency shutdown and spill response, are mandatory.[14]

    • Training: All personnel must be thoroughly trained on the specific hazards and emergency procedures.[14] Never work alone with these materials.[14]

  • Personal Protective Equipment (PPE): This is the last line of defense.

    • Eye/Face Protection: Chemical splash goggles and a face shield are required.[14]

    • Hand Protection: Use gloves specifically rated for the chemicals and solvents in use. Double-gloving is often recommended.[14]

    • Body Protection: A flame-resistant lab coat and a chemical-resistant apron are necessary.[14]

    • Emergency Equipment: Ensure immediate access to safety showers, eyewash stations, and calcium gluconate gel for potential HF exposure.[14]

Safety Protocol Workflow for Handling Hazardous Reagents

safety_protocol cluster_controls Implementation of Controls cluster_execution Process Execution cluster_disposal Waste Handling start Process Hazard Analysis (PHA) | Identify all potential hazards and failure modes BEFORE starting. engineering Engineering Controls Use fume hood/glove box. Ensure scrubber is operational. Verify reactor integrity. start->engineering admin Administrative Controls Review and follow SOP. Confirm training is complete. Implement 'buddy system'. engineering->admin ppe Personal Protective Equipment (PPE) Don appropriate gloves, eye/face protection, and lab coat. Confirm location of emergency supplies. admin->ppe execution Execute Reaction Perform reagent charging and reaction monitoring according to SOP. ppe->execution quench Quenching & Workup Carefully quench unreacted reagents using a validated procedure. execution->quench disposal Waste Disposal Segregate and label all hazardous waste streams according to institutional guidelines. quench->disposal

Caption: A workflow outlining the hierarchy of safety controls for scale-up.

Part 2: Frequently Asked Questions (FAQs)

Q: How does the position of the fluorine atom on the benzisoxazole ring affect the synthetic strategy at scale?

A: The fluorine atom's position has a profound impact due to its strong electron-withdrawing inductive effect.

  • Fluorine on the Benzene Ring: If the fluorine is part of the benzene ring, it influences the cyclization step. For instance, in a nucleophilic aromatic substitution (SNAr) cyclization to form the isoxazole ring, an ortho or para fluorine atom can activate the ring for displacement.[16] However, it also deactivates the ring towards electrophilic reactions. The synthesis of these compounds often involves using pre-fluorinated starting materials.[11]

  • Fluorine on a 3-Position Substituent: If the fluorine is on an alkyl or aryl group at the 3-position of the benzisoxazole, the main challenge is introducing this group. This might involve the cycloaddition of a fluorinated nitrile oxide with an aryne, a method that avoids handling some of the more hazardous fluorinating agents directly.[17][18]

Q: Which analytical techniques are most reliable for in-process control (IPC) during scale-up?

A: Real-time monitoring is crucial for safety and success at scale.

  • Thin Layer Chromatography (TLC): Still a rapid and invaluable tool for qualitatively assessing the disappearance of starting materials and the appearance of the product.[7]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It can accurately track the concentration of reactants, products, and impurities, providing crucial data for determining reaction completion and identifying potential issues.

  • Gas Chromatography (GC): Useful for reactions involving volatile components or when derivatization can make products amenable to GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking samples for ¹H or ¹⁹F NMR can provide detailed structural information and quantitative analysis of the reaction mixture composition.

Q: What are the key material compatibility issues for reactors when using corrosive fluorinating agents?

A: This is a critical safety and equipment-longevity consideration. Many fluorinating agents, especially those that can generate hydrogen fluoride (HF), are highly corrosive to standard materials.[11]

  • Glass: HF and some fluoride anion sources can etch glass reactors, compromising their structural integrity.[11]

  • Stainless Steel: While more robust than glass, certain grades of stainless steel can be corroded by anhydrous HF or other aggressive reagents.

  • Recommended Materials: For highly corrosive processes, reactors made of or lined with specialized alloys (e.g., Hastelloy®, Monel®) or polymers (e.g., PTFE) are often required.[19] Always perform material compatibility testing before any scale-up procedure.[11]

Q: Are there "greener" or more sustainable approaches for synthesizing fluorinated benzisoxazoles?

A: Yes, this is an active area of research driven by both safety and environmental concerns.

  • Flow Chemistry: Continuous flow reactors offer significant safety advantages for hazardous reactions like fluorination.[10] They use small volumes of reagents at any given time, provide superior heat and mass transfer, and allow for safer handling of toxic gases like F₂.[10][20]

  • Safer Reagents: The development of solid, easier-to-handle electrophilic fluorinating agents like Selectfluor® was a major step forward in safety.[2] Research continues into developing catalytic methods that use benign fluoride sources like potassium fluoride (KF).[13]

  • Solvent Selection: Choosing solvents with better environmental, health, and safety profiles is a key component of green chemistry. Avoiding highly toxic or environmentally persistent solvents is crucial.[11]

Part 3: Experimental Protocols

Protocol 1: In-Process Control (IPC) by Thin Layer Chromatography (TLC)

This protocol outlines a general procedure for monitoring reaction progress.

  • Preparation: Prepare a TLC chamber with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The eluent should provide good separation between your starting material and the expected product (target Rf for product: ~0.3-0.4).

  • Sampling: Using a long glass capillary, carefully and quickly withdraw a small aliquot from the reaction mixture.

  • Dilution: Immediately quench the sample in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary (e.g., a few drops of saturated sodium bicarbonate solution for acidic reactions).

  • Spotting: Spot the diluted sample onto the TLC plate's baseline. Also spot the starting materials as references.[7]

  • Development: Place the plate in the chamber and allow the eluent to run up the plate until it is ~1 cm from the top.[7]

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.[7] The reaction is progressing if the starting material spot diminishes and a new product spot appears.

Protocol 2: Safe Quenching of Excess N-Fluorobenzenesulfonimide (NFSI)

This protocol is for neutralizing residual electrophilic fluorinating agent at the end of a reaction. Perform this procedure in a fume hood.

  • Cooling: Ensure the reaction mixture is cooled to a manageable temperature (e.g., 0-10 °C) to control the quench exotherm.

  • Reducing Agent Preparation: In a separate vessel, prepare a solution of a mild reducing agent. A 10% aqueous solution of sodium bisulfite (NaHSO₃) is a common choice.

  • Slow Addition: Slowly and carefully add the sodium bisulfite solution to the stirred reaction mixture. Monitor the internal temperature and for any gas evolution.

  • Stirring: Allow the mixture to stir for at least 30 minutes after the addition is complete to ensure all residual NFSI is destroyed.

  • Verification: Test the mixture for the presence of oxidizing agents using an appropriate method (e.g., starch-iodide test strips) before proceeding with the aqueous workup.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination - Wordpress. Retrieved from [Link]

  • Sandford, G. (2015). A convenient chemical-microbial method for developing fluorinated pharmaceuticals. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Pharmaceutical Technology. (2015, October 2). Advances in Fluorination Chemistry for API Synthesis. Retrieved from [Link]

  • Rauf, A., et al. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. Retrieved from [Link]

  • AGC Chemicals Americas. (2024, July 19). Fluorochemical-Based Active Pharmaceutical Ingredients(APIs). Retrieved from [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2025, February 20). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Preprint].
  • Hone, C. A., et al. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]

  • Shieh, T. C., & Woytek, A. J. (n.d.). Some considerations in the handling of fluorine and the chlorine fluorides. Retrieved from [Link]

  • University of Amsterdam. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Retrieved from [Link]

  • Charles River Laboratories. (2021, August 31). Making Fluorination Chemistry Safer and Easier. Retrieved from [Link]

  • Kilbile, J. T., et al. (n.d.). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Chen, R., et al. (2023, March 28). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoxazole derivatives incorporating fluorine. Retrieved from [Link]

  • ResearchGate. (n.d.). The three generations of reagents for radical fluorination. Retrieved from [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (n.d.). Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. Organic Letters. Retrieved from [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (n.d.). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Retrieved from [Link]

  • Liu, F., & Sameem, B. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Retrieved from [Link]

  • Al-Harthy, T., et al. (n.d.). Importance of Fluorine in Benzazole Compounds. Review. Retrieved from [Link]

  • Iwao, O., et al. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Retrieved from [Link]

  • Al-Harthy, T., et al. (2020, October 14). Importance of Fluorine in Benzazole Compounds. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US5859255A - Process for the preparation of fluorinated heterocyclic compounds.
  • ResearchGate. (n.d.). Fluorinated Heterocycles. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis of Fluorinated 1,4,5-Substituted 1,2,3-Triazoles by RuAAC Reaction. Retrieved from [Link]

  • AGC Chemicals Americas. (n.d.). Fluorine Specialty Ingredients for Pharmaceutical Manufacturing. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances and challenges in the synthesis of N-fluoroalkyl compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Future challenges and opportunities with fluorine in drugs?. Retrieved from [Link]

  • Hexafluo. (n.d.). Fluorinated Pharmaceutical & Pesticide Intermediates. Retrieved from [Link]

Sources

Technical Support Center: Improving the Regioselectivity of Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, making its efficient and controlled synthesis a critical task for researchers.[1][2] One of the most persistent challenges in this field is controlling the regioselectivity of the ring-forming reaction. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common regioselectivity issues. Here, we will move beyond simple protocols to explain the underlying principles governing these reactions, empowering you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Frequently Asked Questions - The Fundamentals of Regioselectivity

This section addresses the foundational concepts of isoxazole synthesis and the factors that dictate the orientation of substituents on the heterocyclic ring.

Q1: What are the primary synthetic routes to isoxazoles, and what regioselectivity challenges do they present?

A1: There are two dominant strategies for constructing the isoxazole core, each with its own regiochemical considerations:

  • [3+2] Cycloaddition of Nitrile Oxides and Alkynes: This is a powerful and widely used method where a nitrile oxide (the three-atom component) reacts with an alkyne (the two-atom component).[3] When using an unsymmetrical alkyne (e.g., a terminal alkyne), two different regioisomers can be formed: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. Under thermal, uncatalyzed conditions, this reaction often yields a mixture of both isomers, necessitating tedious purification.[4][5]

  • Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This classical method involves the reaction of a β-dicarbonyl compound (or a synthetic equivalent like an enaminone) with hydroxylamine.[3][6] If the dicarbonyl is unsymmetrical, the hydroxylamine can attack either carbonyl group, leading to two possible regioisomers. The reaction outcome is highly dependent on the conditions employed.[7]

Q2: What scientific principles govern regioselectivity in the [3+2] cycloaddition of nitrile oxides with terminal alkynes?

A2: The regiochemical outcome is a delicate interplay of electronic and steric factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory .[8][9][10] This theory posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[8][10]

  • Electronic Control: The regioselectivity depends on which HOMO-LUMO energy gap is smaller (dipole HOMO/dipolarophile LUMO vs. dipole LUMO/dipolarophile HOMO). The reaction favors the orientation that maximizes the orbital overlap between the atoms with the largest coefficients in the interacting frontier orbitals.[11] For many common substrates, this leads to a mixture of products because the energy differences between the two pathways are small.[12]

  • Steric Control: As a general rule, bulky substituents on either the nitrile oxide or the alkyne will sterically disfavor the transition state that places them in close proximity, thus influencing the final product ratio.[13][14]

Q3: How can I reliably determine the regioisomer I have synthesized?

A3: Unambiguous structure determination is crucial. While X-ray crystallography is the definitive method, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are more commonly used and highly effective.

  • 1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the isoxazole ring are distinct for different substitution patterns. For example, the isoxazole proton in a 3,5-disubstituted isomer will have a different chemical shift than the proton in a 3,4-disubstituted isomer.[15]

  • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful. It shows correlations between protons and carbons that are 2-3 bonds away. By observing the correlation between a substituent's protons and the carbons of the isoxazole ring, you can definitively map out the connectivity and assign the correct structure.[16][17][18]

Section 2: Troubleshooting Guides for Common Experimental Issues

This section provides solutions to specific problems you may encounter in the lab.

Guide 1: Issue - Poor Regioselectivity in [3+2] Cycloadditions with Terminal Alkynes

Q: My reaction of a nitrile oxide with a terminal alkyne is giving a nearly 1:1 mixture of 3,5- and 3,4-disubstituted isomers. How can I selectively synthesize the 3,5-disubstituted product?

A: This is a classic challenge. The thermal cycloaddition often lacks strong regiochemical preference. To enforce the formation of the 3,5-isomer, you must change the reaction mechanism from a concerted thermal process to a catalyzed one.

The most robust and widely adopted solution is the use of a Copper(I) catalyst .[19][20][21]

  • Why it works (Causality): The copper(I) salt first reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then reacts with the nitrile oxide in a highly regioselective manner to exclusively yield the 3,5-disubstituted isoxazole.[21][22] This method circumvents the FMO-controlled pathway of the thermal reaction, providing excellent control.[23]

  • Actionable Advice: Employing a copper(I) source like CuI or generating it in situ from CuSO₄ with a reducing agent (e.g., sodium ascorbate) is highly effective. The reaction is often tolerant of various functional groups and can even be performed in aqueous solvents.[19]

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This one-pot protocol is adapted from the highly reliable method developed by Fokin, Hansen, and Wu.[19][20]

Materials:

  • Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of the aldoxime (1.0 equiv) and the terminal alkyne (1.0 equiv) in DCM at 0 °C, add CuI (0.05 equiv).

  • Add a solution of NCS (1.1 equiv) in DCM portion-wise over 10 minutes. The reaction mixture may change color.

  • Add triethylamine (1.5 equiv) dropwise. The triethylamine serves to generate the nitrile oxide in situ from the intermediate hydroximoyl chloride and to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

  • Validation: Confirm the regiochemistry using ¹H NMR and HMBC experiments.

Q: I need to synthesize the 3,4-disubstituted isomer, but my attempts at [3+2] cycloaddition always yield the 3,5-isomer. What strategies favor the 3,4-regioisomer?

A: Synthesizing the 3,4-disubstituted isomer via direct cycloaddition is more challenging but achievable by altering the nature of the dipolarophile or catalyst.

  • Strategy 1: Ruthenium Catalysis: Unlike copper catalysts that strongly favor the 3,5-isomer, certain Ruthenium(II) catalysts can promote the formation of the less common 3,4-isomer, particularly with internal alkynes.[5][24] This provides a pathway to 3,4,5-trisubstituted isoxazoles, which is not possible with copper catalysis and terminal alkynes.[5]

  • Strategy 2: Enamine-based [3+2] Cycloaddition (Metal-Free): A highly effective, metal-free approach involves reacting the nitrile oxide with an enamine instead of an alkyne.[25] The enamine is generated in situ from an aldehyde and a secondary amine (e.g., pyrrolidine). This reaction is highly regiospecific for the synthesis of 4,5-dihydroisoxazole intermediates, which can then be oxidized to afford the desired 3,4-disubstituted isoxazoles in high yields.[26][27][28]

Guide 2: Issue - Incorrect Regioisomer from 1,3-Dicarbonyl Condensation

Q: I reacted my unsymmetrical 1,3-diketone with hydroxylamine expecting one regioisomer, but I predominantly isolated the other. What controls this reaction's outcome?

A: The regioselectivity in this condensation is critically dependent on the reaction pH, which dictates which carbonyl group is more reactive.

  • Why it works (Causality): The mechanism involves the nucleophilic attack of hydroxylamine on a carbonyl group.

    • Under acidic conditions (pH < 5): The reaction tends to be under thermodynamic control. The initial attack occurs at the more reactive carbonyl (less sterically hindered or more electronically activated), but the subsequent cyclization and dehydration steps determine the final, most stable product.

    • Under neutral or basic conditions (pH > 7): The reaction is typically under kinetic control. The hydroxylamine will preferentially attack the most electrophilic (electron-deficient) carbonyl carbon first. This initial attack is often irreversible, locking in the regiochemical outcome.[29]

  • Actionable Advice: To control the outcome, you must carefully control the pH of your reaction medium. Running the reaction in a buffered solution or with a specific acid or base promoter can selectively favor one isomer over the other. For example, using BF₃·OEt₂ as a Lewis acid catalyst in acetonitrile has been shown to provide high regioselectivity for certain isoxazoles derived from β-enamino diketones.[30]

Section 3: Data and Workflow Visualization

Data Summary Table

The following table summarizes the expected regiochemical outcomes for the [3+2] cycloaddition of a generic nitrile oxide (R¹-CNO) with a terminal alkyne (H-C≡C-R²) under different conditions.

ConditionCatalystPredominant IsomerTypical Ratio (3,5- : 3,4-)
ThermalNoneMixture~1:1 to 3:1
CatalyticCopper(I)3,5-disubstituted>95:5
CatalyticRuthenium(II)3,4-disubstituted (with internal alkynes)Varies, can favor 3,4-isomer
Metal-FreeEnamine intermediate3,4-disubstituted>95:5
Diagrams of Key Processes

The following diagrams illustrate the core concepts discussed in this guide.

G cluster_0 [3+2] Cycloaddition Pathways cluster_1 Pathway A (Thermal/Uncatalyzed) cluster_2 Pathway B (Copper-Catalyzed) R1_CNO R¹-C≡N⁺-O⁻ TS_A Transition State A TS_B Transition State B TS_Cu Regioselective Transition State HC_CR2 H-C≡C-R² Cu_Acetylide H-C≡C-R² + Cu(I) → [Cu]-C≡C-R² HC_CR2->Cu_Acetylide  Catalyst plus + Isoxazole_35 3,5-isomer TS_A->Isoxazole_35 Mixture Mixture of Isomers Isoxazole_35->Mixture Isoxazole_34 3,4-isomer TS_B->Isoxazole_34 Isoxazole_34->Mixture Cu_Acetylide->TS_Cu Isoxazole_35_cat 3,5-isomer ONLY TS_Cu->Isoxazole_35_cat

Caption: Reaction pathways for isoxazole synthesis.

troubleshooting_workflow start Start: Poor Regioselectivity in [3+2] Cycloaddition q1 What is your desired regioisomer? start->q1 is_35 3,5-Disubstituted q1->is_35  3,5- is_34 3,4-Disubstituted q1->is_34  3,4- sol_35 Implement Copper(I) Catalysis (e.g., CuI, CuSO₄/Ascorbate) is_35->sol_35 prot_35 Follow Protocol 1 sol_35->prot_35 q2 Are you using a terminal alkyne? is_34->q2 yes_term Yes q2->yes_term Yes no_term No (Internal Alkyne) q2->no_term No sol_34_enamine Switch to Metal-Free Enamine [3+2] Cycloaddition yes_term->sol_34_enamine sol_34_ru Explore Ruthenium(II) Catalysis no_term->sol_34_ru

Caption: Troubleshooting workflow for cycloadditions.

pH_Control start Unsymmetrical 1,3-Diketone + Hydroxylamine q1 Select Reaction Condition (pH) start->q1 acidic Acidic Conditions (e.g., AcOH, pH < 5) q1->acidic Acidic basic Basic/Neutral Conditions (e.g., NaOAc, pH > 7) q1->basic Basic acidic_control Thermodynamic Control acidic->acidic_control acidic_product Product A (Often from attack at less hindered carbonyl) acidic_control->acidic_product basic_control Kinetic Control basic->basic_control basic_product Product B (Often from attack at more electrophilic carbonyl) basic_control->basic_product

Caption: pH control in diketone condensation.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]

  • de la Cruz, R., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(11), 5981–5989. [Link]

  • Kaur, A. (2020). Frontier Molecular Orbital Approach to the Cycloaddition Reactions. Frontiers in Computational Chemistry: Volume 5, 228-251. [Link]

  • Sci-Hub. (n.d.). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry. Retrieved from a publicly available version of the 2005 Hansen et al. paper.
  • Chate, P., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 094. [Link]

  • Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(11), 2588. [Link]

  • Grygorenko, O. O., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(44), 8595–8606. [Link]

  • Khan, I., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 598. [Link]

  • ResearchGate. (n.d.). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Retrieved from a publicly available version of the 2005 Hansen et al. paper.
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(51), 32069–32092. [Link]

  • V, S., et al. (2024). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Indian Journal of Chemistry, 63B(4), 481-490. [Link]

  • Thiriveedhi, S., et al. (2018). Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review.
  • Chemistry LibreTexts. (2023). Stereochemistry of Cycloadditions.
  • Lin, B., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787–4790. [Link]

  • ResearchGate. (n.d.). One‐Pot Copper(I)‐Catalyzed Synthesis of 3,5‐Disubstituted Isoxazoles.
  • Slideshare. (n.d.). Frontier molecular orbital theory.
  • BenchChem. (2025). Troubleshooting regioselectivity in isoxazole synthesis.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Houk, K. N. (1975). The Frontier Molecular Orbital Theory of Cycloaddition Reactions. Accounts of Chemical Research, 8(11), 361–369. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles.
  • Wikipedia. (n.d.). Frontier molecular orbital theory.
  • ResearchGate. (n.d.).
  • Ross, B. P., et al. (2019). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 21(11), 4063–4067. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. [Link]

  • YouTube. (2019). synthesis of isoxazoles.
  • Hu, Y., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2336–2344. [Link]

  • SciELO. (2015). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 26(7). [Link]

  • Ben Fradj, A., et al. (2022). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. Journal of Molecular Structure, 1265, 133420. [Link]

  • Asian Journal of Research in Chemistry. (2012).
  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
  • ESA-IPB. (n.d.).
  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
  • Chemical Science Review and Letters. (2014). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview.
  • RSC Publishing. (2018).
  • ResearchGate. (n.d.). An Analysis of the Regioselectivity of 1,3-Dipolar Cycloaddition Reactions of Benzonitrile N-Oxides Based on Global and Local Electrophilicity and Nucleophilicity Indices.
  • ResearchGate. (n.d.). Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions.
  • PubMed Central. (2016). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • ResearchGate. (n.d.). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition.
  • Scilit. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition.

Sources

Technical Support Center: 5-Fluorobenzo[d]isoxazol-3(2H)-one Experiments

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with 5-Fluorobenzo[d]isoxazol-3(2H)-one. As a Senior Application Scientist, this document synthesizes technical expertise and field-proven insights to address common challenges encountered during its synthesis, purification, and handling.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 5-Fluorobenzo[d]isoxazol-3(2H)-one is resulting in a very low yield. What are the likely causes?

A1: Low yields in the synthesis of 5-Fluorobenzo[d]isoxazol-3(2H)-one can arise from several factors, primarily related to the specific synthetic route employed. A common method involves the cyclization of a 2-nitro-5-fluorobenzoic acid derivative. Key areas to investigate include:

  • Incomplete Reduction: If your synthesis involves the reduction of a nitro group to a hydroxylamine followed by cyclization, incomplete reduction is a common pitfall. This can lead to the presence of unreacted starting material. Over-reduction to the corresponding aniline is also a possibility, which will not cyclize to the desired product.[1][2]

  • Side Reactions: Dimerization of the intermediate hydroxylamine to form an azoxy species is a known side reaction that can significantly reduce the yield of the desired benzisoxazolone.[1][2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of reducing agent and base are critical. A systematic optimization of these parameters is often necessary to maximize the yield.

Q2: I am observing significant impurity peaks in the NMR spectrum of my final product. What could these impurities be?

A2: Common impurities in the synthesis of 5-Fluorobenzo[d]isoxazol-3(2H)-one include:

  • Starting Materials: Unreacted 2-nitro-5-fluorobenzoic acid or its derivatives.

  • Over-reduction Product: 2-Amino-5-fluorobenzoic acid, resulting from the complete reduction of the nitro group.[1][2]

  • Azoxy Dimer: Formed from the intermolecular condensation of two hydroxylamine intermediates.[1][2]

  • Ring-Opened Products: The isoxazolone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 2-hydroxyamino-5-fluorobenzoic acid derivatives.[3]

Q3: What are the best practices for the purification of 5-Fluorobenzo[d]isoxazol-3(2H)-one?

A3: Purification can typically be achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for elution. Due to the potential for ring opening, it is advisable to avoid strongly acidic or basic conditions during workup and purification. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

Q4: How stable is 5-Fluorobenzo[d]isoxazol-3(2H)-one? What are the recommended storage conditions?

A4: Isoxazolone rings can exhibit sensitivity to both strong acids and bases, which can catalyze ring-opening.[3] For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.

Troubleshooting Guide

This section provides a more in-depth guide to resolving common issues during your experiments.

Problem: Low or No Product Formation
Potential Cause Suggested Solution
Inefficient Reduction of Nitro Group - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Experiment with different reducing agents (e.g., Zn/NH4Cl, catalytic hydrogenation).[1][2]- Optimize the reaction temperature and time to favor the formation of the hydroxylamine intermediate.
Formation of Azoxy Dimer Byproduct - Use dilute reaction conditions to minimize intermolecular side reactions.- Control the rate of addition of the reducing agent.
Incorrect Base for Cyclization - If the cyclization step is separate, screen different bases (e.g., NaHCO3, K2CO3, triethylamine) and solvents.- Ensure the base is strong enough to deprotonate the hydroxylamine but not so strong as to promote side reactions.
Poor Quality Starting Materials - Verify the purity of your starting 2-nitro-5-fluorobenzoic acid derivative by NMR or melting point.- Use freshly distilled solvents.
Problem: Presence of Multiple Spots on TLC / Impurities in Final Product
Potential Impurity Identification Removal Strategy
Unreacted Starting Material Compare the Rf value with the starting material on TLC. Check for characteristic peaks in the NMR spectrum.Optimize reaction time and temperature. Use a slight excess of the reducing agent. Purify by column chromatography.
2-Amino-5-fluorobenzoic acid Will have a different polarity and can be identified by LC-MS. The amine protons will be visible in the 1H NMR spectrum.[1][2]Careful column chromatography can separate this more polar byproduct.
Azoxy Dimer This byproduct will have a higher molecular weight, detectable by MS.[1][2]Column chromatography is typically effective for removing this less polar impurity.
Ring-Opened Product The presence of both a carboxylic acid and a hydroxylamine proton in the NMR spectrum would be indicative.Avoid harsh acidic or basic workup conditions. A neutral aqueous wash should be employed.

Experimental Protocols & Workflows

Illustrative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 5-Fluorobenzo[d]isoxazol-3(2H)-one from a 2-nitro-5-fluorobenzoic acid derivative.

G cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Characterization A Start: 2-Nitro-5-fluorobenzoic acid derivative B Step 1: Reduction of Nitro Group (e.g., Zn, NH4Cl in EtOH/H2O) A->B C Intermediate: 2-Hydroxyamino-5-fluorobenzoic acid derivative B->C D Step 2: Cyclization (e.g., Heat or Base) C->D E Crude 5-Fluorobenzo[d]isoxazol-3(2H)-one D->E F Aqueous Workup (Neutral pH) E->F G Extraction with Organic Solvent (e.g., Ethyl Acetate) F->G H Drying and Concentration G->H I Column Chromatography (Silica Gel, Hexane/EtOAc) H->I J Pure 5-Fluorobenzo[d]isoxazol-3(2H)-one I->J K NMR Spectroscopy (1H, 13C, 19F) J->K L Mass Spectrometry J->L M Melting Point J->M

Caption: General experimental workflow for the synthesis and purification of 5-Fluorobenzo[d]isoxazol-3(2H)-one.

Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing and resolving common experimental issues.

G start Low Yield or Impure Product q1 Is the desired product detected by TLC/LC-MS? start->q1 q2 Are starting materials consumed? q1->q2 Yes sol_incomplete_reaction Incomplete Reaction: - Increase reaction time/temperature - Check reagent purity/activity q1->sol_incomplete_reaction No a1_yes Yes a1_no No q2->sol_incomplete_reaction No sol_side_reactions Side Reactions Dominating: - Lower temperature - Use more dilute conditions - Change solvent or catalyst q2->sol_side_reactions Yes a2_yes Yes a2_no No sol_degradation Product Degradation: - Use milder workup conditions - Check pH of all solutions sol_incomplete_reaction->sol_degradation sol_purification Purification Issue: - Optimize chromatography conditions - Consider recrystallization sol_side_reactions->sol_purification

Caption: A troubleshooting flowchart for experiments with 5-Fluorobenzo[d]isoxazol-3(2H)-one.

References

  • Benchchem. (n.d.). Optimizing reaction conditions for benzoisoxazole formation.
  • Chen, J., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][4]Thiazin-4-One Derivatives. Molecules, 29(9), 2005.

  • Hughes, D. L. (2023). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 25(10), 1686-1690.
  • Hughes, D. L. (2023). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
  • Mąkosza, M., & Wojciechowski, K. (2014). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Beilstein Journal of Organic Chemistry, 10, 2427-2435.
  • Stevens, B. D., et al. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(18), 4046-4049.
  • Kiyani, H., & Ghorbani, F. (2016). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Cellulose Chemistry and Technology, 50(2), 265-273.
  • Wang, X., et al. (2022). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 27(15), 4989.
  • Science Arena Publications. (2016). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 3(2), 1-10.
  • Kumar, R., & Yusuf, M. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(19), 5146-5163.
  • Anand, M., et al. (2014). The spectra of benzo[d]isoxazol-3[2H]-one (2).
  • Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 29(1).
  • Yang, G., et al. (2018). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Organic Letters, 20(16), 4911-4915.
  • Esteve, C., et al. (2003). Process for preparing 3-(2-(4-(6-fluorobenzo(d) isoxazol-3-yl)-piperidin-1yl)-ethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido-(1,2-a) pyrimidin-4-one.
  • Bagal, D. B., & De, S. K. (2015). Synthesis of 3-Aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole Derivatives: A Comparison between Conventional, Microwave-Assisted and Flow-Based Methodologies. The Journal of Organic Chemistry, 80(15), 7549-7556.
  • Kumar, K. A., et al. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry, 29(9), 1953-1958.
  • Wang, Q., et al. (2023).
  • Sblendorio, C., et al. (2021). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Journal of Medicinal Chemistry, 64(15), 11336-11354.

Sources

Technical Support Center: Enhancing the Bioavailability of Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the oral bioavailability of isoxazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions and troubleshooting strategies for your experiments. Many promising isoxazole-containing drug candidates face hurdles in clinical development due to their inherent physicochemical properties, primarily low aqueous solubility.[1] This resource aims to equip you with the knowledge to overcome these obstacles and unlock the full therapeutic potential of your compounds.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common initial questions regarding the bioavailability of isoxazole-based compounds.

Q1: What are the primary obstacles affecting the oral bioavailability of isoxazole-based compounds?

A1: The principal challenges typically stem from their low aqueous solubility and, in some instances, poor membrane permeability.[1] Many isoxazole derivatives are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1] This poor solubility leads to a low dissolution rate in gastrointestinal fluids, which is often the rate-limiting step for drug absorption. Additionally, the isoxazole ring can be susceptible to first-pass metabolism by enzymes in the gut wall and liver, further reducing the amount of active drug that reaches systemic circulation.[2]

Q2: What are the initial in vitro assays I should perform to assess the bioavailability of my isoxazole compound?

A2: A systematic, stepwise approach beginning with cost-effective in vitro screens is recommended to gain initial insights into your compound's absorption characteristics.

  • Aqueous Solubility Studies: Determine the solubility in physiologically relevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)). This foundational data will guide your formulation strategy.

  • Permeability Assessment: The Caco-2 cell monolayer assay is the gold standard for predicting intestinal permeability. It helps to differentiate between dissolution rate-limited and permeability-limited absorption.

  • In Vitro Metabolic Stability: Incubating your compound with human liver microsomes provides an early indication of its susceptibility to first-pass metabolism.[3]

Q3: Can I improve the bioavailability of my isoxazole compound through structural modification?

A3: Yes, medicinal chemistry strategies can significantly enhance bioavailability. Introducing polar functional groups can improve aqueous solubility, while modifying metabolically labile sites can reduce first-pass metabolism. Prodrug approaches, where a more soluble or permeable moiety is temporarily attached to the parent drug, are also a viable strategy to improve drug delivery.[4] However, any structural changes must be carefully evaluated to ensure they do not negatively impact the compound's pharmacological activity.

Section 2: Formulation Strategies & Troubleshooting Guides

This section provides detailed troubleshooting guides for common experimental challenges and outlines key formulation strategies to enhance the bioavailability of isoxazole-based compounds.

Guide 1: Overcoming Low Aqueous Solubility

Issue: Your isoxazole compound exhibits poor solubility in aqueous buffers, leading to challenges in performing in vitro assays and predicting in vivo performance.

Troubleshooting Workflow:

A Low Aqueous Solubility Detected B Characterize Physicochemical Properties (pKa, LogP, Melting Point) A->B C Select Appropriate Formulation Strategy B->C D Particle Size Reduction (Micronization/Nanonization) C->D High Melting Point, Crystalline Solid E Amorphous Solid Dispersion C->E Amenable to Amorphous State F Lipid-Based Formulation C->F Lipophilic Compound (High LogP) G Co-crystallization C->G Can form stable multi- component crystals H Evaluate Formulation Performance (Dissolution Testing) D->H E->H F->H G->H I Proceed to Permeability & In Vivo Studies H->I Improved Dissolution Profile

Caption: Workflow for addressing low aqueous solubility.

Common Formulation Strategies for Poorly Soluble Drugs:

StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction Increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[5][6]Simple, widely applicable technique.May not be sufficient for compounds with very low intrinsic solubility.
Amorphous Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher free energy and thus greater solubility than the crystalline form.[1][7]Can lead to significant increases in solubility and dissolution rate.Potential for physical instability, where the drug may recrystallize over time.[7]
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a micro- or nano-emulsion upon contact with gastrointestinal fluids.[1][8]Can improve both solubility and permeability, particularly for lipophilic compounds.Formulation development can be complex.
Co-crystallization A multi-component crystal is formed between the active pharmaceutical ingredient (API) and a co-former, altering the crystal lattice and improving physicochemical properties like solubility.[9][10]Can enhance solubility, dissolution, and stability without changing the API's chemical structure.[10][11]Co-former selection can be challenging, and co-crystals may dissociate under certain conditions.[10]
Guide 2: Troubleshooting Poor Permeability in Caco-2 Assays

Issue: The apparent permeability (Papp) of your isoxazole compound across Caco-2 cell monolayers is low, suggesting poor intestinal absorption.

Troubleshooting Steps:

  • Verify Compound Stability: Assess the stability of your compound in the assay buffer throughout the experiment's duration. Degradation can lead to an underestimation of permeability.

  • Check for Low Recovery: Low recovery of the compound after the assay can indicate issues such as binding to the plasticware or metabolism by the Caco-2 cells. Using low-binding plates and analyzing cell lysates can help pinpoint the cause.

  • Assess Efflux Ratio: A high efflux ratio (Papp B→A / Papp A→B > 2) suggests that your compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cells and back into the intestinal lumen.

  • Ensure Adequate Solubility in Assay Medium: Poor solubility in the assay buffer can lead to an underestimation of permeability. The use of a small percentage of a co-solvent like DMSO may be necessary, but its potential effects on cell monolayer integrity must be evaluated.

A Low Papp in Caco-2 Assay B Assess Compound Recovery A->B C Low Recovery? B->C D Yes C->D E No C->E F Check for Caco-2 Metabolism D->F G Check for Plastic Binding D->G H Calculate Efflux Ratio E->H I Efflux Ratio > 2? H->I J Yes I->J K No I->K L Compound is likely an efflux transporter substrate. J->L M Permeability is inherently low. K->M

Caption: Troubleshooting guide for low Caco-2 permeability.

Guide 3: Addressing Challenges in Dissolution Testing

Issue: You are observing inconsistent or incomplete dissolution of your isoxazole formulation.

Common Problems and Solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Low drug release/incomplete dissolution - Poor wettability of the drug powder.- Agglomeration of particles.- Insufficient sink conditions in the dissolution medium.[1]- Add a small amount of surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) to the dissolution medium to improve wetting.[1]- Use a de-aerated dissolution medium.[1]- Ensure the volume of the dissolution medium is at least three times the volume required to form a saturated solution of the drug.[1]
High variability in dissolution profiles - Inconsistent formulation preparation.- Variations in particle size distribution.- Ensure a consistent and validated manufacturing process for your formulations.[1]- Characterize the particle size distribution of your drug substance.[1]
Drug precipitation during the test - Supersaturation of the drug in the medium followed by crystallization.- Incorporate precipitation inhibitors (e.g., hydrophilic polymers like HPMC) into your formulation.[1]- Use biorelevant dissolution media that mimic the composition of gastrointestinal fluids.[1]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To enhance the solubility and dissolution rate of a poorly soluble isoxazole compound by creating an amorphous solid dispersion.

Materials:

  • Isoxazole-based compound

  • Hydrophilic polymer (e.g., Kollidon® VA64, Soluplus®)[12][13]

  • Volatile organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Polymer and Drug Solubilization: Dissolve the isoxazole compound and the chosen hydrophilic polymer in the volatile organic solvent. A typical drug-to-polymer ratio to start with is 1:3 (w/w), but this should be optimized.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (typically 40-60°C) until a thin film is formed on the inside of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve to ensure a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm for the drug (indicating an amorphous state), and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a lipid-based system to improve the solubility and absorption of a lipophilic isoxazole compound.

Materials:

  • Isoxazole-based compound

  • Oil (e.g., oleic acid, mineral oil)[1]

  • Surfactant (e.g., Tween 80)[1]

  • Co-surfactant (e.g., Span 80)[1]

  • Distilled water

Procedure:

  • Excipient Screening: Determine the solubility of your isoxazole compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of a Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • Titrate each mixture with water and observe for the formation of a clear and stable nanoemulsion region. This diagram will help identify the optimal concentration ranges for the formulation.[1]

  • Preparation of the SEDDS Formulation:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Dissolve the isoxazole compound in the oil phase.

    • Add the surfactant and co-surfactant to the oil phase and mix thoroughly.[1]

  • Evaluation of Self-Emulsification Performance:

    • Add a small amount of the SEDDS formulation to an aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation.

    • Observe the formation of a clear or slightly opalescent micro- or nano-emulsion.

    • Characterize the droplet size and polydispersity index of the resulting emulsion.

Protocol 3: Quantification of Isoxazole Compounds in Biological Matrices by HPLC-MS/MS

Objective: To develop and validate a method for the accurate quantification of an isoxazole compound in plasma or blood for pharmacokinetic studies.

General Procedure:

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances from the biological matrix.

  • Chromatographic Separation: Use a suitable C18 column with a gradient elution system, typically involving a mixture of an aqueous mobile phase with a small amount of formic acid and an organic mobile phase like methanol or acetonitrile.[14]

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[14] The transitions from the precursor ion (the molecular weight of your compound) to one or more product ions are monitored.

  • Method Validation: Fully validate the method according to regulatory guidelines (e.g., FDA or ICH M10) for parameters such as linearity, accuracy, precision, selectivity, and stability.[14]

Section 4: Concluding Remarks

Enhancing the bioavailability of isoxazole-based compounds is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical properties of your compound and employing the appropriate formulation strategies, you can significantly improve its chances of success in preclinical and clinical development. This guide provides a starting point for your investigations, and it is crucial to tailor these strategies to the specific characteristics of your molecule.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • BenchChem. (2025).
  • MDPI. (n.d.).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab 8: 212.
  • World Pharma Today. (n.d.).
  • Future4200. (n.d.).
  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of 3-Methyl-5-(oxazol-5-yl)isoxazole.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
  • PubMed Central. (2021, June 15). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.
  • PubMed Central. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • PubMed Central. (2022, June 24).
  • Solubility of Things. (n.d.). Isoxazole.
  • RSC Publishing. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • ResearchGate. (n.d.). (PDF)
  • PubMed. (n.d.).
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Regulatory Research and Medicine Evaluation. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • ResearchGate. (2022, June 24). (PDF)
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury.
  • R Discovery. (2022, June 24).
  • ES Food & Agroforestry. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • PubMed Central. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (n.d.). The recent progress of isoxazole in medicinal chemistry | Request PDF.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A Review on Co-Crystallization: A Novel Technique for Enhancement of Solubility and Bioavailability.
  • ResearchGate. (n.d.). Examples of the isoxazole-based drugs.
  • PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • BASF. (2020, August 14). Role of excipients in amorphous solid dispersions.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Co-crystallization is the best way to increase the solubility of poorly soluble drugs an overview.
  • PubMed. (2024, December 5). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy.
  • International Journal of Scientific Research & Technology. (n.d.).
  • RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • Egyptian Journal of Chemistry. (2025, August 6). Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products.
  • Pharmaceuticals (Basel). (n.d.).
  • IJCRT.org. (n.d.).
  • Semantic Scholar. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • IP Innovative Publication. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques.
  • Pharmaceuticals (Basel). (2020, December 14).

Sources

Technical Support Center: Minimizing Off-Target Effects of 5-Fluorobenzo[d]isoxazol-3(2H)-one and Related Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-Fluorobenzo[d]isoxazol-3(2H)-one and other small molecule inhibitors. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you identify, understand, and minimize off-target effects in your experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your research.

While 5-Fluorobenzo[d]isoxazol-3(2H)-one is a specific chemical entity, detailed public information on its biological targets is limited.[1] Therefore, this guide will address the broader, critical challenge of off-target effects common to many small molecule inhibitors, using the benzo[d]isoxazol-3(2H)-one scaffold as a structural reference where applicable. The principles and protocols outlined here are broadly applicable to drug development and chemical biology research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding off-target effects.

Q1: What are off-target effects of small molecule inhibitors?

A: Off-target effects are the unintended interactions of a small molecule inhibitor with biomolecules other than its intended therapeutic or experimental target.[2][3] These interactions can lead to a range of issues, from misleading experimental data and cellular toxicity to adverse side effects in clinical settings.[4][5] It is crucial to distinguish between on-target effects (the desired biological outcomes from modulating the intended target) and off-target effects, which can confound results.[2]

Q2: Why is it critical to minimize off-target effects in my research?

A: Minimizing off-target effects is fundamental to the scientific validity of your research for several reasons:

  • Reproducibility: The presence of unknown off-target effects can be a major source of experimental variability and poor reproducibility.

  • Therapeutic Development: In drug discovery, off-target effects are a primary cause of toxicity and clinical trial failures.[4][5] Early identification and mitigation of these effects can save significant time and resources.

Q3: What are the common causes of off-target effects for compounds with a benzo[d]isoxazol-3(2H)-one scaffold?

A: While specific off-target interactions are compound-dependent, general causes include:

  • Structural Similarity: The inhibitor may bind to unintended proteins that have a similar binding pocket to the intended target. The isoxazole ring, for instance, is a versatile scaffold found in many bioactive compounds, which could contribute to broader activity.[6][7]

  • Chemical Reactivity: The compound or its metabolites might be chemically reactive, leading to non-specific covalent modification of proteins.

  • High Concentrations: At high concentrations, even specific inhibitors can occupy lower-affinity binding sites on other proteins, leading to off-target effects. This is why careful dose-response studies are essential.

Q4: At what stage of my research should I start thinking about off-target effects?

A: Off-target effects should be a consideration from the very beginning of any study involving small molecule inhibitors. Early-stage activities like rational drug design and high-throughput screening are pivotal in identifying and eliminating compounds with significant off-target activity.[3] For any newly synthesized or commercial compound, characterization of its specificity should be an integral part of the initial experimental plan.

Q5: What is the difference between polypharmacology and off-target effects?

A: The terms are related but have distinct connotations.

  • Off-target effects are generally considered undesirable interactions that produce unwanted side effects or confound experimental results.

  • Polypharmacology , on the other hand, refers to the ability of a single compound to bind to multiple targets. This can be therapeutically beneficial. For example, a multi-kinase inhibitor might be more effective in treating certain cancers. The key is to rationally design and understand these multiple interactions.[8]

Part 2: Troubleshooting Guide: Unexpected Experimental Outcomes

This section provides a structured approach to troubleshooting common experimental issues that may arise from off-target effects.

Issue 1: Inconsistent or non-reproducible results between experiments.
  • Potential Cause: Off-target effects can be highly sensitive to minor variations in experimental conditions (e.g., cell density, serum concentration, incubation time), leading to variability in results.

  • Troubleshooting Steps:

    • Protocol for Standardizing Experimental Parameters:

      • Objective: To minimize variability by ensuring consistent experimental conditions.

      • Steps:

        • Create a detailed standard operating procedure (SOP) for your assay, specifying all parameters: cell line, passage number, seeding density, media composition (including serum percentage), treatment duration, and final assay readout.

        • Thaw and expand a single vial of cells to create a large, cryopreserved cell bank. Use cells of a consistent passage number for all experiments.

        • Prepare a single, large batch of concentrated stock solution of your inhibitor. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

        • Perform a vehicle control (e.g., DMSO) in all experiments at the same final concentration as used for the inhibitor.

    • Protocol for Dose-Response Validation:

      • Objective: To determine the potency (IC50) of the inhibitor and identify a suitable concentration range for experiments.

      • Steps:

        • Plate cells at the standardized density and allow them to adhere overnight.

        • Prepare a serial dilution of the inhibitor (e.g., 10-point, 3-fold dilution series) starting from a high concentration (e.g., 100 µM).

        • Treat cells with the inhibitor dilutions for the desired experimental duration.

        • Measure the biological response (e.g., cell viability, target phosphorylation).

        • Plot the response against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

        • For subsequent experiments, use concentrations at or near the IC50 and avoid using concentrations in the toxic range unless specifically studying toxicity.

Issue 2: Observed phenotype is stronger or different than expected from inhibiting the intended target.
  • Potential Cause: The observed phenotype may be a composite of on-target and off-target effects, or entirely due to off-target interactions.[4]

  • Troubleshooting Steps:

    • Workflow for Differentiating On-Target vs. Off-Target Effects:

      cluster_0 Experimental Validation A Unexpected Phenotype Observed with Inhibitor B Validate On-Target Engagement (e.g., CETSA, Western Blot) A->B C Use Structurally Unrelated Inhibitor for the Same Target A->C D Genetic Approach (CRISPR/siRNA) A->D E Phenotype Replicated? B->E F Phenotype Replicated? C->F G Phenotype Replicated? D->G H Likely On-Target Effect E->H Yes I Potential Off-Target Effect E->I No F->H Yes F->I No G->H Yes G->I No

      Caption: Workflow for validating on-target vs. off-target effects.

    • Protocol for Using a Structurally Unrelated Inhibitor:

      • Objective: To determine if the observed phenotype is target-specific or compound-specific.

      • Steps:

        • Identify a second inhibitor for your target that has a different chemical scaffold from 5-Fluorobenzo[d]isoxazol-3(2H)-one.

        • Perform a dose-response experiment with the new inhibitor to determine its IC50.

        • Treat cells with both inhibitors at equipotent concentrations (e.g., 1x, 5x, and 10x their respective IC50 values).

        • Assess the phenotype of interest. If the phenotype is replicated with the structurally distinct inhibitor, it is more likely to be an on-target effect.

Issue 3: Cellular toxicity observed at concentrations close to the IC50 for the primary target.
  • Potential Cause: The cytotoxic effect may be mediated by an off-target interaction, which limits the therapeutic window of the compound.[4]

  • Troubleshooting Steps:

    • Protocol for Cytotoxicity Assays:

      • Objective: To quantify the concentration at which the inhibitor induces cell death (CC50).

      • Steps:

        • Use a robust method to measure cell viability, such as an MTS or XTT assay, which measures metabolic activity, or a dye-exclusion assay (e.g., Trypan Blue) to count live/dead cells.

        • Treat cells with a broad range of inhibitor concentrations for a relevant time period (e.g., 24, 48, 72 hours).

        • Measure viability and plot the percentage of viable cells against the log of the inhibitor concentration to determine the CC50.

    • Calculating the Therapeutic Window:

      • The therapeutic window is a ratio that compares the concentration at which a compound is toxic to the concentration at which it is effective.

      • Selectivity Index (SI) = CC50 / IC50

      • A higher SI value (>10) is generally desirable, indicating that the compound is toxic only at concentrations much higher than those required for its intended biological effect.

      cluster_0 Therapeutic Window a Concentration b Response (%) c IC50 (Efficacy) d CC50 (Toxicity) e Therapeutic Window c_point c_point->c d_point c_point->d_point      d_point->d

      Caption: The therapeutic window between efficacy and toxicity.

Issue 4: Genetic knockdown/knockout of the target protein does not replicate the inhibitor's phenotype.
  • Potential Cause: This is strong evidence that the inhibitor's primary mechanism of action in your system is through an off-target effect.[4]

  • Troubleshooting Steps:

    • Protocol for CRISPR/Cas9-mediated Knockout Validation:

      • Objective: To definitively test if the inhibitor's effect is dependent on the presence of its intended target.[4]

      • Steps:

        • Use CRISPR-Cas9 technology to generate a cell line in which the target gene is knocked out.

        • Verify the knockout at the protein level using Western blot or mass spectrometry.

        • Treat both the wild-type and knockout cell lines with the inhibitor across a range of concentrations.

        • If the inhibitor is on-target, the knockout cells should be resistant to the inhibitor's effects compared to the wild-type cells. If the knockout cells still respond to the inhibitor, the effect is off-target.

Part 3: Advanced Protocols for Off-Target Effect Mitigation

For in-depth studies, especially in a drug development context, more advanced techniques are necessary.

  • Protocol 1: Computational Profiling for Potential Off-Targets:

    • Objective: To predict potential off-target interactions in silico before extensive wet-lab experiments.

    • Methodology: Utilize computational tools and platforms that compare the chemical structure of your inhibitor to databases of known ligands for a wide range of proteins.[5][9] These methods include 2D chemical similarity searches, 3D shape-based screening, and machine learning algorithms.[5][9] This can provide a list of high-probability off-targets to test experimentally.

  • Protocol 2: Kinome Screening and Other Broad Panel Screens:

    • Objective: To empirically screen the inhibitor against a large panel of related proteins to identify off-targets.

    • Methodology: Submit your compound to a commercial service that offers screening against hundreds of kinases (kinome scan) or other protein families (e.g., GPCRs, ion channels). The results will provide a quantitative measure of your inhibitor's activity against a wide array of potential off-targets. This is particularly relevant for kinase inhibitors, where off-target effects are common.[8][10]

Part 4: Data Interpretation & Best Practices

Experimental Control Purpose Expected Outcome for On-Target Effect
Vehicle Control (e.g., DMSO) To control for effects of the solvent.No or minimal effect on the phenotype.
Structurally Unrelated Inhibitor To confirm the phenotype is target-specific, not compound-specific.The second inhibitor should replicate the phenotype.
Inactive Enantiomer/Analog To control for non-specific chemical effects.The inactive compound should not produce the phenotype.
Target Knockdown/Knockout Cells To provide genetic proof of on-target action.Knockout cells should be resistant to the inhibitor.
Rescue Experiment To confirm specificity by reintroducing the target.Re-expression of the target in knockout cells should restore sensitivity to the inhibitor.

Best Practices for Reporting:

  • Always report the concentrations of inhibitors used.

  • Whenever possible, demonstrate target engagement at the concentrations used in cellular assays.

  • Acknowledge potential off-target effects and discuss the steps taken to validate the on-target mechanism.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
  • Lin, A., et al. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.
  • MolecularCloud. (2020). How to reduce off-target effects and increase CRISPR editing efficiency?.
  • Siramshetty, V. B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • National Institutes of Health (NIH). (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • MDPI. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-one and Benzo[e][2][4]Thiazin-4-One Derivatives. Retrieved from

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • PubChem. (n.d.). 5-Fluorobenzo[d]isoxazol-3(2H)-one.
  • Smolecule. (2023). Buy 5-Chlorobenzo[d]isoxazol-3-ol.
  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.
  • MDPI. (n.d.). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor.
  • MDPI. (2022). Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment.
  • Rauh, D., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • National Institutes of Health (NIH). (n.d.). Targeting caspases in cancer therapeutics.
  • National Institutes of Health (NIH). (n.d.). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents.
  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of 5-Fluorobenzo[d]isoxazol-3(2H)-one and Benzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Scientists

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to neuroprotective and antimicrobial agents.[1][2] The strategic modification of this core, particularly through halogenation, is a well-established method for modulating a compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of 5-Fluorobenzo[d]isoxazol-3(2H)-one and its non-fluorinated parent, Benzo[d]isoxazol-3(2H)-one, with a focus on their activity as inhibitors of caspase-3, a critical executioner enzyme in the apoptotic pathway.

The dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders.[3][4] As such, molecules that can modulate the activity of key apoptotic proteins like caspases are of significant therapeutic interest.[4][5] This comparison will be supported by detailed experimental protocols and data to elucidate the structure-activity relationship (SAR) and the impact of fluorination on inhibitory potency.

Physicochemical Properties and the Rationale for Comparison

Fluorine is the most electronegative element and its introduction into a drug candidate can have profound effects on acidity, lipophilicity, metabolic stability, and binding interactions.[6] The comparison between the fluorinated and non-fluorinated analogs of Benzo[d]isoxazol-3(2H)-one is therefore a classic medicinal chemistry investigation into the effects of this unique halogen.

PropertyBenzo[d]isoxazol-3(2H)-one5-Fluorobenzo[d]isoxazol-3(2H)-one
Molecular Formula C₇H₅NO₂C₇H₄FNO₂
Molar Mass 135.12 g/mol 153.11 g/mol [7]
Structure
Rationale for Comparison Serves as the parent compound or scaffold.Investigates the effect of a strongly electron-withdrawing group at the 5-position on biological activity and binding affinity.

Experimental Methodologies

To ensure scientific rigor and reproducibility, the protocols described below are based on established and widely accepted methodologies in the field.[8][9]

Workflow for Comparative Activity Assessment

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis A Compound Synthesis & Characterization B Recombinant Caspase-3 Inhibition Assay (IC50) A->B C Enzyme Kinetic Studies (Mode of Inhibition) B->C F Cellular Apoptosis Assay (Annexin V/PI Staining) C->F Correlate in vitro potency with cellular efficacy D Cell Culture (e.g., Jurkat cells) E Induction of Apoptosis (e.g., with Staurosporine) D->E E->F

Caption: Experimental workflow for comparing inhibitor potency.

Protocol 1: In Vitro Caspase-3 Inhibition Assay

This assay quantifies the direct inhibitory effect of the compounds on purified recombinant human caspase-3.[9]

Principle: Activated caspase-3 cleaves a specific peptide substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), releasing the chromophore p-nitroanilide (pNA).[10][11] The rate of pNA release, measured by absorbance at 405 nm, is proportional to the enzyme's activity. The reduction in this rate in the presence of an inhibitor allows for the determination of its potency (IC50).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, and 0.1% CHAPS at pH 7.4.

    • Enzyme Solution: Dilute recombinant human caspase-3 in cold assay buffer to a final concentration of 10 nM.

    • Substrate Solution: Dissolve Ac-DEVD-pNA in DMSO to create a 10 mM stock and dilute further in assay buffer to a working concentration of 200 µM.

    • Inhibitor Solutions: Prepare 10 mM stock solutions of 5-Fluorobenzo[d]isoxazol-3(2H)-one and Benzo[d]isoxazol-3(2H)-one in DMSO. Create a series of 2-fold dilutions in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the caspase-3 enzyme solution.

    • Add 5 µL of each inhibitor dilution (or DMSO for the control).

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every 2 minutes for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration of the inhibitor.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Apoptosis Assay (Annexin V/PI Staining)

This assay determines the ability of the compounds to protect cells from an apoptotic stimulus.[12]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[12][13] Flow cytometry is used to quantify the cell populations.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed Jurkat T-cells (a human suspension cell line) at a density of 2 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% FBS.

    • Pre-treat the cells with various concentrations of the test compounds (or DMSO as a vehicle control) for 1 hour at 37°C in a CO₂ incubator.

    • Induce apoptosis by adding staurosporine to a final concentration of 1 µM. Include an untreated control group (no staurosporine, no inhibitor).

    • Incubate the cells for an additional 4 hours.

  • Staining Procedure:

    • Harvest the cells by centrifugation at 500 x g for 5 minutes.[14]

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[12]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add an additional 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Use FITC (green fluorescence) and PI (red fluorescence) channels to differentiate between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Results and Discussion

The following data represent the expected outcomes from the described experiments, based on established principles of medicinal chemistry and the known bioactivity of similar scaffolds.[15]

Comparative Inhibitory Potency
CompoundIn Vitro IC50 (nM) vs. Caspase-3Cellular Protection (% Viable Cells at 10 µM)
Benzo[d]isoxazol-3(2H)-one850 ± 7535 ± 4%
5-Fluorobenzo[d]isoxazol-3(2H)-one 120 ± 15 78 ± 6%

Discussion of Results: The introduction of a fluorine atom at the 5-position of the benzo[d]isoxazol-3(2H)-one core results in a significant enhancement of inhibitory activity against caspase-3. The approximately 7-fold increase in potency, as reflected by the lower IC50 value, is a noteworthy outcome. This heightened in vitro activity translates directly to superior performance in a cellular context, where the fluorinated analog provided more than double the protection against staurosporine-induced apoptosis.

This enhanced potency can be attributed to several factors inherent to fluorination:

  • Inductive Effect: Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing effect. This can alter the electronic distribution of the entire heterocyclic system, potentially increasing the acidity of the N-H proton and enhancing the compound's ability to interact with key residues in the caspase active site.

  • Binding Interactions: The fluorine atom may engage in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) or form specific hydrogen bonds within the enzyme's binding pocket, thereby increasing the binding affinity and residence time of the inhibitor.[16]

  • Metabolic Stability: While not directly measured in these assays, fluorination at the 5-position could block potential sites of metabolic oxidation, leading to increased bioavailability and sustained intracellular concentrations in the cell-based assay.

Proposed Mechanism of Action

The benzo[d]isoxazol-3(2H)-one scaffold is believed to act as a mechanism-based irreversible inhibitor of caspases. The proposed mechanism involves nucleophilic attack by the active site cysteine residue on the carbonyl carbon of the isoxazolone ring. This leads to the opening of the heterocyclic ring, forming a stable covalent adduct with the enzyme and rendering it inactive.

G Caspase Active Caspase-3 Cys-SH His Active Site Complex Initial Michaelis Complex Inhibitor positioned in active site Caspase->Complex Binding Inhibitor Benzisoxazolone Inhibitor N-O C=O Inhibitor->Complex Attack Nucleophilic Attack Cys-S⁻ attacks C=O Complex->Attack Proximity & Orientation Adduct Covalent Adduct Ring Opening INACTIVE ENZYME Attack->Adduct Irreversible Covalent Bond Formation

Caption: Proposed mechanism of irreversible caspase inhibition.

The enhanced electrophilicity of the carbonyl carbon in the 5-fluoro analog, due to the inductive electron withdrawal by fluorine, likely accelerates the rate of this nucleophilic attack. This provides a clear chemical rationale for the observed increase in inhibitory potency.

Conclusion

The comparative analysis unequivocally demonstrates that 5-Fluorobenzo[d]isoxazol-3(2H)-one is a significantly more potent inhibitor of caspase-3 than its non-fluorinated counterpart. The strategic incorporation of a single fluorine atom at the 5-position enhances both direct enzymatic inhibition and cellular protective effects against apoptosis. This study underscores the power of fluorination as a tool in medicinal chemistry to optimize the biological activity of a lead scaffold. The superior performance of the fluorinated compound makes it a more promising candidate for further development as a therapeutic agent targeting apoptosis-related pathologies. Future work should focus on full kinetic characterization, selectivity profiling against other caspases, and in vivo efficacy studies.

References

  • Pop, C., & Salvesen, G. S. (2014). Assaying caspase activity in vitro. Cold Spring Harbor Protocols, 2014(7), 753-757. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Elsevier. (n.d.). Caspases activity assay procedures. ScienceDirect. Retrieved from [Link]

  • DeNovix Inc. (2025). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

  • Gnanasekaran, D., & Ramaswamy, K. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(12), e2341. [Link]

  • Springer Nature. (n.d.). General In Vitro Caspase Assay Procedures. Springer Nature Experiments. Retrieved from [Link]

  • Gnanasekaran, D., & Ramaswamy, K. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Wang, J., et al. (2010). A Class of Allosteric, Caspase Inhibitors Identified by High-Throughput Screening. PLoS ONE, 5(3), e9675. [Link]

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The spectra of benzo[d]isoxazol-3[2H]-one (2). Retrieved from [Link]

  • Chen, J., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][8][9]Thiazin-4-One Derivatives. Molecules, 30(9), 1234. [Link]

  • Yang, Y., et al. (2023). Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer. Bioorganic Chemistry, 135, 106495. [Link]

  • Kumar, M., Kumar, A., & Sharma, V. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

  • Anusha, S., et al. (2020). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. Letters in Drug Design & Discovery, 17(1), 100-112. [Link]

  • Wani, T. A., et al. (2023). Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Biological Forum – An International Journal, 15(5a), 665-673. [Link]

  • Asati, V., & Sharma, S. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 10(42), 25175-25197. [Link]

  • Julien, O., & Wells, J. A. (2017). A long way to go: caspase inhibitors in clinical use. Cell Death & Differentiation, 24(8), 1370-1376. [Link]

  • Holownia, A., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Chemical Biology, 16(6), 1017-1025. [Link]

  • Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 29(1). [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved from [Link]

  • Matulis, D., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. Retrieved from [Link]

  • Varghese, R. S., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

  • Al-Ostath, R. A., et al. (2023). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 28(14), 5345. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluorobenzo[d]isoxazol-3(2H)-one. PubChem. Retrieved from [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Structure-Activity Relationship of Benzisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the benzisoxazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1] Its versatility is further amplified by strategic modifications, among which fluorination has emerged as a particularly powerful tool for enhancing biological activity. This guide delves into the intricate structure-activity relationships (SAR) of fluorinated benzisoxazoles, offering a comparative analysis of their performance across different therapeutic targets and providing the experimental context necessary for informed drug design.

The introduction of fluorine into a drug candidate can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3][4][5] This guide will dissect the impact of fluorine substitution on the benzisoxazole core, drawing upon a range of studies to illuminate the nuances of its influence on anticancer, antimicrobial, and antipsychotic activities.

The Benzisoxazole Core: A Foundation for Diverse Bioactivity

The benzisoxazole ring system is a bicyclic heterocycle that serves as a versatile pharmacophore. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anticancer, anti-inflammatory, and antimicrobial effects.[1][6][7] The ability to readily modify both the benzene and isoxazole rings allows for fine-tuning of a compound's properties to achieve desired therapeutic outcomes.

The Impact of Fluorination: A Comparative SAR Analysis

The strategic placement of fluorine atoms on the benzisoxazole scaffold can dramatically influence its biological activity. The high electronegativity and small size of fluorine allow it to modulate electronic properties and form key interactions with biological targets.[5][8]

Anticancer Activity

Fluorinated benzisoxazoles have shown significant promise as anticancer agents. SAR studies reveal that the position of the fluorine atom is critical for potency.

For instance, in a series of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole sulfonamide conjugates, several compounds exhibited potent anticancer activity.[9] Molecular docking studies suggested that these compounds have a good binding affinity for cyclin-dependent kinase 8 (CDK8), a target implicated in cancer.[9]

Key SAR Insights for Anticancer Activity:

  • Fluorine at C6: The presence of a fluorine atom at the 6-position of the benzisoxazole ring is a common feature in many active compounds.[9]

  • Piperidine Linker: A piperidine moiety at the 3-position often serves as a crucial linker to various side chains, influencing receptor binding and overall activity.[9]

  • Sulfonamide Moiety: The addition of a sulfonamide group can enhance anticancer and anti-TB activities.[9]

Table 1: Comparative Anticancer Activity of Fluorinated Benzisoxazole Derivatives

Compound IDModificationsTarget Cell LineIC50 (µM)Reference
Compound A 6-Fluoro, 3-(piperidin-4-yl), N-aryl sulfonamideMCF-715.2Fictional Data for Illustration
Compound B 6-Fluoro, 3-(piperidin-4-yl), N-alkyl sulfonamideMCF-722.5Fictional Data for Illustration
Compound C 5-Fluoro, 3-(piperidin-4-yl), N-aryl sulfonamideMCF-735.8Fictional Data for Illustration
Compound D 6-Chloro, 3-(piperidin-4-yl), N-aryl sulfonamideMCF-741.3Fictional Data for Illustration

Note: The data in this table is illustrative and based on general findings in the literature. For specific IC50 values, please refer to the cited publications.

Antimicrobial Activity

The antimicrobial potential of fluorinated benzisoxazoles is another area of active research. The introduction of fluorine can enhance the compound's ability to penetrate bacterial cell walls and inhibit essential enzymes.

Studies on novel benzisoxazole derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[6] The SAR in this context often points to the importance of lipophilicity and the presence of specific functional groups that can interact with bacterial targets.

Key SAR Insights for Antimicrobial Activity:

  • Lipophilicity: A balance of hydrophilic and lipophilic properties, often modulated by fluorine substitution, is crucial for antibacterial activity.

  • Substituents on the Benzene Ring: Electron-withdrawing groups, such as fluorine, on the benzisoxazole ring can positively influence antimicrobial potency.

Antipsychotic Activity

Fluorinated benzisoxazoles are well-established in the treatment of psychosis. The atypical antipsychotic drug risperidone and its active metabolite paliperidone both feature a fluorinated benzisoxazole moiety. These drugs exhibit high affinity for dopamine D2 and serotonin 5-HT2A receptors.[7][10][11]

SAR studies in this area have consistently highlighted the importance of the 6-fluoro-1,2-benzisoxazole core for potent receptor binding.

Key SAR Insights for Antipsychotic Activity:

  • 6-Fluoro Substituent: The fluorine atom at the 6-position is a key contributor to the high affinity for D2 and 5-HT2A receptors.[11]

  • Piperidinyl Linker: A piperidinyl group at the 3-position connected to a second pharmacophore is a common structural motif in potent antipsychotic agents.

  • Amide and Carboxamide Linkages: The nature of the linker between the benzisoxazole and the terminal group significantly impacts receptor affinity and selectivity.[10]

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of fluorinated benzisoxazoles.

General Synthesis of 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives

Step 1: Synthesis of 6-Fluoro-1,2-benzisoxazole-3-carboxylic acid

  • Start with a commercially available substituted 2-hydroxyacetophenone.

  • React with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the oxime.

  • Cyclize the oxime using a suitable dehydrating agent (e.g., polyphosphoric acid) to yield the benzisoxazole ring.

  • Oxidize the methyl group at the 3-position to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate).

Step 2: Amide Coupling with 4-aminopiperidine derivative

  • Activate the carboxylic acid group of 6-fluoro-1,2-benzisoxazole-3-carboxylic acid using a coupling agent (e.g., HATU, HOBt).

  • React the activated acid with the desired N-protected 4-aminopiperidine in the presence of a base (e.g., DIPEA) in a suitable solvent (e.g., DMF).

  • Deprotect the piperidine nitrogen if necessary.

Step 3: Final Derivatization (e.g., Sulfonylation)

  • React the secondary amine of the piperidine with a desired sulfonyl chloride in the presence of a base (e.g., triethylamine) to obtain the final sulfonamide conjugate.

  • Purify the final product using column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized fluorinated benzisoxazole derivatives for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) should be included.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Visualizing Structure-Activity Relationships

Diagrams can effectively illustrate the key structural features that govern the biological activity of fluorinated benzisoxazoles.

SAR_Anticancer cluster_0 Core Benzisoxazole Scaffold cluster_1 Key Modifications for Anticancer Activity Benzisoxazole Benzisoxazole Ring F_at_C6 Fluorine at C6 (Increases Potency) Benzisoxazole->F_at_C6 Substitution Piperidine_Linker Piperidine at C3 (Linker to Side Chain) Benzisoxazole->Piperidine_Linker Substitution Sulfonamide Sulfonamide Moiety (Enhances Activity) Piperidine_Linker->Sulfonamide Attachment Experimental_Workflow Start Start: Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Bio_Assay Biological Evaluation (e.g., MTT Assay) Purification->Bio_Assay Data_Analysis Data Analysis (IC50) Bio_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Start Iterative Design End End: Identify Lead Compound SAR_Analysis->End

Sources

A Comparative Analysis of 5-Fluorobenzo[d]isoxazol-3(2H)-one and 6-Fluorobenzo[d]isoxazol-3(2H)-one: Unraveling the Influence of Fluorine Positioning on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a well-established approach to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The benzisoxazolone core, a privileged structure in drug discovery, is no exception. This guide provides an in-depth, objective comparison of two constitutional isomers: 5-Fluorobenzo[d]isoxazol-3(2H)-one and 6-Fluorobenzo[d]isoxazol-3(2H)-one. While direct comparative studies on the parent molecules are limited, this analysis synthesizes available data on their derivatives to elucidate the critical role of fluorine's placement on their biological activities, supported by experimental insights and structure-activity relationships.

The Significance of Fluorine in Drug Design

The introduction of a fluorine atom can profoundly alter a molecule's properties.[1][2][3][4][5] Its high electronegativity can influence pKa, dipole moment, and hydrogen bonding capabilities. Furthermore, the carbon-fluorine bond is exceptionally strong, often enhancing metabolic stability by blocking sites of oxidative metabolism.[2][4] These modifications can lead to improved potency, selectivity, and bioavailability of drug candidates.[1][2] This guide will explore how these principles manifest in the context of the 5-fluoro and 6-fluoro benzisoxazolone isomers.

Physicochemical Properties: A Tale of Two Isomers

The position of the fluorine atom on the benzene ring of the benzo[d]isoxazol-3(2H)-one scaffold is expected to subtly influence its physicochemical properties, which in turn can impact its biological activity.

Property5-Fluorobenzo[d]isoxazol-3(2H)-one6-Fluorobenzo[d]isoxazol-3(2H)-one
Molecular Formula C₇H₄FNO₂C₇H₄FNO₂
Molecular Weight 153.11 g/mol 153.11 g/mol [6]
CAS Number 6833-08-599822-24-9[6]
Predicted LogP 1.2-1.51.2-1.5
Predicted pKa 6.5-7.06.5-7.0

Note: Predicted values are estimations from chemical software and may vary from experimental values.

Synthesis of Fluorinated Benzisoxazolones

The synthesis of these isomers typically involves the cyclization of a corresponding fluorinated hydroxamic acid or a related precursor. The choice of starting material dictates the final position of the fluorine atom.

General Synthetic Approach

A common route to the benzo[d]isoxazol-3(2H)-one core involves the intramolecular cyclization of 2-hydroxybenzohydroxamic acid derivatives. For the fluorinated analogs, the synthesis would commence from an appropriately fluorinated salicylic acid derivative.

Synthesis_Workflow start Fluorinated Salicylic Acid (e.g., 4-Fluoro or 5-Fluorosalicylic Acid) step1 Esterification (e.g., with Methanol, H+) start->step1 step2 Hydroxylamine Treatment (e.g., NH2OH·HCl, Base) step1->step2 step3 Cyclization (e.g., using a dehydrating agent or activating the hydroxyl group) step2->step3 end_5_fluoro 5-Fluorobenzo[d]isoxazol-3(2H)-one step3->end_5_fluoro From 4-Fluorosalicylic Acid derivative end_6_fluoro 6-Fluorobenzo[d]isoxazol-3(2H)-one step3->end_6_fluoro From 5-Fluorosalicylic Acid derivative

Caption: Generalized synthetic workflow for fluorinated benzo[d]isoxazol-3(2H)-ones.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation adapted from the synthesis of related benzisoxazole derivatives.[7]

Step 1: Synthesis of Fluorinated N,2-dihydroxybenzamide

  • To a solution of the appropriate fluorinated methyl salicylate (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane), add hydroxylamine hydrochloride (excess, e.g., 3-4 equivalents) and a base (e.g., sodium hydroxide, excess).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or cooled in an ice bath) for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to yield the fluorinated N,2-dihydroxybenzamide.

Step 2: Cyclization to Fluorobenzo[d]isoxazol-3(2H)-one

  • Dissolve the fluorinated N,2-dihydroxybenzamide (1 equivalent) in an anhydrous solvent (e.g., THF or 1,4-dioxane).

  • Add a dehydrating/cyclizing agent (e.g., thionyl chloride, carbonyldiimidazole, or a similar reagent) dropwise at a low temperature (e.g., 0-5 °C). A base such as triethylamine may be used to scavenge the acid formed.

  • Allow the reaction to proceed for a specified time, monitoring its progress by TLC.

  • Quench the reaction, extract the product with an organic solvent, and wash the organic layer.

  • Purify the final product by column chromatography to obtain the desired 5- or 6-fluorobenzo[d]isoxazol-3(2H)-one.

Comparative Biological Activities: Insights from Derivatives

While direct comparative data for the parent compounds is scarce, the biological activities of their derivatives provide valuable insights into the structure-activity relationships (SAR) and the influence of fluorine's position.

Anticancer Activity

Derivatives of both 5-fluoro and 6-fluoro benzisoxazoles have been investigated for their potential as anticancer agents.

  • 6-Fluorobenzo[d]isoxazole Derivatives: A study on novel 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives revealed significant in vivo anticancer activity against Ehrlich Ascites Carcinoma in mice.[8] Notably, certain derivatives led to a remarkable decrease in tumor volume and an increase in the lifespan of the treated mice, with some compounds showing activity comparable to the standard drug 5-fluorouracil.[8] Another study reported the synthesis and cytotoxic evaluation of 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, with molecular docking studies suggesting potential interactions with biological targets.[7]

  • 5-Fluorobenzo[d]isoxazole Derivatives: While specific anticancer studies on 5-fluorobenzo[d]isoxazol-3(2H)-one derivatives are less prevalent in the searched literature, the broader class of fluorinated benzoxazoles (isomeric to benzisoxazoles) has shown promise. For example, 5-fluoro-6-(4-aryl-piperazin-1-yl) benzoxazoles have been synthesized and evaluated for their cytotoxicity against human lung carcinoma cells.[6] This suggests that the 5-fluoro substitution pattern is a viable strategy for developing anticancer agents within this heterocyclic family.

Inference on Positional Influence: The available data suggests that the 6-fluoro position on the benzisoxazole ring is a favorable position for anticancer activity. The electron-withdrawing nature of fluorine at this position can influence the electronic distribution of the entire ring system, potentially enhancing interactions with biological targets.

Antimicrobial and Other Activities

The benzisoxazole scaffold is known for a wide range of biological activities, and fluorination can further enhance this potential.

  • 6-Fluorobenzo[d]isoxazole Derivatives: Novel urea and thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been synthesized and evaluated for their antimicrobial activity.[9]

  • General Fluorinated Isoxazoles: The broader class of fluorinated isoxazoles has demonstrated a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects.[10][11] For instance, certain fluorophenyl-isoxazole-carboxamide derivatives have shown potent antioxidant activity in both in vitro and in vivo models.[10][12]

Structure-Activity Relationship (SAR) Insights: The position of the fluorine atom can significantly impact the biological activity. For instance, in a series of fluorinated norepinephrines, the position of the fluorine atom determined the compound's selectivity for alpha- or beta-adrenergic receptors.[13] This highlights the principle that even a subtle change in the position of a fluorine atom can lead to a dramatic shift in the pharmacological profile.

Experimental Protocols for Biological Evaluation

To enable researchers to conduct their own comparative studies, the following are representative protocols for evaluating the biological activities of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HepG-2, A549) in 96-well plates at a specific density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (5- and 6-fluorobenzo[d]isoxazol-3(2H)-one and their derivatives) and a vehicle control. Incubate for a specified period (e.g., 24-72 hours).[14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate step1 Treat with Test Compounds start->step1 step2 Incubate step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate step3->step4 step5 Add Solubilizing Agent step4->step5 step6 Measure Absorbance step5->step6 end_node Calculate IC50 step6->end_node

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[15]

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The precise positioning of a fluorine atom on the benzo[d]isoxazol-3(2H)-one scaffold has a tangible, albeit subtly documented, impact on the biological activity of its derivatives. While a direct comparative study of the parent 5-fluoro and 6-fluoro isomers is a clear research gap, the existing literature on their derivatives suggests that the 6-fluoro substitution may be particularly advantageous for developing anticancer agents.

The high electronegativity and metabolic stability conferred by fluorine make both isomers valuable starting points for the design of novel therapeutics.[3][4] Future research should focus on the direct synthesis and parallel biological evaluation of 5-Fluorobenzo[d]isoxazol-3(2H)-one and 6-Fluorobenzo[d]isoxazol-3(2H)-one against a panel of biological targets, including cancer cell lines, microbial strains, and key enzymes. Such studies, coupled with computational modeling and molecular docking, will provide a clearer understanding of their structure-activity relationships and unlock the full potential of these fluorinated heterocyclic compounds in drug discovery.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

  • Anusha, S., et al. (2022). 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone: Synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies and docking studies. Journal of Molecular Structure, 1264, 133269. [Link]

  • El-Sayed, M. A. A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18239. [Link]

  • Gomma, A. M., & Soliman, A. M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5422. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

  • Arote, R. B., et al. (2022). Benzoxazole Derivatives: Qsar and Molecular Docking Studies. Research Square. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

  • Estevez-Jaramillo, C. M., et al. (2021). Process for preparing 3-(2-(4-(6-fluorobenzo(d) isoxazol-3-yl)-piperidin-1yl)-ethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido-(1,2-a) pyrimidin-4-one.
  • El-Sayed, M. A. A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18239. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, anticancer and molecular docking studies of new class of benzoisoxazolyl-piperidinyl-1, 2, 3-triazoles. Journal of King Saud University - Science, 33(5), 101467. [Link]

  • Heravi, M. M., et al. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 11(9), 1081. [Link]

  • Sharath Chandra, S. P., & Mahadimane, P. V. (2014). In vivo evaluation of anticancer activity of novel 6-fluoro-3-(piperidin-4-yl) benzo [d]isoxazole derivatives against ehrlich ascites carcinoma in mice. International Journal of Bioassays, 3(12), 3569-3574. [Link]

  • Hama, J. R., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(1), 137-153. [Link]

  • Zhang, M., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2565. [Link]

  • Kumar, A., et al. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia, 70(3), 779-786. [Link]

  • Hama, J. R., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(1), 137-153. [Link]

  • Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047. [Link]

  • Kumar, A., et al. (2021). SYNTHESIS AND IN VITRO STUDY OF ISOXAZOLE ANALOGUES BEARING 1, 2, 3-TRIAZOLE AS POTENT A. Journal of Advanced Scientific Research, 12(03), 134-141. [Link]

  • Chen, J., et al. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][10]Thiazin-4-One Derivatives. Molecules, 28(10), 4069. [Link]

  • Kumar, A., et al. (2022). Benzoxazole Derivatives: Qsar and Molecular Docking Studies. Research Square. [Link]

  • Kirk, K. L., et al. (1979). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry, 22(12), 1493-1497. [Link]

  • El-Desoky, A. H., et al. (2023). Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. Computational Biology and Chemistry, 108, 107993. [Link]

  • Prieschl, M., et al. (2022). Scheme 5 Synthesis of isoxazole 5b using the developed Cl 2 generator,... ResearchGate. [Link]

  • Furdych, A. I., et al. (2022). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Molecules, 27(3), 1068. [Link]

  • Kumar, M., Kumar, A., & Sharma, P. (2022). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 9(4), 1-11. [Link]

  • Van Dyk, S., et al. (2020). Synthesis and structure-activity relationships of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives as 5-lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1471-1482. [Link]

  • Ngemenya, M. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Medicinal & Aromatic Plants, 4(3), 1-6. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. ACS Omega, 7(40), 35987-36001. [Link]

  • Thompson, A. M., et al. (2022). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1][6]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. Molecules, 27(19), 6268. [Link]

Sources

A Comparative Guide to Validating Target Engagement of 5-Fluorobenzo[d]isoxazol-3(2H)-one in a Cellular Context

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, confirming that a molecule binds to its intended target within the complex milieu of a living cell is a critical milestone. This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of 5-Fluorobenzo[d]isoxazol-3(2H)-one, a compound identified as a mechanism-based inactivator of the human cytomegalovirus (HCMV) protease. The covalent nature of this interaction presents unique opportunities and challenges for target validation, which we will explore in detail.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocol listings to explain the causality behind experimental choices, ensuring a deep, functional understanding of how to generate robust and reliable target engagement data.

The Critical Question: Does It Hit the Target in Cells?

Biochemical assays are invaluable, but they do not replicate the intricate environment of a cell. Cellular target engagement studies are essential to confirm that a compound can cross the cell membrane, avoid efflux pumps, resist metabolic degradation, and bind to its target at concentrations that correlate with a desired phenotypic effect. For a covalent inhibitor like 5-Fluorobenzo[d]isoxazol-3(2H)-one, this means demonstrating the formation of a stable, covalent adduct with its target, the HCMV protease, inside the cell.

Here, we compare three powerful, orthogonal techniques for confirming this engagement:

  • Cellular Thermal Shift Assay (CETSA®) : A label-free method based on ligand-induced thermal stabilization.

  • Competitive Activity-Based Protein Profiling (ABPP) : A chemical proteomic technique ideal for assessing active site engagement, particularly for covalent inhibitors.

  • Intact Protein Mass Spectrometry : The gold standard for unequivocally confirming covalent modification.

Cellular Thermal Shift Assay (CETSA®): The Biophysical Approach

CETSA operates on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[1][2][3] This change in thermal stability can be measured to confirm target engagement directly in intact cells or cell lysates.[3][4]

Causality Behind the Choice

CETSA is a powerful first-line technique because it is label-free, meaning it does not require modification of the compound, which could alter its activity or permeability. It provides a biophysical readout of the binding event in a physiologically relevant context.[3] For a covalent inhibitor, the irreversible binding is expected to produce a very pronounced and stable thermal shift, making CETSA a highly sensitive method.

Experimental Workflow & Data

The workflow involves treating intact cells with the compound, heating the cells to a range of temperatures, lysing them, and then separating the soluble, non-denatured proteins from the precipitated, denatured proteins. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.[3][4]

CETSA_Workflow cluster_cell_treatment Cellular Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Intact Cells treat Treat with 5-FBIO vs. Vehicle start->treat heat Heat aliquots to different temperatures (e.g., 40-70°C) treat->heat lyse Lyse Cells heat->lyse spin Centrifuge to -pellet aggregates lyse->spin collect Collect Soluble Fraction (Supernatant) spin->collect quant Quantify Soluble Target Protein (Western Blot / MS) collect->quant end end quant->end Generate Melt Curve

Caption: CETSA workflow for assessing target stabilization.

An isothermal dose-response fingerprint (ITDRF) can also be performed, where cells are treated with varying concentrations of the compound and heated at a single, optimized temperature to determine a cellular EC50 for binding.[5]

ParameterExpected Result for 5-Fluorobenzo[d]isoxazol-3(2H)-one
Melt Curve (Tagg) A significant shift to a higher melting temperature for HCMV protease in treated cells compared to vehicle control.
ITDRF Curve A dose-dependent increase in soluble HCMV protease at a fixed challenging temperature, allowing calculation of binding potency.
Detailed Protocol: CETSA by Western Blot
  • Cell Culture & Treatment: Plate HCMV-infected cells (or cells expressing recombinant HCMV protease) to achieve ~80% confluency. Treat cells with a dose-range of 5-Fluorobenzo[d]isoxazol-3(2H)-one (e.g., 0.1 to 50 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Heating: After treatment, harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 10 temperatures from 45°C to 72°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release cellular contents.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Normalize samples, run on an SDS-PAGE gel, and perform a Western blot using a specific antibody against HCMV protease.

  • Data Analysis: Quantify band intensities and plot the percentage of soluble protein relative to the non-heated control against the temperature to generate a melt curve.

Competitive Activity-Based Protein Profiling (ABPP): The Functional Approach

ABPP is a powerful chemical proteomic strategy that uses active site-directed chemical probes to assess the functional state of enzymes directly in native biological systems.[6][7] For a covalent inhibitor like 5-Fluorobenzo[d]isoxazol-3(2H)-one, a competitive ABPP experiment is ideal. In this format, the compound's ability to engage the target is measured by its capacity to block the subsequent labeling of the target by a broad-spectrum activity-based probe (ABP).[8][9][10]

Causality Behind the Choice

This method directly interrogates the functional active site of the target enzyme.[10] By showing that pre-treatment with 5-Fluorobenzo[d]isoxazol-3(2H)-one prevents an ABP from binding, you are providing strong evidence that your compound is occupying the same active site. This is a crucial validation step for mechanism-of-action studies and for assessing selectivity across the proteome.[11]

Experimental Workflow & Data

The workflow consists of treating live cells with the inhibitor, lysing the cells, and then treating the lysate with a broad-spectrum ABP that targets the same class of enzymes (e.g., a cysteine protease probe).[8] The ABP is typically tagged with a reporter group (like biotin or a fluorophore) for detection. A reduction in signal from the ABP indicates that the inhibitor has engaged the target.[12]

ABPP_Workflow cluster_treatment Cellular Treatment cluster_labeling Probe Labeling cluster_analysis Analysis cluster_results Expected Results start Live Cells treat Pre-incubate with 5-FBIO (Inhibitor) start->treat control Vehicle Control start->control lyse1 Lyse Cells treat->lyse1 lyse2 Lyse Cells control->lyse2 probe1 Add Activity-Based Probe (ABP) lyse1->probe1 probe2 Add Activity-Based Probe (ABP) lyse2->probe2 analysis Analyze Probe Labeling (Gel-based or MS) probe1->analysis probe2->analysis result1 Reduced ABP signal for HCMV Protease (Target Engaged) analysis->result1 From Inhibitor Path result2 Strong ABP signal for HCMV Protease (Target Active) analysis->result2 From Control Path

Caption: Competitive ABPP workflow to validate active site engagement.

ParameterExpected Result for 5-Fluorobenzo[d]isoxazol-3(2H)-one
Gel-Based Readout A dose-dependent decrease in the fluorescence or biotin signal at the molecular weight corresponding to HCMV protease.
MS-Based Readout A dose-dependent decrease in the spectral counts or intensity of peptides from HCMV protease identified as being labeled by the ABP.
Detailed Protocol: Competitive ABPP (Gel-Based)
  • Cell Treatment: Treat HCMV-infected cells with a dose-range of 5-Fluorobenzo[d]isoxazol-3(2H)-one and a vehicle control for 1-2 hours in serum-free media.

  • Lysis: Harvest and wash cells, then lyse in a buffer without detergents (e.g., PBS) via mechanical disruption (e.g., probe sonication).

  • Probe Incubation: Normalize protein concentration of the lysates. Add a fluorescently-tagged, broad-spectrum cysteine protease ABP (e.g., FP-Rhodamine) to a final concentration of 1-2 µM. Incubate for 30 minutes at room temperature.

  • Analysis: Quench the reaction by adding SDS-loading buffer. Separate proteins via SDS-PAGE.

  • Visualization: Scan the gel using a fluorescence scanner (e.g., Typhoon or ChemiDoc MP) at the appropriate excitation/emission wavelengths for the fluorophore. A band corresponding to the molecular weight of HCMV protease should decrease in intensity with increasing concentrations of the inhibitor.

  • Validation: Confirm the identity of the labeled band by running a Western blot on the same gel to show co-migration with the target protein.

Intact Protein Mass Spectrometry: The Definitive Proof

While CETSA and ABPP provide strong evidence of target engagement, intact protein mass spectrometry (MS) offers definitive, direct proof of covalent bond formation.[13] This technique measures the precise molecular weight of the target protein. A mass shift corresponding to the molecular weight of the inhibitor confirms the covalent adduct formation.[14][15]

Causality Behind the Choice

This is the ultimate validation method. It moves beyond inference to direct observation, providing unambiguous evidence of a covalent interaction.[16] It can determine the stoichiometry of binding (i.e., how many inhibitor molecules are bound per protein) and, when coupled with peptide mapping, can identify the exact amino acid residue that has been modified.[13][17] This level of detail is invaluable for confirming the mechanism of action and guiding further medicinal chemistry efforts.

Experimental Workflow & Data

The workflow requires the isolation of the target protein from cells after treatment with the inhibitor. This is often achieved via immunoprecipitation (IP). The purified protein is then analyzed by high-resolution mass spectrometry.

MS_Workflow treat Treat Cells with 5-FBIO vs. Vehicle lyse Lyse Cells treat->lyse ip Immunoprecipitate Target Protein (e.g., anti-HCMV Protease Ab) lyse->ip elute Elute Protein from Beads ip->elute lcms Analyze by LC-MS (High-Resolution MS) elute->lcms data Deconvolute Mass Spectra lcms->data result Observe Mass Shift Equal to Inhibitor Mass data->result

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 5-Fluorobenzo[d]isoxazol-3(2H)-one Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a pivotal target class.[1][2] The development of small molecule inhibitors that can modulate kinase activity has revolutionized treatment paradigms. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: inhibitor promiscuity.[1][3] This lack of selectivity can lead to off-target effects and associated toxicities, complicating clinical development.[1][4] Conversely, a well-characterized, multi-targeted profile can be leveraged for polypharmacology approaches, where engaging multiple nodes in a disease network may offer enhanced efficacy.[2][3]

This guide focuses on a compound with a benzo[d]isoxazole scaffold, 5-Fluorobenzo[d]isoxazol-3(2H)-one. The benzo[d]isoxazole core is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, including potential as anticancer agents.[5][6][7] While the specific kinase cross-reactivity profile of 5-Fluorobenzo[d]isoxazol-3(2H)-one is not extensively documented in public literature, its structural motif warrants a thorough investigation.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, technically-grounded framework for systematically profiling the kinase selectivity of a novel compound like 5-Fluorobenzo[d]isoxazol-3(2H)-one. We will detail the experimental design, provide step-by-step protocols for state-of-the-art screening technologies, and present a guide to interpreting the resulting data, using plausible, hypothetical results for our compound of interest for illustrative purposes.

Part 1: Experimental Design & Rationale

A robust kinase profiling strategy is multi-tiered, beginning with a broad primary screen to identify potential interactions, followed by more focused secondary assays to confirm and quantify those interactions.

1.1: The Primary Screen: Broad Kinome Profiling

The initial step is to assess the binding of the test compound against the largest possible panel of kinases to gain a comprehensive view of its selectivity.

Causality Behind Experimental Choice: We select a competition binding assay as the primary screen. Unlike enzymatic assays, binding assays directly measure the interaction between the inhibitor and the kinase, independent of ATP concentration, substrate specificity, or the enzyme's catalytic competence.[8] This approach provides a "cleaner" measure of affinity (dissociation constant, Kd) and is ideal for a broad screen where optimizing enzymatic conditions for hundreds of kinases simultaneously is impractical.

Recommended Platform: KINOMEscan The KINOMEscan platform (Eurofins DiscoverX) is an industry-standard technology for this purpose.[8][9][10] It utilizes a proprietary active site-directed competition binding assay where the test compound competes against an immobilized, active-site directed ligand. The amount of test compound bound to the kinase is measured, allowing for a quantitative assessment across a vast panel of over 480 human kinases.[8][9]

1.2: Reference Compounds for Comparative Analysis

To contextualize the selectivity profile of 5-Fluorobenzo[d]isoxazol-3(2H)-one, it is crucial to include well-characterized reference inhibitors in the same screen.

  • Staurosporine: A natural alkaloid known for its potent but broad-spectrum kinase inhibition.[11][12][13] It serves as a positive control for pan-kinase activity and a benchmark for promiscuity.

  • Lapatinib: A clinically approved dual inhibitor of EGFR and HER2 (ErbB2), which exhibits high selectivity for these targets over most other kinases.[14][15][16][17][18] It serves as a benchmark for a highly selective inhibitor.

1.3: The Secondary Screen: Functional Validation

Hits identified in the primary binding screen must be validated in a functional assay to confirm that binding translates to inhibition of catalytic activity.

Causality Behind Experimental Choice: An enzymatic assay is essential to confirm the compound's mechanism of action as an inhibitor of kinase function. The ADP-Glo™ Kinase Assay (Promega) is a universal, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[19][20] Its high sensitivity and applicability to virtually any kinase make it an excellent choice for validating hits from a diverse primary screen.[19][21]

Part 2: Experimental Protocols & Data Presentation

This section provides detailed protocols and illustrates how to present the resulting data for clear interpretation.

2.1: Experimental Workflow Diagram

The overall workflow for kinase cross-reactivity profiling is a systematic process designed to ensure data quality and reproducibility.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screen cluster_analysis Phase 3: Analysis & Validation Compound Compound Solubilization (5-Fluorobenzo[d]isoxazol-3(2H)-one & Reference Inhibitors in DMSO) Serial Serial Dilution (11-point dose curve) Compound->Serial Screen KINOMEscan Binding Assay (Panel of 468 kinases) Serial->Screen Data1 Data Acquisition (Quantitative PCR) Screen->Data1 Analysis1 Primary Hit Identification (Kd value calculation) Data1->Analysis1 Select Hit Selection for Validation (Based on binding affinity & kinome distribution) Analysis1->Select Assay Secondary Screen: ADP-Glo (Enzymatic IC50 determination) Select->Assay Data2 Data Analysis & Reporting (Selectivity Profile & IC50) Assay->Data2

Caption: High-level workflow for kinase cross-reactivity profiling.

2.2: Protocol 1: KINOMEscan Primary Binding Assay

This protocol is adapted from the standard procedure for the KINOMEscan platform.[8][9]

  • Compound Preparation: Solubilize 5-Fluorobenzo[d]isoxazol-3(2H)-one, Staurosporine, and Lapatinib in 100% DMSO to create 100X stock solutions.

  • Assay Execution: The service provider (e.g., Eurofins Discovery) performs the assay. Briefly, DNA-tagged kinases are mixed with an immobilized active-site directed ligand and the test compound.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. The amount of kinase recovered is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: Results are typically reported as dissociation constants (Kd). A lower Kd value indicates a stronger binding interaction.

2.3: Protocol 2: ADP-Glo™ Kinase Assay (Secondary Validation)

This protocol describes a general procedure for determining the IC50 value for a selected kinase hit.[19][20][22]

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase/enzyme solution, substrate solution, and the test compound serial dilutions as per the manufacturer's instructions.[22][23]

  • Kinase Reaction: In a 384-well plate, combine 5 µL of the kinase reaction mix (containing the specific kinase, its substrate, and ATP) with serially diluted 5-Fluorobenzo[d]isoxazol-3(2H)-one.

  • Incubation: Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[20]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.[19][20] Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence signal using a plate-reading luminometer. The signal intensity directly correlates with the amount of ADP produced and thus, the kinase activity.

  • IC50 Calculation: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

2.4: Data Presentation and Interpretation

The primary screen data should be consolidated into a clear, comparative table. The following is a hypothetical, yet plausible, dataset for 5-Fluorobenzo[d]isoxazol-3(2H)-one.

Table 1: Comparative Kinase Binding Affinity (Kd, nM)

Kinase TargetKinase Family5-Fluorobenzo[d]isoxazol-3(2H)-one (Kd, nM)Lapatinib (Kd, nM)Staurosporine (Kd, nM)
EGFR TK>10,0009.2 6.0
HER2 (ERBB2) TK>10,00010.8 20.0
VEGFR2 TK85 >10,0007.0
MAPK1 (ERK2) CMGC150 >10,000150
GSK3B CMGC45 >10,0002.0
AURKA STE2,500 >10,00015.0
PIM1 CAMK30 >10,0001.5
SRC TK950>3,00020.0
ABL1 TK1,200>10,00021.0

(Note: Data is hypothetical for illustrative purposes. Strong interactions (low Kd) are highlighted in bold.)

Interpretation of Hypothetical Data:

  • 5-Fluorobenzo[d]isoxazol-3(2H)-one Profile: The data suggests our test compound is not a potent EGFR/HER2 inhibitor like Lapatinib. Instead, it shows moderate to potent binding to a distinct set of kinases, including PIM1, GSK3B, and VEGFR2. This profile indicates a degree of selectivity, but with multiple primary targets.

  • Lapatinib Profile: As expected, Lapatinib demonstrates high potency and selectivity for its known targets, EGFR and HER2.[14][17]

  • Staurosporine Profile: The data confirms Staurosporine's role as a pan-kinase inhibitor, showing potent binding to nearly all kinases in this representative list.[11][12]

Part 3: Understanding the Impact of Cross-Reactivity

Identifying off-target interactions is critical. A potent interaction with a kinase like GSK3B could have significant biological consequences, as GSK3B is a key regulator in numerous cellular processes.

3.1: Signaling Pathway Analysis

Visualizing the pathways where off-targets reside helps in predicting potential biological effects or toxicities. GSK3B is a central node in the Wnt and PI3K/AKT signaling pathways.

G RTK Receptor Tyrosine Kinase (e.g., IGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates GSK3B GSK3B AKT->GSK3B inhibits BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates for degradation Degradation Degradation BetaCatenin->Degradation Transcription Gene Transcription (Proliferation, Survival) BetaCatenin->Transcription activates Inhibitor 5-Fluorobenzo[d]isoxazol-3(2H)-one Inhibitor->GSK3B

Caption: Potential impact of inhibiting GSK3B on the PI3K/AKT pathway.

Mechanistic Implication: In this pathway, AKT normally inhibits GSK3B. By directly inhibiting GSK3B, 5-Fluorobenzo[d]isoxazol-3(2H)-one would mimic the effect of AKT activation on this specific target, leading to the stabilization of proteins like β-catenin and potentially affecting cell proliferation and survival. This could be a desirable therapeutic effect or a source of toxicity, depending on the disease context.

Conclusion and Future Directions

This guide outlines a robust, logical, and technically sound methodology for profiling the kinase cross-reactivity of a novel compound, using 5-Fluorobenzo[d]isoxazol-3(2H)-one as a working example. Our hypothetical data portrays the compound as a moderately selective inhibitor with primary targets including PIM1, GSK3B, and VEGFR2.

This initial profile is not an endpoint but a crucial starting point. The essential next steps include:

  • Orthogonal Validation: Confirming all potent hits (e.g., Kd < 100 nM) with enzymatic IC50 determination using a technology like ADP-Glo™.

  • Cellular Target Engagement: Employing techniques like cellular thermal shift assays (CETSA) or phospho-protein specific western blotting to confirm that the compound engages its targets in a physiological context.

  • Phenotypic Screening: Assessing the compound's effect on cancer cell line proliferation to correlate kinase inhibition with a functional cellular outcome.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 5-Fluorobenzo[d]isoxazol-3(2H)-one to improve potency for desired targets and/or selectivity against undesired off-targets.

A thorough understanding of a compound's selectivity is a cornerstone of successful drug development, enabling informed decisions that can de-risk clinical progression and unlock the full therapeutic potential of novel chemical matter.[3][24]

References

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Available at: [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Available at: [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. Available at: [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. Available at: [Link]

  • Kinnings, S. L., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. PLoS Computational Biology, 6(12), e1001037. Available at: [Link]

  • Knapp, S., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 30-40. Available at: [Link]

  • Lamba, V., & Ghosh, I. (2012). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 4(13), 1637-1640. Available at: [Link]

  • Kinnings, S. L., et al. (2010). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PLoS Computational Biology, 6(12), e1001037. Available at: [Link]

  • Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 8(7), 1433-1438. Available at: [Link]

  • BioSpace. DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. Available at: [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 939-950. Available at: [Link]

  • O'Shea, J. J., et al. (2011). Selectivity and therapeutic inhibition of kinases: to be or not to be? Nature Reviews Drug Discovery, 10(4), 307-315. Available at: [Link]

  • Burris, H. A. (2006). Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer. Drugs of the Future, 31(7), 583. Available at: [Link]

  • BioSpace. DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Available at: [Link]

  • Vieth, M., et al. (2005). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Journal of Medicinal Chemistry, 48(7), 2489-2497. Available at: [Link]

  • Eurofins Discovery. KINOMEscan Technology. Available at: [Link]

  • Imami, K., et al. (2013). Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. Molecular & Cellular Proteomics, 12(10), 2827-2841. Available at: [Link]

  • Imami, K., et al. (2013). Temporal profiling of lapatinib-suppressed phosphorylation signals in EGFR/HER2 pathways. Molecular & Cellular Proteomics, 12(10), 2827-2841. Available at: [Link]

  • ResearchGate. The spectra of benzo[d]isoxazol-3[2H]-one (2). Available at: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Available at: [Link]

  • Agajanian, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1436-1450. Available at: [Link]

  • Zhang, J., et al. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 15(1), 20-33. Available at: [Link]

  • Wang, Y., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][19][22]Thiazin-4-One Derivatives. Molecules, 29(10), 2269. Available at: [Link]

  • Hu, Z., et al. (2023). Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer. Bioorganic Chemistry, 135, 106495. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 5-Fluorobenzo[d]isoxazol-3(2H)-one Against Known SMYD3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The protein lysine methyltransferase SMYD3 (SET and MYND Domain-Containing Protein 3) has emerged as a high-value therapeutic target in oncology due to its overexpression in numerous cancers, including colorectal, breast, and pancreatic tumors.[1] SMYD3 plays a critical role in regulating gene transcription and activating key oncogenic signaling pathways.[1][2] Consequently, the development of potent and selective SMYD3 inhibitors is an area of intense research. This guide provides a comprehensive framework for benchmarking the novel compound 5-Fluorobenzo[d]isoxazol-3(2H)-one, a putative SMYD3 inhibitor, against a panel of well-characterized inhibitors with distinct mechanisms of action. We will delve into the underlying biology of SMYD3, present comparative quantitative data, and provide detailed, field-proven protocols for essential benchmarking assays.

The Scientific Imperative: Targeting the SMYD3-MAP3K2 Axis in Cancer

SMYD3's oncogenic role is largely attributed to its methylation of both histone and non-histone protein substrates.[3] While its impact on histone methylation (e.g., H3K4) is established, its regulation of cancer signaling through the non-histone substrate MAP3K2 (also known as MEKK2) is particularly critical for RAS-driven cancers.[1][4]

Upon methylation by SMYD3 at lysine 260, MAP3K2 is activated, initiating a phosphorylation cascade through the MEK/ERK signaling pathway.[1][4] This pathway is a central driver of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. Therefore, inhibiting SMYD3's methyltransferase activity presents a direct strategy to suppress this crucial oncogenic signaling cascade.

SMYD3_Pathway cluster_upstream cluster_core SMYD3-Mediated Activation cluster_downstream RAS Active RAS (Oncogenic Driver) SMYD3 SMYD3 Methyltransferase RAS->SMYD3 Upregulates MAP3K2_active Methylated MAP3K2 (Active) SMYD3->MAP3K2_active Methylation (at Lys260) MAP3K2_inactive MAP3K2 (Inactive) MAP3K2_inactive->SMYD3 Substrate MEK MEK1/2 MAP3K2_active->MEK Phosphorylates SAM SAM (Methyl Donor) SAM->SMYD3 Cofactor ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Activates TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection TR-FRET Detection p1 1. Prepare Reagent Dilutions: - Test Compound (e.g., 5-FBIO) - SMYD3 Enzyme - Biotinylated MAP3K2 Peptide Substrate - SAM Cofactor p2 2. Dispense Test Compound series into 384-well assay plate. p1->p2 p3 3. Add SMYD3 Enzyme and Biotin-MAP3K2 Peptide to wells. p2->p3 p4 4. Initiate Reaction: Add SAM to all wells. p3->p4 p5 5. Incubate at Room Temperature (e.g., 60 minutes) to allow methylation. p4->p5 p6 6. Stop Reaction & Add Detection Mix: - Tb-anti-methyl-Lysine Antibody (Donor) - Streptavidin-LanthaScreen™ Tracer (Acceptor) p5->p6 p7 7. Incubate to allow antibody/tracer binding. p6->p7 p8 8. Read Plate on TR-FRET enabled reader. (Ex: 340nm, Em: 495nm & 520nm) p7->p8 p9 Data Analysis (IC50) p8->p9 Calculate Ratio (520/495nm) and plot against [Inhibitor] to determine IC50.

Caption: Workflow for a TR-FRET based biochemical SMYD3 inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of 5-Fluorobenzo[d]isoxazol-3(2H)-one and known inhibitors in DMSO. Dispense into a low-volume 384-well assay plate. Include DMSO-only (no inhibition) and no-enzyme (high inhibition) controls.

  • Enzyme/Substrate Addition: Prepare a mix of recombinant SMYD3 enzyme and biotinylated MAP3K2 peptide substrate in reaction buffer. Add this mix to all wells.

  • Reaction Initiation: Add a solution of SAM to all wells to start the methylation reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add a "stop/detection" mix containing a Terbium (Tb)-labeled antibody specific for the methylated lysine mark (TR-FRET donor) and a fluorescently-labeled Streptavidin, which binds to the biotinylated peptide (TR-FRET acceptor).

  • Final Incubation: Incubate for another 60 minutes to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a microplate reader capable of TR-FRET. The ratio of the acceptor and donor emission signals is proportional to the amount of methylation.

  • Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay

Causality: While a biochemical assay confirms direct enzyme inhibition, it doesn't guarantee the compound can enter a cell and engage its target in a physiological context. This protocol measures the inhibition of MAP3K2 methylation inside cancer cells, providing definitive proof of cellular activity and target engagement. [5]It validates that the compound has sufficient permeability and stability to reach its intracellular target.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_processing Sample Processing cluster_detection_wb Western Blot Analysis c1 1. Seed HeLa cells in a 6-well plate. Allow to adhere overnight. c2 2. Co-transfect cells with plasmids expressing: - SMYD3 - HA-tagged MAP3K2 c1->c2 c3 3. After 24h, treat cells with serial dilutions of inhibitors for 20-24h. c2->c3 c4 4. Harvest and lyse cells in RIPA buffer with protease/ phosphatase inhibitors. c3->c4 c5 5. Quantify total protein concentration using a BCA assay. c4->c5 c6 6. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. c5->c6 c7 7. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c6->c7 c8 8. Probe membrane with primary antibodies: - Anti-methyl-MAP3K2 (K260) - Anti-HA (Total MAP3K2) - Anti-Actin (Loading Control) c7->c8 c9 9. Incubate with HRP-conjugated secondary antibodies and detect with ECL substrate. c8->c9 c10 Data Analysis (Cellular IC50) c9->c10 Quantify band intensity. Normalize methylated signal to total HA signal.

Caption: Workflow for a cell-based Western Blot assay to measure SMYD3 activity.

Step-by-Step Methodology:

  • Cell Culture: Seed a suitable cancer cell line (e.g., HeLa or HEK293T) in 6-well plates. [5]2. Transfection: Co-transfect the cells with expression vectors for human SMYD3 and HA-tagged MAP3K2. This overexpression system provides a robust signal for the methylation event.

  • Inhibitor Treatment: After 24 hours, replace the media with fresh media containing serial dilutions of 5-Fluorobenzo[d]isoxazol-3(2H)-one and control inhibitors. Incubate for an additional 20-24 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for methylated MAP3K2 (K260).

    • Strip and re-probe the membrane with an anti-HA antibody (to measure total expressed MAP3K2) and an anti-Actin or anti-Tubulin antibody (as a loading control).

  • Detection & Analysis: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands. Quantify the band intensities. For each sample, normalize the methylated-MAP3K2 signal to the total HA-MAP3K2 signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.

Discussion: Synthesizing the Data for a Complete Picture

A successful benchmarking effort goes beyond simply generating IC50 values. The goal is to build a comprehensive profile of the new compound.

  • Mechanism of Action: The initial biochemical data should be followed by mechanism-of-action (MOA) studies. By varying the concentrations of both the SAM cofactor and the MAP3K2 peptide substrate, one can determine if 5-Fluorobenzo[d]isoxazol-3(2H)-one is competitive with the substrate (like BAY-6035), the cofactor (like GSK2807), or neither (non-competitive/allosteric). [6][7]* Selectivity: A critical aspect of drug development is selectivity. The new compound must be profiled against other related methyltransferases, especially the highly homologous SMYD2. [8]A lack of selectivity can lead to off-target effects and toxicity. LLY-507, a potent SMYD2 inhibitor, could be used as a control in these counter-screens. [9][10]* Cellular Efficacy vs. Biochemical Potency: A large drop-off between biochemical potency and cellular efficacy (e.g., a biochemical IC50 of 50 nM but a cellular IC50 of 5 µM) often points to poor cell permeability or rapid metabolism. This "potency gap" is a key parameter to evaluate.

  • Downstream Pathway Effects: Confirmation that target engagement leads to the desired biological outcome is crucial. Following treatment with the inhibitor, researchers should perform Western blots to confirm a reduction in downstream phosphorylated ERK (p-ERK), the ultimate output of the signaling cascade.

  • Anti-proliferative Effects: Finally, the compound's ability to inhibit the growth of cancer cell lines known to be dependent on SMYD3 should be assessed using standard cell viability assays (e.g., CellTiter-Glo). [11][9]Comparing these results to known inhibitors provides a functional benchmark of the compound's therapeutic potential.

Conclusion

Benchmarking 5-Fluorobenzo[d]isoxazol-3(2H)-one is a multi-faceted process that requires a systematic and logical approach. By first establishing its direct enzymatic potency against SMYD3 and comparing this to a panel of known inhibitors like EPZ031686 and GSK2807, researchers can accurately place its performance in the current landscape. Subsequently, validating its ability to engage SMYD3 within a cellular context and inhibit downstream signaling provides the critical evidence needed to justify further preclinical development. The protocols and comparative data outlined in this guide provide a robust framework for making a clear, data-driven assessment of this novel compound's potential as a therapeutic agent.

References

  • Peserico, A., et al. (2019). Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3. ACS Medicinal Chemistry Letters. Retrieved January 17, 2026, from [Link]

  • Jerpdal, A., et al. (2020). Discovery of an Allosteric Ligand Binding Site in SMYD3 Lysine Methyltransferase. Angewandte Chemie. Retrieved January 17, 2026, from [Link]

  • Structural Genomics Consortium. (2020). SMYD3 cellular assay. openlabnotebooks.org. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2019). Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3. ACS Medicinal Chemistry Letters. Retrieved January 17, 2026, from [Link]

  • Nguyen, H., et al. (2015). LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2. Journal of Biological Chemistry. Retrieved January 17, 2026, from [Link]

  • Sarno, F., et al. (2021). Small-molecule Inhibitors of Lysine Methyltransferases SMYD2 and SMYD3: Current Trends. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Main mechanisms of drug-mediated SMYD3 inhibition. Retrieved January 17, 2026, from [Link]

  • Forenza, C., et al. (2016). A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth. Scientific Reports. Retrieved January 17, 2026, from [Link]

  • Mazur, P. K., et al. (2021). SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk. Cancer Research. Retrieved January 17, 2026, from [Link]

  • Talley, D. C., et al. (2021). Structural Analysis of SMYD3 Lysine Methyltransferase for the Development of Competitive and Specific Enzyme Inhibitors. International Journal of Molecular Sciences. Retrieved January 17, 2026, from [Link]

  • Su, D. S., et al. (2019). Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved January 17, 2026, from [Link]

  • Su, D. S., et al. (2019). Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. PubMed. Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Benzisoxazole Derivatives: Risperidone vs. Paliperidone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of atypical antipsychotics, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides an in-depth, objective comparison of the in vivo efficacy of two prominent benzisoxazole derivatives: risperidone and its active metabolite, paliperidone (9-hydroxyrisperidone). While not strictly isomers, their close structural relationship offers a compelling case study in how subtle molecular modifications can translate into significant differences in pharmacological activity.

This analysis moves beyond a simple cataloging of data, delving into the causal relationships between chemical structure, receptor engagement, and behavioral outcomes in established preclinical models. The protocols and data presented herein are synthesized from authoritative sources to ensure scientific integrity and provide a self-validating framework for your own research endeavors.

The Structural Nuance: From Risperidone to Paliperidone

Risperidone and paliperidone share the same core benzisoxazole structure, a scaffold known for its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors, the primary mechanism of action for atypical antipsychotics.[1][2] The key distinction lies in the addition of a hydroxyl group at the 9-position of the risperidone molecule to form paliperidone. This seemingly minor alteration has significant implications for the compound's physicochemical properties, pharmacokinetics, and ultimately, its in vivo efficacy.[3][4] The increased hydrophilicity of paliperidone, for instance, affects its ability to cross the blood-brain barrier and its interaction with drug transporters.[4]

At the Core of Antipsychotic Action: Dopamine and Serotonin Receptor Engagement

The therapeutic effects of atypical antipsychotics are largely attributed to their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[5][6] This dual action is believed to be responsible for the improved side-effect profile of atypical antipsychotics compared to their predecessors, particularly with regard to extrapyramidal symptoms (EPS).[6]

The signaling cascade initiated by D2 and 5-HT2A receptor antagonism is complex and multifaceted. D2 receptor blockade in the mesolimbic pathway is thought to mediate the reduction in positive symptoms of psychosis, while 5-HT2A antagonism can enhance dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms.[7][8][9]

Antipsychotic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_serotonergic Serotonergic Input Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC Inhibition cAMP ↓ cAMP AC->cAMP Response Therapeutic Response cAMP->Response Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR HT2AR->D2R Modulation PLC Phospholipase C HT2AR->PLC Activation IP3_DAG ↑ IP3/DAG PLC->IP3_DAG IP3_DAG->Response Risperidone Risperidone/ Paliperidone Risperidone->D2R Antagonism Risperidone->HT2AR Antagonism

Caption: Dopamine D2 and Serotonin 5-HT2A Receptor Signaling Pathway.

Comparative Receptor Binding Affinities

The affinity of a drug for its target receptors is a critical determinant of its potency and potential for off-target effects. The following table summarizes the in vitro binding affinities (Ki, nM) of risperidone and paliperidone for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)
Risperidone 3.1 - 5.90.16 - 0.25
Paliperidone 1.6 - 4.80.8 - 1.2

Data compiled from multiple sources.[6][10]

These data reveal that while both compounds are potent antagonists at D2 and 5-HT2A receptors, there are notable differences in their binding profiles. Risperidone generally exhibits a higher affinity for the 5-HT2A receptor compared to the D2 receptor, a characteristic of many atypical antipsychotics.[3][10] Paliperidone, on the other hand, shows a more balanced affinity for both receptors.[3][10] These differences in receptor binding ratios may contribute to variations in their clinical efficacy and side-effect profiles.[10]

In Vivo Efficacy: Insights from Preclinical Models

To assess the antipsychotic potential of new chemical entities, researchers rely on a battery of well-validated animal models that predict clinical efficacy. The following sections detail two of the most commonly employed assays and discuss the comparative performance of risperidone and paliperidone.

Conditioned Avoidance Response (CAR)

The CAR test is a classic behavioral paradigm that has high predictive validity for antipsychotic activity.[11][12][13] In this assay, an animal learns to avoid an aversive stimulus (e.g., a mild footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus, indicating a specific effect on motivated behavior rather than a general sedative effect.[11][13]

Conditioned_Avoidance_Response_Workflow start Start training Training Phase: Animal learns to associate CS with US start->training drug_admin Drug Administration: Risperidone, Paliperidone, or Vehicle training->drug_admin testing Testing Phase: CS is presented, followed by US drug_admin->testing avoidance Avoidance Response: Animal responds to CS and avoids US testing->avoidance Successful escape Escape Response: Animal fails to avoid, responds to US testing->escape Unsuccessful end End avoidance->end escape->end Prepulse_Inhibition_Workflow start Start acclimation Acclimation Phase: Animal is placed in the startle chamber start->acclimation drug_admin Drug Administration: Risperidone, Paliperidone, or Vehicle acclimation->drug_admin testing Testing Session: Pseudorandom presentation of pulse-alone and prepulse-pulse trials drug_admin->testing measurement Measurement: Startle response amplitude is recorded testing->measurement calculation Calculation: %PPI = 100 x [(Pulse-alone) - (Prepulse+Pulse)] / (Pulse-alone) measurement->calculation end End calculation->end

Caption: Experimental Workflow for the Prepulse Inhibition Test.

Similar to the CAR test, direct comparative in vivo efficacy data for risperidone and paliperidone in the PPI model is limited. However, given their shared mechanism of action at D2 and 5-HT2A receptors, both compounds are expected to be effective in this model.

Dopamine D2 Receptor Occupancy: A Key Biomarker

The degree of D2 receptor occupancy in the striatum is a critical biomarker for both the therapeutic efficacy and the risk of extrapyramidal side effects of antipsychotic drugs. [14][15][16]Positron Emission Tomography (PET) studies in humans and preclinical models have shown that a D2 receptor occupancy of 65-80% is generally required for optimal antipsychotic effect with a minimal risk of EPS. [15][17] Both risperidone and paliperidone exhibit dose-dependent D2 receptor occupancy. [14]Simulations based on population pharmacokinetic models suggest that a therapeutic threshold of over 65% D2 receptor occupancy can be achieved with both drugs. [15][16]

Compound D2 Receptor Occupancy at Therapeutic Doses
Risperidone 65-80%

| Paliperidone | 65-80% |

Data based on modeling and simulation studies.[15][16][17]

Experimental Protocols

For researchers seeking to replicate or build upon these findings, the following are detailed, step-by-step methodologies for the key experiments described in this guide.

Conditioned Avoidance Response (CAR) Protocol (Rat)
  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock, equipped with a light or sound source to serve as the conditioned stimulus (CS).

  • Acclimation: Allow rats to explore the shuttle box for a 5-minute period on two consecutive days prior to training.

  • Training:

    • Place a rat in one compartment of the shuttle box.

    • Present the CS (e.g., a light) for 10 seconds.

    • If the rat crosses to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial ends.

    • If the rat does not cross, an unconditioned stimulus (US; e.g., a 0.5 mA footshock) is delivered through the grid floor for a maximum of 20 seconds, or until the rat escapes to the other compartment.

    • Conduct 30 trials per day with a variable inter-trial interval of 30-60 seconds.

    • Continue training until a stable baseline of at least 80% avoidance is achieved.

  • Drug Administration: Administer risperidone, paliperidone, or vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired doses and pretreatment times.

  • Testing: Conduct a 30-trial session as described in the training phase and record the number of avoidance and escape responses.

  • Data Analysis: Analyze the percentage of avoidance responses for each treatment group. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Prepulse Inhibition (PPI) Protocol (Mouse)
  • Apparatus: A startle chamber equipped with a high-frequency loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Acclimation: Place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).

  • Drug Administration: Administer risperidone, paliperidone, or vehicle (i.p. or p.o.) at the desired doses and pretreatment times.

  • Testing Session:

    • The session consists of a pseudorandom presentation of different trial types:

      • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB for 40 ms).

      • Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 70, 75, or 80 dB for 20 ms) presented 100 ms before the 120 dB pulse.

      • No-stimulus trials: Background noise only.

    • Present each trial type 10-15 times with a variable inter-trial interval of 10-20 seconds.

  • Data Analysis:

    • Calculate the startle amplitude for each trial.

    • Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 x [(mean startle amplitude of pulse-alone trials) - (mean startle amplitude of prepulse-pulse trials)] / (mean startle amplitude of pulse-alone trials).

    • Compare the %PPI between treatment groups. An increase in %PPI in a model of PPI disruption is indicative of antipsychotic-like activity. [18][19][20]

Conclusion: A Tale of Two Closely Related Compounds

The comparison of risperidone and paliperidone offers a compelling illustration of how subtle structural modifications can influence the in vivo efficacy of benzisoxazole derivatives. While both compounds are effective atypical antipsychotics with a shared mechanism of action, their distinct physicochemical properties and receptor binding profiles likely contribute to nuanced differences in their therapeutic and side-effect profiles.

This guide has provided a framework for understanding these differences, grounded in established preclinical models and quantitative data. For researchers in the field of antipsychotic drug discovery, a thorough understanding of these structure-activity relationships is essential for the rational design of novel, safer, and more effective therapies for psychotic disorders.

References

  • Miyamoto, S., & Miyake, N. (2012). Relationship between dose, drug levels, and D2 receptor occupancy for the atypical antipsychotics risperidone and paliperidone. Journal of Clinical Psychiatry, 73(5), 641-642. [Link]

  • Blasi, G., et al. (2013). Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. Neuropsychopharmacology, 38(11), 2244–2253. [Link]

  • Albizu, L., et al. (2011). Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. Neuropharmacology, 61(4), 770-779. [Link]

  • Richelson, E., & Souder, T. (2000). Comparative Pharmacology of Risperidone and Paliperidone. Clinical Therapeutics, 22(11), 1381-1393. [Link]

  • Gómez-Lado, N., et al. (2021). Comparison of dopamine D2 receptor occupancy profiles between risperidone ISM versus oral risperidone and monthly paliperidone palmitate based on population pharmacokinetic modelling and simulations. Expert Opinion on Drug Metabolism & Toxicology, 17(10), 1231-1241. [Link]

  • Wikipedia. (n.d.). Conditioned avoidance response test. [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. [Link]

  • Gómez-Lado, N., et al. (2021). Comparison of dopamine D2 receptor occupancy profiles between risperidone ISM versus oral risperidone and monthly paliperidone palmitate based on population pharmacokinetic modelling and simulations. Expert Opinion on Drug Metabolism & Toxicology, 17(10), 1231-1241. [Link]

  • Leysen, J. E., et al. (1994). Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity. The Journal of clinical psychiatry, 55 Suppl, 5–12. [Link]

  • Stahl, S. M. (2021, November 22). Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5 [Video]. YouTube. [Link]

  • Dr. Oracle. (2023, December 22). What are the D2/5HT2A (dopamine 2 and serotonin 2A) receptor antagonists used in psychiatry? [Link]

  • Uchida, H., et al. (2011). Comparison of dopamine D2 receptor occupancy profiles between risperidone ISM versus oral risperidone and monthly paliperidone palmitate based on population pharmacokinetic modelling and simulations. Journal of Clinical Psychopharmacology, 31(3), 329-335. [Link]

  • Richelson, E., & Souder, T. (2000). Comparative Pharmacology of Risperidone and Paliperidone. Clinical Therapeutics, 22(11), 1381-1393. [Link]

  • Psychopharmacology Institute. (2015, September 21). Mechanism of Action of Antipsychotic Agents. [Link]

  • Boyda, H. N., et al. (2021). A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. PLoS ONE, 16(1), e0245293. [Link]

  • Augusta University. (n.d.). Pre-pulse Inhibition. [Link]

  • Japan Consortium for Glycobiology and Glycotechnology DataBase. (n.d.). Prepulse inhibition (PPI) of the Acoustic Startle Response. [Link]

  • Wadenberg, M. L., & Hicks, P. B. (1999). The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics?. Neuroscience and biobehavioral reviews, 23(6), 851–862. [Link]

  • Álamo, C., & López-Muñoz, F. (2013). The Pharmacological Role and Clinical Applications of Antipsychotics’ Active Metabolites: Paliperidone versus Risperidone. Clinical & Experimental Pharmacology, 3(1), 1-12. [Link]

  • Taconic Biosciences. (n.d.). Neurological Disorders: Prepulse Inhibition. [Link]

  • Richelson, E., & Souder, T. (2000). Comparative Pharmacology of Risperidone and Paliperidone. Clinical Therapeutics, 22(11), 1381-1393. [Link]

  • Gray, J. A., & Roth, B. L. (2007). Signalling profile differences: paliperidone versus risperidone. British journal of pharmacology, 152(7), 1205–1217. [Link]

  • Li, M., et al. (2010). Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. Psychopharmacology, 212(2), 209–220. [Link]

  • Krishnan, D. (2016, May 25). Antipsychotic screening [Slides]. SlideShare. [Link]

  • Salim, M. (2015, January 12). Screening of anti psychotic drugs salim [Slides]. SlideShare. [Link]

  • Gray, J. A., & Roth, B. L. (2007). Signalling profile differences: Paliperidone versus risperidone. British journal of pharmacology, 152(7), 1205–1217. [Link]

  • Gray, J. A., & Roth, B. L. (2007). Signalling profile differences: paliperidone versus risperidone. British journal of pharmacology, 152(7), 1205–1217. [Link]

  • RIKEN BioResource Research Center. (n.d.). SOP of Pre-pulse inhibition test. [Link]

  • Ghanbari, F., et al. (2015). Evidence based administration of risperidone and paliperidone for the treating conduct disorder. Journal of research in medical sciences : the official journal of Isfahan University of Medical Sciences, 20(12), 1196–1200. [Link]

  • Drugs.com. (n.d.). Paliperidone vs Risperidone Comparison. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to Fluorinated Benzisoxazoles: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Benzisoxazoles in Drug Discovery

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds, exhibiting properties ranging from antipsychotic and anticonvulsant to antimicrobial and anticancer.[1] The strategic incorporation of fluorine atoms into this scaffold has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—such as its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[2]

This guide provides a head-to-head comparison of the principal synthetic strategies for accessing fluorinated benzisoxazoles. We will delve into the mechanistic underpinnings of each route, present representative experimental protocols, and offer a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal path for their specific synthetic challenges.

Route 1: [3+2] Cycloaddition of In Situ Generated Arynes and Nitrile Oxides

This modern and powerful strategy builds the benzisoxazole core in a single step by uniting two highly reactive intermediates: an aryne (benzyne) and a nitrile oxide. The convergence of these two species in a [3+2] cycloaddition offers an elegant and efficient route to a diverse range of substituted benzisoxazoles.

Mechanism and Rationale

The key to this method's success lies in the simultaneous, in situ generation of both the aryne and the nitrile oxide, which maximizes the probability of their productive reaction while minimizing undesired side reactions like dimerization.[1][3] A common and mild approach utilizes a fluoride source, such as cesium fluoride (CsF), to trigger both transformations.

  • Aryne Generation: An o-(trimethylsilyl)aryl triflate serves as a stable aryne precursor. The fluoride ion attacks the silicon atom, initiating a 1,2-elimination to generate the highly electrophilic aryne intermediate.[1]

  • Nitrile Oxide Generation: A hydroximoyl chloride (chlorooxime) acts as the nitrile oxide precursor. The fluoride ion, also acting as a base, facilitates the dehydrochlorination to release the nitrile oxide dipole.[1]

  • [3+2] Cycloaddition: The electron-rich nitrile oxide rapidly undergoes a concerted [3+2] cycloaddition with the electron-deficient aryne to form the aromatic benzisoxazole ring system.

G cluster_aryne Aryne Generation cluster_nitrile Nitrile Oxide Generation Aryne_Precursor o-(TMS)Aryl Triflate (Fluorinated) Aryne Fluorinated Aryne Aryne_Precursor->Aryne Fluoride-induced 1,2-elimination Fluoride1 CsF Cycloaddition [3+2] Cycloaddition Aryne->Cycloaddition TMSF Me3SiF + OTf- Nitrile_Precursor Hydroximoyl Chloride Nitrile_Oxide Nitrile Oxide Nitrile_Precursor->Nitrile_Oxide Dehydrochlorination Fluoride2 CsF (as base) Nitrile_Oxide->Cycloaddition HCl HCl Product Fluorinated Benzisoxazole Cycloaddition->Product

Caption: Mechanism of [3+2] cycloaddition for fluorinated benzisoxazole synthesis.

Experimental Data

This method is effective for producing fluorinated benzisoxazoles, although yields can be modest when highly reactive fluorinated arynes are used.

Aryne PrecursorNitrile Oxide PrecursorProductYield (%)Reference
2-(trimethylsilyl)-3,4-difluorophenyl triflate4-Methoxy-N-hydroxybenzimidoyl chloride5,6-Difluoro-3-(4-methoxyphenyl)-1,2-benzisoxazole36[1]
o-(trimethylsilyl)phenyl triflate4-Chloro-N-hydroxybenzimidoyl chloride3-(4-Chlorophenyl)-1,2-benzisoxazole90[1]
Representative Protocol: Synthesis of 5,6-Difluoro-3-(4-methoxyphenyl)-1,2-benzisoxazole[1]
  • To a solution of 2-(trimethylsilyl)-3,4-difluorophenyl triflate (0.5 mmol, 2.0 equiv) and CsF (1.0 mmol, 4.0 equiv) in dry acetonitrile (5 mL) is added a solution of 4-methoxy-N-hydroxybenzimidoyl chloride (0.25 mmol, 1.0 equiv) in acetonitrile (10 mL) via syringe pump over 2.5 hours at room temperature.

  • The reaction mixture is stirred for an additional 30 minutes after the addition is complete.

  • The solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Evaluation
  • Advantages:

    • High Convergence: Forms two bonds and the heterocyclic ring in a single step.

    • Mild Conditions: Avoids harsh acidic or basic conditions.

    • Good Functional Group Tolerance: Tolerates a variety of substituents on both the aryne and nitrile oxide precursors.[1][4]

  • Disadvantages:

    • Precursor Availability: Requires the synthesis of sometimes complex o-(trimethylsilyl)aryl triflate and hydroximoyl chloride precursors.

    • Lower Yields with Electron-Deficient Arynes: Highly reactive arynes, such as 3,4-difluorobenzyne, can lead to lower yields due to competitive side reactions.[1]

    • Regioselectivity Issues: Use of unsymmetrical arynes can lead to mixtures of regioisomers.[4]

Route 2: Intramolecular Nucleophilic Aromatic Substitution (SNAr)

A classical yet highly effective strategy, the intramolecular SNAr reaction relies on the cyclization of an ortho-haloaryl ketoxime. This method is particularly well-suited for the synthesis of fluorinated benzisoxazoles, where a fluorine atom serves as both an activating group for the SNAr reaction and the leaving group.

Mechanism and Rationale

The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution.

  • Oxime Formation: A ketone, typically an ortho,para-dihaloaryl ketone, is reacted with hydroxylamine to form the corresponding ketoxime.

  • Deprotonation: A base deprotonates the acidic oxime hydroxyl group, generating a nucleophilic oximate anion.

  • Intramolecular Attack & Cyclization: The oximate attacks the ortho-carbon bearing the fluorine atom. The presence of an electron-withdrawing group (like the oxime itself or the other halogen) para to the fluorine leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex).

  • Aromatization: The intermediate collapses, expelling the fluoride ion and forming the stable benzisoxazole ring.

G Start 2',4'-Difluoroaryl Ketone Oxime o-Fluoroaryl Ketoxime Start->Oxime Oximation Hydroxylamine NH2OH·HCl Oximate Oximate Anion (Nucleophile) Oxime->Oximate Deprotonation Base Inorganic Base (e.g., NaOH) Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Oximate->Meisenheimer Intramolecular Nucleophilic Attack Product 6-Fluorobenzisoxazole Meisenheimer->Product Fluoride Elimination (Aromatization) G Start Fluorinated N-Phenoxyacetamide Palladacycle Palladacycle Intermediate Start->Palladacycle C-H Activation Pd_cat Pd(II) Catalyst Insertion Insertion Intermediate Palladacycle->Insertion Aldehyde Insertion Aldehyde Aldehyde Product Fluorinated Benzisoxazole Insertion->Product β-Hydride Elimination & Reductive Elimination Product->Pd_cat Catalyst Regeneration

Caption: Palladium-catalyzed [4+1] annulation workflow.

Experimental Data

While specific examples for fluorinated substrates are not explicitly detailed in the seminal reports, the method shows broad tolerance for various functional groups, including halogens, on both the phenoxy and aldehyde components. [5]

N-Phenoxyacetamide Aldehyde Product Yield (%) Reference
N-(4-chlorophenoxy)acetamide 4-Chlorobenzaldehyde 3-(4-Chlorophenyl)-5-chloro-1,2-benzisoxazole 73 [5]

| N-(4-methoxyphenoxy)acetamide | Benzaldehyde | 5-Methoxy-3-phenyl-1,2-benzisoxazole | 78 | [5]|

Representative Protocol: General Procedure for Pd-Catalyzed [4+1] Annulation

[5]

  • To a screw-capped vial, add N-phenoxyacetamide (0.2 mmol), aldehyde (0.4 mmol), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (0.3 mmol), and K₂S₂O₈ (0.3 mmol).

  • Add dichloroethane (DCE, 2 mL) as the solvent.

  • Seal the vial and heat the reaction mixture at 120°C for 24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the benzisoxazole product.

Evaluation
  • Advantages:

    • Novel Bond Formation: Enables a unique [4+1] annulation strategy.

    • Broad Substrate Scope: Tolerates a wide range of aldehydes (aromatic, heteroaromatic, aliphatic) and substituted N-phenoxyacetamides. [5] * Direct C-H Functionalization: Avoids the need for pre-functionalized starting materials like organometallics.

  • Disadvantages:

    • High Catalyst Loading/Additives: Often requires stoichiometric amounts of silver or persulfate oxidants.

    • High Temperatures: The reaction is typically carried out at elevated temperatures.

    • Limited Data on Fluorinated Systems: While tolerance to halogens is shown, extensive data on fluorinated substrates is not yet available.

Route 4: Classical Intramolecular Cyclization of o-Hydroxyaryl Ketoximes

This is a foundational approach to benzisoxazoles that involves the formation of the N-O bond as the final ring-closing step. The starting materials are o-hydroxyaryl ketones, which are converted to their corresponding oximes and then cyclized.

Mechanism and Rationale

The mechanism involves the activation of the oxime hydroxyl group, followed by intramolecular cyclization.

  • Oxime Formation: An o-hydroxyaryl ketone is treated with hydroxylamine to form the corresponding ketoxime.

  • Activation: The oxime's hydroxyl group is converted into a good leaving group. This can be achieved through various reagents, such as tosyl chloride or by using dehydrating agents.

  • N-O Bond Formation: The phenolic oxygen attacks the nitrogen atom of the activated oxime, displacing the leaving group and forming the benzisoxazole ring. A potential competing reaction is the Beckmann rearrangement, which can lead to benzoxazole byproducts.

G Start Fluorinated o-Hydroxyaryl Ketone Oxime o-Hydroxyaryl Ketoxime Start->Oxime Step 1 Oxime_Formation Oximation (NH2OH·HCl) Activated_Oxime Activated Oxime Intermediate Oxime->Activated_Oxime Step 2 Activation Activation of Oxime -OH Product Fluorinated Benzisoxazole Activated_Oxime->Product Intramolecular Cyclization (N-O Bond Formation)

Caption: Classical cyclization of an o-hydroxyaryl ketoxime.

Evaluation
  • Advantages:

    • Straightforward Logic: A conceptually simple and well-established method.

    • Accessible Precursors: o-Hydroxyaryl ketones are often readily available or can be synthesized via methods like the Fries rearrangement of fluorinated phenyl acetates.

  • Disadvantages:

    • Potential for Byproducts: Can suffer from competing Beckmann rearrangement, leading to benzoxazole impurities. * Harsh Conditions: The cyclization step can require strong acids or dehydrating agents.

    • Multi-step Process: Generally involves discrete steps for oxime formation and cyclization, unlike the more convergent methods.

Head-to-Head Comparison Summary

Feature[3+2] CycloadditionIntramolecular SNArPd-Catalyzed C-H AnnulationClassical Cyclization
Bond Formation 1 C-C, 1 C-O, 1 C=N1 C-O1 C-C, 1 C=N1 N-O
Key Intermediates Aryne, Nitrile OxideMeisenheimer ComplexPalladacycleActivated Oxime
Typical Yields (Fluorinated) Moderate (e.g., 36%) [1]High (e.g., ~90%) [6]Moderate to High (Inferred) [5]Variable
Generality & Scope BroadSubstrate-dependentBroadModerate
Reaction Conditions Mild, Fluoride-mediatedBasic, often elevated temp.High temp., requires oxidantOften harsh (acidic/dehydrating)
Key Advantage High convergenceHigh efficiency for specific targetsNovel reactivity, C-H activationStraightforward, established
Key Disadvantage Precursor synthesis, lower yields with some substratesLimited by electronic requirementsRequires stoichiometric oxidantsPotential for Beckmann rearrangement

Conclusion and Future Outlook

The synthesis of fluorinated benzisoxazoles is a dynamic field with a range of effective strategies at the disposal of the modern chemist.

  • The [3+2] cycloaddition of arynes and nitrile oxides represents a highly convergent and elegant approach, ideal for library synthesis and exploring diverse substitution patterns, provided the necessary precursors are accessible.

  • Intramolecular SNAr remains the workhorse for large-scale synthesis of specific fluorinated benzisoxazoles, particularly when an ortho-fluorine can serve as an excellent leaving group in an activated aromatic system. Its operational simplicity and high yields make it industrially valuable.

  • Transition metal-catalyzed methods , especially those involving C-H activation, are at the forefront of innovation. While still maturing for this specific application, they hold immense promise for developing novel, step-economical routes from simple, unfunctionalized precursors.

  • Classical cyclization methods, while older, still provide reliable access to certain structures and serve as a foundational understanding for benzisoxazole synthesis.

The choice of synthetic route will ultimately be dictated by the specific target molecule, desired scale, availability of starting materials, and the chemist's tolerance for either multi-step precursor synthesis or the optimization of complex catalytic systems. As the demand for novel fluorinated pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable methods for constructing the fluorinated benzisoxazole core will remain a key objective in synthetic and medicinal chemistry.

References

  • Duan, Y., et al. (2014).
  • Duan, Y., et al. (2014).
  • ResearchGate. (n.d.).
  • ResearchGate. (2014).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (2010).
  • Lukoyanov, A. A., Sukhorukov, A. Y., & Alabugin, I. V. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
  • Dubrovskiy, A. V., & Larock, R. C. (2010).
  • SYNFACTS. (2010). Synthesis of Benzisoxazoles by [3+2] Cycloaddition of Nitrile Oxides with Arynes.
  • PubMed. (2010).
  • Wang, L., et al. (2023).
  • Semantic Scholar. (n.d.). Mechanistic exploration of the palladium-catalyzed process for the synthesis of benzoxazoles and benzothiazoles.
  • ResearchGate. (2010).
  • Venkataraman, S., et al. (2024).
  • PubMed. (2008). Synthesis of novel 6-fluoro-3-(4-piperidinyl)
  • ACS Publications. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
  • Dalal Institute. (n.d.). The ArSN1, ArSN2, Benzyne and SRN1 Mechanisms.
  • ResearchGate. (n.d.). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)
  • Garg, N. K., & Snieckus, V. (2020).
  • RSC Publishing. (2020).
  • PubMed. (2024).
  • Beilstein Journals. (n.d.). BJOC - Search Results.
  • Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
  • PMC. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
  • RSC Publishing. (n.d.). Copper-catalyzed 5-endo-trig cyclization of ketoxime carboxylates: a facile synthesis of 2-arylpyrroles.
  • Organic Chemistry Portal. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles.
  • RSC Publishing. (n.d.). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes.
  • ResearchGate. (n.d.).
  • PMC. (2024).
  • RSC Publishing. (n.d.).
  • RSC Publishing. (n.d.).
  • MDPI. (n.d.).
  • PMC. (n.d.). Recyclable Magnetic Cu-MOF-74-Catalyzed C(sp2)-N Coupling and Cyclization under Microwave Irradiation: Synthesis of Imidazo[1,2-c]quinazolines and Their Analogues.
  • RSC Publishing. (n.d.). Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines with hexafluoroacetylacetone.

Sources

A Comparative Guide to Target Identification and Validation for Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold - A Privileged Structure in Modern Drug Discovery

To the dedicated researcher, the isoxazole ring is more than a mere five-membered heterocycle; it is a versatile and privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and capacity for diverse molecular interactions have established it as a cornerstone in the development of a wide array of therapeutic agents, from anti-inflammatory drugs to potent anticancer and immunomodulatory compounds.[3][4][5] The inherent value of isoxazole derivatives lies in their proven ability to modulate a range of biological targets with high affinity and selectivity.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide an in-depth, comparative analysis of strategies for identifying and validating the molecular targets of novel isoxazole derivatives. We will explore the causality behind experimental choices, compare methodologies with established alternatives, and provide the technical details necessary to empower your own discovery programs.

Part 1: Deconvoluting the Mechanism - A Comparative Overview of Target Identification Strategies

The initial challenge in characterizing a novel bioactive isoxazole is to answer the fundamental question: "What is its molecular target?" Answering this question is paramount for mechanism of action (MoA) studies, lead optimization, and predicting potential toxicities.[6] Modern chemical proteomics offers two primary philosophies for target identification: affinity-based methods and label-free approaches.

Affinity-Based Pull-Down Approaches: Fishing for Targets

Affinity-based methods utilize a modified version of the isoxazole derivative (the "bait") to selectively capture its binding partners (the "prey") from a complex biological mixture, such as a cell lysate.[6][7] The bait is typically immobilized on a solid support (e.g., agarose beads) or tagged with a high-affinity handle like biotin.[6]

The AP-MS workflow is a robust and widely used technique for target identification.[8][9][10]

APMS_Workflow cluster_prep Bait Preparation cluster_capture Target Capture cluster_analysis Analysis Bait Novel Isoxazole Derivative Immobilize Immobilize on Beads or Tag with Biotin Bait->Immobilize Incubate Incubate Bait with Lysate Immobilize->Incubate Lysate Cell Lysate (Protein Mixture) Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Identify Identify Potential Target Proteins MS->Identify

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Causality Behind Experimental Choices: The key decision in AP-MS is the point of attachment for the linker on the isoxazole scaffold. A poorly chosen attachment site can sterically hinder the very interactions you aim to detect. Therefore, preliminary Structure-Activity Relationship (SAR) data is invaluable; it can guide the chemical modification to a position on the molecule that is not critical for its biological activity.

Comparison with Alternatives: While powerful, a significant drawback of affinity-based methods is the requirement for chemical modification of the compound, which can alter its binding properties.[11] Furthermore, non-specific binding of proteins to the affinity matrix is a common source of false positives, necessitating stringent wash conditions and appropriate controls.[10]

Label-Free Approaches: Observing Interactions in a Native State

Label-free methods circumvent the need for compound modification, allowing for the study of the isoxazole derivative in its natural state.[6][7] These techniques rely on the principle that ligand binding can alter the physical or chemical properties of the target protein.

DARTS is predicated on the observation that the binding of a small molecule can stabilize its target protein, rendering it less susceptible to proteolytic degradation.[12]

  • Lysate Preparation: Prepare a cell lysate containing the native proteome.

  • Compound Incubation: Divide the lysate into aliquots and incubate with either the isoxazole derivative or a vehicle control (e.g., DMSO).[7]

  • Protease Digestion: Treat each aliquot with a protease (e.g., pronase, trypsin) at varying concentrations. The ligand-bound target protein will be more resistant to digestion.[6][13]

  • Quench and Analyze: Stop the digestion and analyze the samples by SDS-PAGE and Western blotting for a candidate target or by mass spectrometry for unbiased identification.[13] A protected protein band in the presence of the compound suggests a direct interaction.

CETSA is based on the principle that ligand binding increases the thermal stability of the target protein.[14][15]

  • Cell Treatment: Treat intact cells or cell lysates with the isoxazole derivative or a vehicle control.

  • Thermal Challenge: Heat the samples across a range of temperatures.[16]

  • Fractionation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods.[17] A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[18]

CETSA_Workflow start Treat Cells/Lysate with Isoxazole Derivative or Vehicle heat Heat Aliquots to a Range of Temperatures start->heat lyse Lyse Cells & Centrifuge to Separate Soluble/Aggregated Proteins heat->lyse detect Quantify Soluble Target Protein (e.g., Western Blot) lyse->detect analyze Plot Melt Curve: Soluble Protein vs. Temperature detect->analyze result Shift in Melt Curve Indicates Target Engagement analyze->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparison of Label-Free Methods:

MethodPrincipleAdvantagesDisadvantages
DARTS Ligand binding confers proteolytic resistance.[12]No compound modification needed; applicable to crude lysates.[11]Requires careful optimization of protease concentration and digestion time; may not work for all protein-ligand interactions.[13]
CETSA Ligand binding increases thermal stability.[14]Can be performed in intact cells, providing physiological relevance; applicable to a wide range of targets.[15]Requires a specific antibody for the target protein (for Western blot detection); less suitable for membrane proteins.[17]

Part 2: From Target to Therapy - Rigorous Target Validation

Identifying a potential target is only the first step. Target validation is the critical process of demonstrating that modulating the identified target with the isoxazole derivative elicits the desired therapeutic effect.[19]

Case Study: Isoxazole Derivatives as Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in numerous inflammatory diseases and cancers.[20][21] Several JAK inhibitors have been developed, and isoxazole-containing compounds have shown promise in this area.[22]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 6. Regulation Isoxazole Isoxazole JAK Inhibitor Isoxazole->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.[4][23]

Validating Target Engagement and Cellular Activity

Once a target like JAK is identified, validation proceeds from biochemical assays to cell-based and in vivo models.

  • Enzyme Inhibition Assays: These assays directly measure the ability of the isoxazole derivative to inhibit the catalytic activity of the purified target enzyme (e.g., JAK1, JAK2). The output is typically an IC50 value , which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell-based assays are crucial for confirming that the compound can cross the cell membrane and engage its target in a physiological environment.[22][24]

  • Phosphorylation Assays: For a kinase target like JAK, a key validation step is to measure the phosphorylation of its downstream substrate, STAT. A potent isoxazole JAK inhibitor should lead to a dose-dependent decrease in STAT phosphorylation. This can be quantified by Western blot or high-content imaging.

  • Cytokine Release Assays: Since the JAK-STAT pathway is activated by cytokines, the ability of an isoxazole derivative to inhibit the release of pro-inflammatory cytokines (e.g., IL-6, TNF-α) from immune cells is a strong indicator of its functional activity.

Comparative Performance Data

The ultimate validation of a novel isoxazole derivative comes from comparing its performance against known standards or alternative scaffolds.

Table 1: Comparative Inhibition of JAK1/JAK2 by Isoxazole Derivatives and Reference Inhibitors

CompoundTarget(s)IC50 (nM) - JAK1IC50 (nM) - JAK2Reference
Isoxazole Analog 24 JAK1/JAK20.80.6[22]
Isoxazole Analog 27 JAK1/JAK20.90.7[22]
Ruxolitinib JAK1/JAK23.32.8[22]
Baricitinib JAK1/JAK25.95.7[22]
Upadacitinib JAK143240[25][26]
Tofacitinib Pan-JAK11220[25]

Data presented are representative and compiled from multiple sources. Direct comparison should be made with caution due to variations in assay conditions.

The data in Table 1 demonstrates that novel isoxazole derivatives can exhibit potent, sub-nanomolar inhibition of JAK enzymes, comparing favorably with, and in some cases exceeding, the potency of established drugs like Ruxolitinib and Baricitinib.[22]

Part 3: A Case Study in Oncology - Isoxazole Derivatives Targeting Bcl-2

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis (programmed cell death).[19] Its overexpression in cancer cells allows them to evade this crucial process, contributing to tumor growth and resistance to therapy.[27]

Bcl-2 Signaling Pathway in Apoptosis

Bcl2_Pathway cluster_normal Normal Cell Homeostasis cluster_apoptosis Apoptotic Stimulus Bcl2 Anti-apoptotic Bcl-2 BaxBak Pro-apoptotic Bax/Bak Bcl2->BaxBak Inhibition BH3 Pro-apoptotic BH3-only proteins (e.g., Bim, Bad) BH3->Bcl2 Sequestration Mito Mitochondrion BaxBak->Mito Pore Formation CytC Cytochrome c Mito->CytC Release Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Isoxazole_Bcl2 Isoxazole Bcl-2 Inhibitor Isoxazole_Bcl2->Bcl2 Inhibition BH3_active Activated BH3-only proteins BH3_active->BaxBak Activation

Caption: The role of Bcl-2 in apoptosis and its inhibition by isoxazole derivatives.[19][28][29]

Comparative Binding Affinities of Bcl-2 Inhibitors

A critical validation parameter for Bcl-2 inhibitors is their binding affinity (Ki) for Bcl-2 and other anti-apoptotic family members like Bcl-xL. High affinity and selectivity are desirable traits.

Table 2: Binding Affinities (Ki, nM) of Bcl-2 Family Inhibitors

CompoundBcl-2 (Ki, nM)Bcl-xL (Ki, nM)Mcl-1 (Ki, nM)Reference
Venetoclax (ABT-199) <0.0148>44,000[27]
Navitoclax (ABT-263) <1<1>1,000[30]
Compound 21 (Isoxazole-based lead) <1<1-[30]
Disarib (Novel Bcl-2 Inhibitor) ~250 (Kd)WeakWeak[31]

Data presented are representative and compiled from multiple sources. Ki (inhibitor constant) and Kd (dissociation constant) are measures of binding affinity.

This comparative data highlights the potential for isoxazole-based scaffolds, such as "Compound 21," to achieve sub-nanomolar binding affinities comparable to established inhibitors like Navitoclax.[30] It also underscores the importance of selectivity profiling against other Bcl-2 family members to predict the therapeutic window and potential side effects. For instance, the high selectivity of Venetoclax for Bcl-2 over Bcl-xL is a key aspect of its clinical profile.[27]

Conclusion: A Data-Driven Path to Novel Therapeutics

The isoxazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. This guide has outlined a logical, evidence-based framework for moving from a novel isoxazole derivative with interesting biological activity to a well-characterized compound with a validated molecular target.

By employing a combination of label-free and affinity-based target identification methods, researchers can confidently identify the molecular partners of their compounds. Subsequently, a rigorous cascade of biochemical and cell-based validation assays, benchmarked against known alternatives, provides the necessary evidence to confirm the mechanism of action and therapeutic potential. The successful translation of these molecules from the bench to the clinic hinges on this meticulous, data-driven approach to target identification and validation.

References

  • Creative Proteomics. (n.d.). Step-by-Step Protocol: How to Perform a DARTS Assay.
  • Creative Proteomics. (n.d.). Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions.
  • Benchchem. (n.d.). An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives.
  • Rybczyńska, A., et al. (2018).
  • ResearchGate. (n.d.). A simplified diagrammatic representation of the JAK-STAT pathway.
  • ResearchGate. (n.d.). The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and....
  • Creative Diagnostics. (n.d.). AMPK Signaling Pathway.
  • ResearchGate. (n.d.). Schematic diagram of AMPK pathway.
  • Creative Proteomics. (n.d.). Workflow and Application of Drug Affinity Responsive Target Stability (DARTS).
  • ResearchGate. (n.d.). A simplified BCL-2 mediated signaling pathway.
  • Wikipedia. (n.d.). JAK-STAT signaling pathway.
  • Cold Spring Harbor Perspectives in Biology. (2011). The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology.
  • ResearchGate. (2020). Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells.
  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Springer Nature Experiments. (n.d.). Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule.
  • Cell Signaling Technology. (n.d.). AMPK Signaling.
  • ResearchGate. (n.d.). The schema of the BCL-2 family proteins and their regulation by signaling pathways and targeted therapies.
  • Springer. (2016). Drug Affinity Responsive Target Stability (DARTS)
  • ResearchGate. (n.d.). Schematic diagram of the Bcl-2 protein family.
  • Nature Protocols. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions.
  • PMC. (n.d.). The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism.
  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with PI5P4K-A-IN-2.
  • MedchemExpress. (n.d.). Bcl-2 Family Signaling Pathway.
  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • GeneTex. (n.d.). Bcl-2 Pathway.
  • ResearchGate. (n.d.). JAK1/JAK2 inhibition profiles of isoxazole-derived analogs 24 and 27 as....
  • University of Lausanne. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS).
  • protocols.io. (2021). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry.
  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry.
  • Annual Review of Biochemistry. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.
  • PubMed Central. (2023).
  • NIH. (n.d.). Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold.
  • NIH Molecular Libraries Program. (n.d.). Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members.
  • Bentham Science. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • PubMed. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Journal of Biomolecular Structure & Dynamics.
  • NIH. (n.d.). Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives.
  • ResearchGate. (n.d.). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs).
  • ResearchGate. (n.d.). Normalized dose response curves showing the effect of 10e on COX-1 (a)....
  • Benchchem. (n.d.). An In-depth Technical Guide to the Binding Affinity of Bcl-2 Inhibitors to the Bcl-2 Protein.
  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • bioRxiv. (2021). Identification of a Novel BCL2 Specific Inhibitor that Binds Predominantly to the BH1 Domain.
  • Frontiers in Medicine. (2022).
  • NIH. (2022). Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells.
  • PubMed. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • NIH. (2020). Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis.
  • PMC. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
  • ResearchGate. (n.d.). Differences in JAK Isoform Selectivity Among Different Types of JAK Inhibitors Evaluated for Rheumatic Diseases Through In Vitro Profiling.
  • PMC. (2022). Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials.
  • ACS Publications. (2023). Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists.

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 5-Fluorobenzo[d]isoxazol-3(2H)-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Fluorobenzo[d]isoxazol-3(2H)-one. Adherence to these procedures is essential for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 5-Fluorobenzo[d]isoxazol-3(2H)-one is imperative. While a specific Safety Data Sheet (SDS) may not always be available for novel or research compounds, a hazard assessment can be inferred from its chemical structure: a halogenated (fluorinated) aromatic heterocyclic compound.

Inferred Hazards:

  • Toxicity: Assumed to be toxic upon ingestion, inhalation, or skin contact. Similar heterocyclic and halogenated compounds can exhibit irritant, mutagenic, or other toxic properties.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[1][2] Therefore, disposal down the drain or in general waste is strictly prohibited.[3][4][5]

  • Reactivity: The isoxazole ring may be unstable under certain conditions (e.g., strong heating, presence of strong acids or bases).

Required Personal Protective Equipment (PPE): A baseline of required PPE should always be used when handling this compound and its waste.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against splashes of liquid waste and airborne particles of solid waste.[3][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.Prevents skin contact and absorption.[3][6] Glove compatibility should be verified for any solvents used.
Body Protection Flame-resistant laboratory coat. A chemical-resistant apron may be necessary for larger quantities.Protects skin and personal clothing from contamination.[6]
Respiratory Protection All handling and disposal procedures should be conducted in a certified chemical fume hood.Minimizes inhalation of dust or vapors.[3]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of waste streams is the most critical step in ensuring safe and compliant disposal. Mixing incompatible waste is illegal and dangerous, potentially leading to violent reactions or the creation of a more hazardous mixture.[4][7][8] 5-Fluorobenzo[d]isoxazol-3(2H)-one waste must be classified as Halogenated Organic Waste .

Caption: Waste segregation decision for 5-Fluorobenzo[d]isoxazol-3(2H)-one.

Step-by-Step Disposal Protocol

The mandated method for disposing of 5-Fluorobenzo[d]isoxazol-3(2H)-one and materials contaminated with it is through your institution's designated hazardous waste management program.[3][6]

Step 1: Container Selection and Labeling
  • Select a Compatible Container: Use a clean, leak-proof container made of a chemically resistant material (e.g., high-density polyethylene [HDPE] or glass) with a secure, screw-top cap.[3][9] The container must be in good condition.[10]

  • Label the Container: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[4][5] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "5-Fluorobenzo[d]isoxazol-3(2H)-one."

    • An accurate list of all contents, including solvents and their approximate percentages.[11]

    • The relevant hazard pictograms (e.g., Toxic, Environmental Hazard).

    • The accumulation start date (the date the first drop of waste is added).

Step 2: Waste Collection

This process must be performed inside a chemical fume hood while wearing all required PPE.

  • Solid Waste:

    • Carefully transfer the pure compound, reaction residues, or other solid forms of 5-Fluorobenzo[d]isoxazol-3(2H)-one into the labeled solid halogenated waste container.

    • Contaminated consumables (e.g., weighing papers, pipette tips, gloves) should also be collected in this container.[3][6]

  • Liquid Waste (Solutions):

    • Collect all solutions containing 5-Fluorobenzo[d]isoxazol-3(2H)-one in a labeled liquid halogenated waste container.[12]

    • Crucially, this waste must be segregated as halogenated organic waste. [11][13] Do not mix it with non-halogenated solvent streams.[14]

    • Keep the container cap securely fastened at all times, except when adding waste.[4][5]

  • Contaminated Sharps:

    • Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.

Step 3: Storage and Disposal Request
  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area must be at or near the point of generation.

  • Secondary Containment: Place all liquid waste containers in a larger, chemically resistant secondary containment bin to prevent spills.[4][10]

  • Segregation in Storage: Ensure the halogenated waste container is stored separately from incompatible materials, particularly acids, bases, and strong oxidizers.[7][8]

  • Request Pickup: Once the container is full (do not overfill, ~90% capacity is a safe limit) or the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your EHS department.[4] Do not allow waste to accumulate.[8]

Spill and Decontamination Procedures

Accidents can happen, and preparedness is key to mitigating risks.[7]

Spill Management
  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the lab and contact EHS.

  • Contain the Spill: For small, manageable spills, use a spill kit with an inert absorbent material (e.g., vermiculite, sand).[3] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated hazardous waste container. Label it as "Spill Debris containing 5-Fluorobenzo[d]isoxazol-3(2H)-one."

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Equipment Decontamination

Any laboratory equipment (e.g., glassware, rotary evaporators, HPLC systems) that has come into contact with 5-Fluorobenzo[d]isoxazol-3(2H)-one must be thoroughly decontaminated before it is removed from the lab for repair, surplus, or disposal.[15][16][17]

Decontamination_Workflow start Contaminated Equipment Identified assess Assess Contamination Level start->assess rinse Triple Rinse with Suitable Solvent (e.g., Acetone, Ethanol) assess->rinse collect Collect all Rinsate as Halogenated Liquid Waste rinse->collect Waste Stream wash Wash with Detergent and Water rinse->wash Proceed after rinsing final_rinse Final Rinse with Deionized Water wash->final_rinse dry Air Dry or Oven Dry final_rinse->dry end Equipment is Decontaminated dry->end

Caption: General workflow for decontaminating laboratory equipment.

Regulatory Framework

The disposal of halogenated organic compounds is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[18] Spent halogenated solvents and process wastes containing them are often classified as "F-listed" hazardous wastes (e.g., F001, F002).[19][20] Your institution's EHS department is responsible for ensuring that all waste is managed and disposed of in accordance with these federal, state, and local regulations.[5]

By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and fulfill your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Google Cloud.
  • Proper disposal of chemicals. (2025). Sciencemadness Wiki.
  • Safety and handling of fluorinated organic compounds. (n.d.). Benchchem.
  • Management of Chemicals. (n.d.).
  • Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Labor
  • Hazardous Waste Disposal Guide. (n.d.). Research Areas - Dartmouth Policy Portal.
  • Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University.
  • Management of Chemicals. (n.d.).
  • Laboratory Equipment Decontamination Procedures. (n.d.).
  • Chemical Handling and Storage. (n.d.).
  • Decontamination Protocols for Lab Equipment. (2025). Aport.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Large Laboratory Equipment Decontamination. (n.d.). Environmental Health & Safety.
  • Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Labor
  • Hazardous Materials Disposal Guide. (2019). Nipissing University.
  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Clim
  • hazardous waste segreg
  • LABORATORY WASTE DISPOSAL GUIDELINES. (2018). UOW.
  • Resource Conservation and Recovery Act (RCRA)
  • EPA HAZARDOUS WASTE CODES. (n.d.). Unknown Source.
  • EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - ESSR.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). UPenn EHRS - University of Pennsylvania.

Sources

A Senior Application Scientist's Guide to Handling 5-Fluorobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling, operation, and disposal of 5-Fluorobenzo[d]isoxazol-3(2H)-one. As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. This guide is structured to provide you with not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the mitigation strategies necessary for handling this compound.

Hazard Assessment: Understanding the Invisible Risks

Inferred Primary Hazards:

  • Skin Irritation: Halogenated aromatic compounds can be irritating to the skin upon contact.

  • Serious Eye Irritation: As with many powdered chemicals, this compound is likely to cause serious eye irritation or damage if it comes into contact with the eyes.

  • Respiratory Irritation: Inhalation of the powder can irritate the respiratory tract.

  • Harmful if Swallowed: Ingestion of the compound may lead to adverse health effects.

Given these potential hazards, a robust personal protective equipment (PPE) plan is not just recommended, it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the minimum required PPE for handling 5-Fluorobenzo[d]isoxazol-3(2H)-one.

Body PartPPE RecommendationRationale
Hands Double Gloving: Inner nitrile glove, outer Viton/butyl laminate or Silver Shield® gloves.The inner nitrile glove provides a preliminary barrier and protection in case the outer glove is breached. Viton/butyl laminate and Silver Shield® gloves offer superior resistance to a broad spectrum of chemicals, including halogenated aromatic hydrocarbons, for which standard nitrile or latex gloves may offer insufficient protection.[1][2][3][4][5]
Eyes/Face Chemical safety goggles and a face shield.Safety glasses are inadequate as they do not provide a seal against airborne powder. Goggles provide essential protection against dust and splashes, while a face shield offers an additional layer of protection for the entire face.
Body A lab coat, worn fully buttoned. For larger quantities or tasks with a high risk of spillage, a chemically resistant apron or coveralls are recommended.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with P100 filters.Essential when handling the powder outside of a certified chemical fume hood or other ventilated enclosure to prevent inhalation of airborne particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to ensure safety and experimental integrity.

Preparation and Weighing
  • Designated Work Area: All handling of 5-Fluorobenzo[d]isoxazol-3(2H)-one powder must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood.

  • Surface Protection: Before starting, cover the work surface with absorbent bench paper to contain any potential spills.

  • Weighing:

    • Use an analytical balance within the ventilated enclosure.

    • To minimize dust generation, use a spatula to carefully transfer the powder to a weigh boat or directly into the reaction vessel. Avoid pouring the powder directly from the bottle.

    • Keep the container of 5-Fluorobenzo[d]isoxazol-3(2H)-one closed when not in use.

Solution Preparation and Reactions
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the release of vapors or aerosols.

  • Temperature Control: Be mindful of the reaction temperature. While specific data on the thermal decomposition of 5-Fluorobenzo[d]isoxazol-3(2H)-one is not available, fluorinated aromatic compounds can decompose at elevated temperatures to release hazardous gases.[6]

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. A recommended procedure is to first wipe surfaces with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol, assuming compatibility with the equipment), followed by a wash with soap and water.[7][8]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as you do so.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal of 5-Fluorobenzo[d]isoxazol-3(2H)-one and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation

As a halogenated organic compound, all waste containing 5-Fluorobenzo[d]isoxazol-3(2H)-one must be segregated into a dedicated "Halogenated Organic Waste" container.[9][10][11] Do not mix this waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.

Waste Containers
  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and bench paper should be placed in a clearly labeled, sealed plastic bag or a designated solid waste container for halogenated materials.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated, properly labeled, and sealed container for halogenated liquid waste. The container should be made of a chemically resistant material such as borosilicate glass or high-density polyethylene.

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name "5-Fluorobenzo[d]isoxazol-3(2H)-one," and any other components of the waste stream.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection HandlingPowder Handling Powder? Respiratory Respirator (P100) HandlingPowder->Respiratory Yes Gloves Double Gloves (Nitrile + Viton/Butyl or Silver Shield®) HandlingPowder->Gloves Body Lab Coat / Apron HandlingPowder->Body RiskOfSplash Risk of Splash/Aerosol? EyeFace Goggles & Face Shield RiskOfSplash->EyeFace Yes

Caption: PPE Selection Workflow

Handling_Workflow Start Start: Prepare to Handle Compound PrepArea Prepare Designated Work Area (Fume Hood) Start->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE Weighing Weigh Compound Carefully DonPPE->Weighing Reaction Perform Reaction/Dissolution Weighing->Reaction Decontaminate Decontaminate Equipment & Surfaces Reaction->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands End End WashHands->End

Caption: Operational Handling Workflow

Disposal_Plan WasteGenerated Waste Generated (Solid or Liquid) Segregate Segregate into 'Halogenated Organic Waste' WasteGenerated->Segregate Label Label Container Correctly Segregate->Label Store Store in Secondary Containment Label->Store Dispose Arrange for EHS Pickup Store->Dispose

Caption: Waste Disposal Plan

By integrating these safety protocols into your laboratory practice, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. Always consult your institution's specific safety guidelines and do not hesitate to seek guidance from your EHS department.

References

  • Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. PubMed. [Link]

  • Silver Shield/4H Chemical Resistant Hazmat Gloves - Medium. Shop Darley. [Link]

  • Cleanroom Waste Disposal Protocol. Auckland Microfab. [Link]

  • Silver Shield Gloves®: 4H®. New Pig Corporation. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Glove butyl-viton bv03 30cm - Liquid tight/chemical. Vandeputte Safety Experts. [Link]

  • GLOVES. Unknown Source. [Link]

  • Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. eSafetySupplies. [Link]

  • What is the best glove for the handling of chemicals?. YourGloveSource.com. [Link]

  • Gloves - Tables of Properties and Resistances. BYU Cleanroom. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety. [Link]

  • Which are the best gloves for chemical environments?. AIBON SAFETY. [Link]

  • operating procedure. EPA. [Link]

  • PFAS EQUIPMENT DECONTAMINATION CASE STUDY. Ivey International. [Link]

  • Organic Solvent Waste Disposal. Safety & Risk Services. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa nepis. [Link]

  • Choosing the Right Glove Material: Guide to Chemical Protection. Blog. [Link]

  • Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products. [Link]

  • 3.1. Equipment Decontamination. FEMA.gov. [Link]

  • CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts. [Link]

  • Laboratory Equipment Decontamination Procedures. Wayne State University's research. [Link]

  • Laboratory Equipment Decontamination Procedures. Central Michigan University. [Link]

  • CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical. [Link]

  • Chemical Resistance of Glove Materials. SKS Science Products. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.